Product packaging for 5,6-Methylenedioxy-2-methylaminoindan(Cat. No.:CAS No. 132741-82-3)

5,6-Methylenedioxy-2-methylaminoindan

Cat. No.: B1206965
CAS No.: 132741-82-3
M. Wt: 191.23 g/mol
InChI Key: KNZKMFXEUONVMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5,6-Methylenedioxy-2-methylaminoindan, also known as MDMAI, is a synthetic compound belonging to the 2-aminoindane class. It was developed in the 1990s by a team led by David E. Nichols at Purdue University as a structural analog of MDMA, where the alpha-methyl group of the alkylamino side chain is incorporated into an indane ring system. This modification significantly alters its pharmacological profile compared to the parent phenethylamine structure . The primary research value of this compound lies in its selective action on the serotonin system. It functions as a serotonin releasing agent (SRA) and is considered a putative entactogen . Preclinical behavioral studies have demonstrated that it produces discriminative stimulus effects in rats that are comparable to those of MDMA and the related compound (+)-MBDB, but distinct from those of classic stimulants or hallucinogens. This makes it a valuable pharmacological tool for investigating the mechanisms underlying the "entactogen-like" behavioral effects associated with serotonergic activation, separate from dopaminergic or noradrenergic stimulation . The compound is presented for research purposes to further explore these specific neuropharmacological pathways. Its molecular formula is C11H13NO2, with a molecular weight of 191.23 g/mol . The CAS registry number is 132741-82-3 . This product is strictly labeled For Research Use Only . It is not intended for human or veterinary diagnostic or therapeutic uses of any kind. All safety data sheets and handling protocols must be consulted prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO2 B1206965 5,6-Methylenedioxy-2-methylaminoindan CAS No. 132741-82-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-6,7-dihydro-5H-cyclopenta[f][1,3]benzodioxol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-12-9-2-7-4-10-11(14-6-13-10)5-8(7)3-9/h4-5,9,12H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZKMFXEUONVMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC2=CC3=C(C=C2C1)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20157742
Record name 6,7-Dihydro-N-methyl-5H-indeno[5,6-d]-1,3-dioxol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20157742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132741-82-3
Record name 6,7-Dihydro-N-methyl-5H-indeno[5,6-d]-1,3-dioxol-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132741-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MDMAI
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132741823
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-Dihydro-N-methyl-5H-indeno[5,6-d]-1,3-dioxol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20157742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-METHYLENEDIOXY-N-METHYL-2-AMINOINDANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N88M9ZTD8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

5,6-Methylenedioxy-2-methylaminoindan discovery and synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery and Synthesis of 5,6-Methylenedioxy-2-methylaminoindan (MDMAI)

Introduction

This compound (MDMAI) is a synthetic compound belonging to the aminoindane class of molecules. It was developed in the 1990s during research into non-neurotoxic analogues of 3,4-methylenedioxymethamphetamine (MDMA).[1][2][3] Structurally, MDMAI can be conceptualized as a rigid, cyclized analogue of MDMA, where the alpha-methyl group of the side chain is fused back to the aromatic ring, forming an indane system.[3] This structural constraint significantly alters its pharmacological profile compared to MDMA. This guide provides a detailed overview of the discovery, synthesis, and pharmacology of MDMAI for researchers, scientists, and drug development professionals.

Discovery and Rationale

MDMAI was first synthesized and studied in the 1990s by a research team led by David E. Nichols at Purdue University.[2][3][4] The primary motivation for its development was the search for compounds that could replicate the unique entactogenic effects of MDMA—such as increased empathy and emotional openness—without exhibiting the serotonergic neurotoxicity associated with MDMA and its parent compound, MDA.[1][2]

The research focused on creating rigid analogues of phenethylamines to probe the conformational requirements for activity at monoamine transporters and receptors. By "locking" the side chain into an indane ring, the conformational flexibility is reduced, leading to a more specific interaction with its biological targets. This research led to the development of a series of aminoindanes, including the parent compound 5,6-methylenedioxy-2-aminoindane (MDAI) and its N-methylated derivative, MDMAI.[1][5] Animal studies confirmed that these compounds could substitute for MDMA in drug discrimination tests, suggesting a similar subjective experience, but with a pharmacological profile indicative of lower neurotoxic potential.[1][5]

Synthesis of MDMAI

The synthesis of MDMAI is based on the established route for its parent compound, MDAI, followed by an N-methylation step. The procedure generally follows the methods described by Nichols and his colleagues.[2][5][6]

Experimental Protocol: Synthesis of MDMAI

Step 1: Synthesis of 5,6-(Methylenedioxy)-1-indanone

  • Starting Material: 3-(3,4-Methylenedioxyphenyl)propionic acid.

  • Procedure: The starting acid is first converted to its acid chloride. This is typically achieved by reacting it with thionyl chloride in an inert solvent like dry benzene.[2][6]

  • The resulting acid chloride is then heated, which induces an intramolecular Friedel-Crafts acylation (cyclization) to form the indanone ring system.[2][6]

Step 2: Synthesis of 2-(Hydroxyimino)-5,6-(methylenedioxy)-1-indanone

  • Starting Material: 5,6-(Methylenedioxy)-1-indanone.

  • Procedure: The indanone is reacted with an alkyl nitrite, such as amyl nitrite or isopentyl nitrite, in a solvent like methanol containing hydrochloric acid.[2][6] This reaction introduces a hydroxyimino group at the 2-position of the indanone core.

Step 3: Synthesis of 5,6-Methylenedioxy-2-aminoindane (MDAI)

  • Starting Material: 2-(Hydroxyimino)-5,6-(methylenedioxy)-1-indanone.

  • Procedure: The hydroxyimino ketone intermediate is reduced to the corresponding amine. A common method for this reduction is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in a solvent like glacial acetic acid, with a catalytic amount of sulfuric acid.[2] This step yields the primary amine, MDAI.

Step 4: Synthesis of this compound (MDMAI)

  • Starting Material: 5,6-Methylenedioxy-2-aminoindane (MDAI).

  • Procedure: The final step is the N-methylation of the primary amine. A standard and effective method for this transformation is reductive amination. MDAI is reacted with an excess of formaldehyde in the presence of a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, to yield the secondary amine, MDMAI.

  • Purification: The final product is typically purified by column chromatography or by forming a hydrochloride salt and recrystallizing it.

Synthesis Workflow Diagram

Synthesis_Workflow Start 3-(3,4-Methylenedioxyphenyl) propionic acid Indanone 5,6-(Methylenedioxy)- 1-indanone Start->Indanone 1. SOCl2 2. Heat (Cyclization) Hydroxyimino 2-(Hydroxyimino)-5,6- (methylenedioxy)-1-indanone Indanone->Hydroxyimino Amyl Nitrite, HCl MDAI 5,6-Methylenedioxy- 2-aminoindane (MDAI) Hydroxyimino->MDAI H2, Pd/C Glacial Acetic Acid MDMAI 5,6-Methylenedioxy-2- methylaminoindan (MDMAI) MDAI->MDMAI Formaldehyde, NaBH3CN (Reductive Amination) Signaling_Pathway Simplified Mechanism of MDMAI at the Synapse cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicles (5-HT, NE) SERT SERT NET NET Serotonin 5-HT SERT->Serotonin Reuptake Norepinephrine NE NET->Norepinephrine Reuptake MDMAI_mol MDMAI MDMAI_mol->SERT Blocks Reuptake & Reverses Transport (Efflux) MDMAI_mol->NET Blocks Reuptake & Reverses Transport (Efflux) Receptor Postsynaptic Receptors Serotonin->Receptor Binding Norepinephrine->Receptor Binding

References

An In-Depth Technical Guide to the Mechanism of Action of 5,6-Methylenedioxy-2-aminoindane (MDMAI) on Serotonin Transporters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between 5,6-Methylenedioxy-2-aminoindane (MDMAI) and the serotonin transporter (SERT). MDMAI, a rigid analogue of 3,4-methylenedioxymethamphetamine (MDMA), was developed in the 1990s by a team led by David E. Nichols at Purdue University.[1][2] It was designed as a non-neurotoxic serotonin releasing agent to probe the structure-activity relationships of entactogens.[1][2] This document details its primary mechanism of action, presents comparative quantitative data, outlines key experimental protocols for its study, and visualizes its molecular interactions and experimental workflows.

Core Mechanism of Action at the Serotonin Transporter

MDMAI functions as a potent and selective serotonin and norepinephrine releasing agent (SNRA).[3][4] Its primary mechanism involves a dual action on the serotonin transporter (SERT):

  • Inhibition of Serotonin Reuptake: MDMAI binds to the serotonin transporter, blocking the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. This action increases the concentration and duration of serotonin in the synapse.[3][4]

  • Induction of Serotonin Efflux (Release): As a substrate for SERT, MDMAI is transported into the presynaptic neuron. Once inside, it disrupts the vesicular storage of serotonin and promotes a reversal of the transporter's function, causing a non-exocytotic release of serotonin from the neuron into the synapse.[3][4][5] This transporter-mediated release is a hallmark of its action.

Unlike MDMA, which also has significant effects on the dopamine transporter (DAT), MDMAI is markedly more selective for the serotonin and norepinephrine transporters, exhibiting a roughly tenfold lower impact on dopamine release.[3] Furthermore, MDMAI shows no significant affinity for serotonin receptors, distinguishing it from other serotonergic compounds that may act as direct receptor agonists.[3]

Quantitative Data: MDMAI vs. MDMA at Monoamine Transporters

The following table summarizes the in vitro potencies of MDMAI and MDMA for inhibiting monoamine uptake and promoting monoamine release. This data highlights the higher selectivity of MDMAI for the serotonin transporter over the dopamine transporter when compared to MDMA.

CompoundTransporterUptake Inhibition IC50 (nM)[4]Release EC50 (nM)[4]
MDMAI SERT 223 ± 27133 ± 15
DAT 2190 ± 150> 10,000
NET 473 ± 50723 ± 133
MDMA SERT 390 ± 31108 ± 5.7
DAT 915 ± 40271 ± 22
NET 150 ± 1371 ± 10

Data sourced from Simmler et al. (2014). Values are presented as mean ± SEM.

Signaling Pathways and Transporter Trafficking

cluster_membrane Plasma Membrane SERT_active SERT (Active) (Surface) Internalization Internalization/ Trafficking SERT_active->Internalization SERT_internal SERT (Internalized) MDMA MDMA MDMA->SERT_active Binds to PKC Protein Kinase C (PKC) MDMA->PKC Activates (?) p38_MAPK p38 MAPK (Not Involved) MDMA->p38_MAPK Does Not Activate PKC->SERT_active Phosphorylates Internalization->SERT_internal

Known signaling pathways for MDMA-induced SERT trafficking.

Experimental Protocols

Monoamine Transporter Uptake Inhibition Assay

This protocol determines the potency of a compound to inhibit the reuptake of a specific monoamine into cells expressing the corresponding transporter.

Methodology:

  • Cell Culture: Human embryonic kidney 293 (HEK293) cells stably expressing the human serotonin transporter (hSERT) are cultured in appropriate media and seeded into 96-well plates.[4]

  • Compound Preparation: A range of concentrations of the test compound (e.g., MDMAI) is prepared in a suitable buffer.

  • Pre-incubation: The cells are washed and then pre-incubated with the various concentrations of the test compound or vehicle control for a specified time (e.g., 10-20 minutes) at 37°C.

  • Initiation of Uptake: A solution containing a fixed concentration of a radiolabeled monoamine (e.g., [³H]5-HT for SERT) is added to each well to initiate the uptake process.

  • Termination and Lysis: After a short incubation period (e.g., 5-10 minutes), the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled monoamine. The cells are then lysed.

  • Quantification: The amount of radioactivity inside the cells is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific monoamine uptake (IC50).

A Seed hSERT-expressing HEK293 cells in 96-well plate B Pre-incubate cells with MDMAI at various concentrations A->B C Add [3H]5-HT to initiate uptake B->C D Incubate at 37°C C->D E Terminate uptake with ice-cold buffer wash D->E F Lyse cells and measure intracellular radioactivity E->F G Calculate IC50 value F->G

Workflow for a monoamine transporter uptake inhibition assay.
Monoamine Release Assay

This protocol measures the ability of a compound to induce the release (efflux) of a pre-loaded monoamine from cells.

Methodology:

  • Cell Culture and Loading: HEK293 cells expressing the relevant transporter (e.g., hSERT) are seeded and grown. They are then loaded with a radiolabeled monoamine (e.g., [³H]5-HT) by incubating them in a buffer containing the radioligand for a period (e.g., 30-60 minutes) at 37°C.[4]

  • Washing: The cells are thoroughly washed with buffer to remove any extracellular radiolabeled monoamine.

  • Induction of Release: A buffer containing various concentrations of the test compound (e.g., MDMAI) or a control substance is added to the cells.

  • Sample Collection: At specific time points, the supernatant (extracellular buffer) is collected to measure the amount of released radioactivity.

  • Cell Lysis: After the final time point, the cells are lysed to determine the amount of radioactivity remaining inside.

  • Quantification: The radioactivity in the collected supernatant samples and the cell lysate is measured.

  • Data Analysis: The amount of release is calculated as a percentage of the total radioactivity (supernatant + lysate). The data is then used to determine the concentration of the test compound that produces 50% of the maximum release effect (EC50).[4]

Comparative Selectivity of MDMAI vs. MDMA

The primary distinction in the mechanism of action between MDMAI and MDMA at the transporter level is their selectivity. MDMAI's rigid structure, conferred by the indane ring, leads to a preference for the serotonin and norepinephrine transporters over the dopamine transporter.

cluster_mdmai MDMAI cluster_mdma MDMA MDMAI_SERT High Potency (SERT) MDMAI_NET Moderate Potency (NET) MDMAI_DAT Low Potency (DAT) MDMA_SERT High Potency (SERT) MDMA_NET High Potency (NET) MDMA_DAT Moderate Potency (DAT)

Comparative selectivity of MDMAI and MDMA at monoamine transporters.

References

An In-depth Technical Guide to the Chemical Properties and Structure of 5,6-Methylenedioxy-N-methyl-2-aminoindane (MDMAI)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Methylenedioxy-N-methyl-2-aminoindane (MDMAI) is a synthetic compound of the 2-aminoindane class, structurally related to 3,4-methylenedioxymethamphetamine (MDMA). Developed in the 1990s by a team led by David E. Nichols at Purdue University, MDMAI has been investigated for its unique pharmacological profile as a non-neurotoxic serotonin releasing agent. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical methods for MDMAI, intended for researchers, scientists, and drug development professionals. All quantitative data is presented in structured tables, and key experimental protocols and signaling pathways are detailed and visualized.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of MDMAI and its Hydrochloride Salt

PropertyValueSource
IUPAC Name N-methyl-6,7-dihydro-5H-cyclopenta[f][2][3]benzodioxol-6-amine[1]
Synonyms MDMAI, N-methyl-5,6-MDAI[4]
Chemical Formula C₁₁H₁₃NO₂ (freebase)[1]
C₁₁H₁₃NO₂ • HCl (hydrochloride)[4]
Molar Mass 191.23 g/mol (freebase)[1]
227.7 g/mol (hydrochloride)[4]
Melting Point Not available
Boiling Point Not available
pKa Not available

Chemical Structure

The structure of MDMAI is characterized by an aminoindane core, which is formed by the cyclization of the alkylamino side chain of an MDMA-like precursor. Specifically, the alpha-methyl carbon of the side chain is fused to the 6-position of the aromatic ring, creating a rigid indane ring system.[1][5] This structural constraint significantly influences the molecule's interaction with monoamine transporters.

Synthesis

The synthesis of MDMAI is a multi-step process that starts from 3-(3,4-methylenedioxyphenyl)propionic acid. The general synthetic route is outlined below.

Experimental Protocol: Synthesis of MDMAI Hydrochloride

Step 1: Synthesis of 5,6-Methylenedioxy-1-indanone

  • 3-(3,4-methylenedioxyphenyl)propionic acid is converted to its acid chloride.

  • The acid chloride is then cyclized via an intramolecular Friedel-Crafts acylation to yield 5,6-methylenedioxy-1-indanone.

Step 2: Synthesis of 2-(Hydroxyimino)-5,6-methylenedioxy-1-indanone

  • 5,6-Methylenedioxy-1-indanone is reacted with an alkyl nitrite, such as amyl nitrite, in the presence of a mineral acid (e.g., HCl) in an alcoholic solvent (e.g., methanol) to form the corresponding oxime.

Step 3: Reduction to 5,6-Methylenedioxy-2-aminoindane (MDAI)

  • The oxime is reduced to the primary amine, MDAI. This can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.

Step 4: N-methylation to MDMAI

  • The primary amine (MDAI) is N-methylated to yield MDMAI. This can be achieved through various methods, such as reductive amination with formaldehyde and a reducing agent (e.g., sodium cyanoborohydride).

Step 5: Formation of the Hydrochloride Salt

  • The freebase of MDMAI is dissolved in a suitable organic solvent (e.g., diethyl ether or isopropanol).

  • A solution of hydrogen chloride in a compatible solvent (e.g., ethereal HCl) is added dropwise with stirring.

  • The resulting precipitate of MDMAI hydrochloride is collected by filtration, washed with a cold solvent, and dried under vacuum.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate1 Indanone Formation cluster_intermediate2 Oxime Formation cluster_intermediate3 Primary Amine Formation cluster_product Final Product Start 3-(3,4-Methylenedioxyphenyl)propionic Acid Intermediate1 5,6-Methylenedioxy-1-indanone Start->Intermediate1 1. Acid Chloride Formation 2. Friedel-Crafts Acylation Intermediate2 2-(Hydroxyimino)-5,6-methylenedioxy-1-indanone Intermediate1->Intermediate2 Amyl Nitrite, HCl Intermediate3 5,6-Methylenedioxy-2-aminoindane (MDAI) Intermediate2->Intermediate3 Catalytic Hydrogenation (Pd/C) Product MDMAI Hydrochloride Intermediate3->Product 1. N-methylation 2. HCl Salt Formation Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MDMAI MDMAI SERT Serotonin Transporter (SERT) MDMAI->SERT Binds to and reverses SERT Serotonin_Synapse Synaptic Serotonin SERT->Serotonin_Synapse Increased synaptic serotonin Serotonin_Vesicle Serotonin Vesicles Serotonin_Cytosol Cytosolic Serotonin Serotonin_Vesicle->Serotonin_Cytosol Release into cytosol Serotonin_Cytosol->SERT Transported out of neuron 5HT_Receptor 5-HT Receptors Serotonin_Synapse->5HT_Receptor Binds to postsynaptic receptors G_Protein G-Protein Activation 5HT_Receptor->G_Protein Second_Messengers Second Messengers (e.g., cAMP, IP3) G_Protein->Second_Messengers Cellular_Response Downstream Cellular Response Second_Messengers->Cellular_Response Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Seized Material or Biological Sample Extraction Solvent Extraction Sample->Extraction Derivatization Derivatization (e.g., with MBTFA) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Ionization Electron Ionization (EI) GC_Separation->MS_Ionization MS_Detection Mass Detection MS_Ionization->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Library_Search Spectral Library Matching Data_Acquisition->Library_Search Identification Compound Identification Library_Search->Identification

References

In-vitro activity of 5,6-Methylenedioxy-2-methylaminoindan

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In-Vitro Activity of 5,6-Methylenedioxy-2-aminoindan Analogs

Introduction

5,6-Methylenedioxy-2-methylaminoindan (MDMAI) is a semi-rigid analog of 3,4-methylenedioxymethamphetamine (MDMA). It belongs to the 2-aminoindane class of molecules and was first synthesized in the 1990s by a team led by David E. Nichols.[2][3] The core concept behind its design was to create a conformationally restricted analog of MDMA by incorporating the alpha-methyl group of the amphetamine side-chain into a five-membered indane ring. This structural modification was intended to explore compounds with entactogenic properties similar to MDMA but potentially with a reduced neurotoxic profile.[3]

The primary mechanism of action for this class of compounds involves interaction with plasma membrane monoamine transporters, specifically the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[3][4]

Pharmacodynamics of 5,6-Methylenedioxy-2-aminoindane (MDAI)

The in-vitro activity of MDAI is characterized by its function as both a monoamine reuptake inhibitor and a releasing agent. Its profile displays a notable preference for the serotonin and norepinephrine systems over the dopamine system.

Monoamine Transporter Interaction
  • Uptake Inhibition: In-vitro assays using human embryonic kidney 293 (HEK293) cells expressing monoamine transporters confirm that MDAI inhibits reuptake at SERT and NET more potently than at DAT. Its overall potency is approximately two-fold lower than that of MDMA.[3]

  • Monoamine Release: Assays conducted with rat brain synaptosomes demonstrate that MDAI is a moderately selective releasing agent for serotonin and norepinephrine. Its efficacy as a dopamine releaser is significantly weaker, by approximately 10-fold.[4] This profile suggests that while it shares MDMA's potent effect on serotonin release, it has a blunted impact on dopamine release.[4]

Receptor Binding Affinity

Studies on the broader class of aminoindanes, including MDAI, have shown a general lack of significant affinity for a wide range of serotonin and dopamine receptor subtypes.[4] This indicates that the primary pharmacological effects are mediated through actions at the monoamine transporters rather than direct receptor agonism or antagonism.

Quantitative Data Summary

The following table summarizes the available in-vitro quantitative data for the activity of MDAI at monoamine transporters.

TargetAssay TypeSpecies/SystemValue TypeValue (nM)Reference(s)
SERT ReleaseRat Brain SynaptosomesEC₅₀133 ± 15[4]
NET ReleaseRat Brain SynaptosomesEC₅₀231 ± 20[4]
DAT ReleaseRat Brain SynaptosomesEC₅₀1337 ± 150[4]
SERT Uptake InhibitionHEK293 CellsIC₅₀1080 ± 260[3]
NET Uptake InhibitionHEK293 CellsIC₅₀610 ± 110[3]
DAT Uptake InhibitionHEK293 CellsIC₅₀3340 ± 290[3]

EC₅₀: Half maximal effective concentration for release. IC₅₀: Half maximal inhibitory concentration for uptake.

Experimental Protocols

Protocol: Monoamine Transporter Uptake Inhibition Assay in Transfected Cell Lines

This protocol outlines the measurement of a compound's ability to inhibit the uptake of a radiolabeled monoamine into cells engineered to express a specific transporter.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells, stably transfected with the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT), are cultured in appropriate media (e.g., DMEM with 10% FBS, and a selection antibiotic like G418) at 37°C in a 5% CO₂ humidified atmosphere. Cells are plated onto poly-D-lysine-coated 96-well plates and grown to confluence.[3][5]

  • Assay Procedure:

    • On the day of the experiment, growth medium is aspirated, and cells are washed once with Krebs-HEPES buffer (KHB).

    • Cells are then pre-incubated for 5-10 minutes at room temperature in KHB containing various concentrations of the test compound (e.g., MDAI) or vehicle control. Nonspecific uptake is determined in the presence of a high concentration of a known selective inhibitor (e.g., fluoxetine for SERT, desipramine for NET, GBR12909 for DAT).[5]

    • Uptake is initiated by adding KHB containing the test compound concentrations plus a fixed concentration of the respective radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]NE for NET, or [³H]DA for DAT).

    • The reaction is allowed to proceed for a short period (e.g., 5-10 minutes) at 37°C.[6]

  • Termination and Measurement:

    • Uptake is terminated by rapidly aspirating the buffer and washing the cells multiple times with ice-cold KHB to remove extracellular radiolabel.

    • Cells are lysed with a scintillation cocktail or a suitable lysis buffer.

    • The radioactivity retained within the cells is quantified using a liquid scintillation counter.

  • Data Analysis:

    • Data are expressed as a percentage of the uptake in the vehicle control wells after subtracting the nonspecific uptake.

    • IC₅₀ values are determined by fitting the concentration-response data to a four-parameter nonlinear regression model.

Protocol: Synaptosome Monoamine Release Assay

This protocol measures the ability of a compound to evoke the release of a pre-loaded radiolabeled monoamine from isolated nerve terminals (synaptosomes).

  • Synaptosome Preparation:

    • Brain tissue (e.g., rat striatum for DAT assays, or whole brain minus striatum for SERT/NET assays) is rapidly dissected and placed in ice-cold 0.32 M sucrose buffer.[7][8]

    • The tissue is homogenized using a glass-Teflon homogenizer. The homogenate is subjected to differential centrifugation. A low-speed spin (e.g., 1,000 x g for 10 min) pellets nuclei and debris. The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g for 20 min) to yield the crude synaptosomal pellet (P2).[9]

    • The P2 pellet is washed and resuspended in an appropriate physiological buffer (e.g., Krebs-phosphate buffer).[7]

  • Radiolabel Loading:

    • The synaptosomal suspension is incubated with a radiolabeled monoamine ([³H]5-HT, [³H]NE, or [³H]DA) for a set period (e.g., 15-30 min) at 37°C to allow for transporter-mediated uptake into the nerve terminals.

  • Superfusion and Release Measurement:

    • The loaded synaptosomes are transferred to a superfusion apparatus, where they are continuously washed with fresh buffer to establish a stable baseline of radioactivity efflux.

    • Fractions of the superfusate are collected at regular intervals (e.g., every 5 minutes).

    • After establishing a stable baseline, the buffer is switched to one containing various concentrations of the test compound (e.g., MDAI). Superfusion continues, and fractions are collected.

    • At the end of the experiment, a high concentration of a potent releasing agent (e.g., amphetamine) or a depolarizing agent (e.g., KCl) may be added to evoke the release of the remaining radioactivity.

  • Data Analysis:

    • The radioactivity in each collected fraction is measured by liquid scintillation counting.

    • Release is calculated as the percentage of total radioactivity present in the synaptosomes at the start of the stimulation period.

    • EC₅₀ values are calculated from concentration-response curves using nonlinear regression.[10]

Visualizations

Mechanism_of_Action cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft Vesicle Synaptic Vesicle (contains 5-HT, NE) MA_Pool Cytosolic Monoamine Pool (5-HT, NE) Vesicle->MA_Pool Released_MA 5-HT / NE Vesicle->Released_MA Exocytosis Transporter SERT / NET MA_Pool->Transporter Normal Reuptake Transporter->Released_MA 2. Induces Efflux (Release) MDMAI_node MDAI / MDMAI MDMAI_node->Transporter 1. Blocks Reuptake

Figure 1: Proposed mechanism of MDAI/MDMAI at the monoamine transporter.

Uptake_Inhibition_Workflow start Start plate_cells Plate transporter-transfected HEK293 cells in 96-well plate start->plate_cells wash_cells Wash cells with Krebs-HEPES Buffer (KHB) plate_cells->wash_cells preincubate Pre-incubate with test compound (MDAI) or controls wash_cells->preincubate add_radioligand Initiate uptake by adding [3H]Substrate + test compound preincubate->add_radioligand incubate Incubate at 37°C (e.g., 10 minutes) add_radioligand->incubate terminate Terminate by aspiration and ice-cold KHB washes incubate->terminate lyse_cells Lyse cells and add scintillation cocktail terminate->lyse_cells count Quantify intracellular radioactivity via scintillation counting lyse_cells->count analyze Analyze data and calculate IC50 value count->analyze end End analyze->end

Figure 2: Experimental workflow for an in-vitro uptake inhibition assay.

Release_Assay_Workflow start Start prep_synaptosomes Prepare synaptosomes from rat brain tissue via centrifugation start->prep_synaptosomes load_radioligand Incubate synaptosomes with [3H]Monoamine to pre-load prep_synaptosomes->load_radioligand superfuse_baseline Transfer to superfusion apparatus and wash to establish baseline load_radioligand->superfuse_baseline collect_baseline Collect baseline fractions superfuse_baseline->collect_baseline add_compound Switch to buffer containing test compound (MDAI) collect_baseline->add_compound collect_release Collect fractions during compound exposure add_compound->collect_release quantify Quantify radioactivity in all collected fractions collect_release->quantify analyze Analyze data and calculate EC50 value for release quantify->analyze end End analyze->end

References

Initial studies on MDMAI by David E. Nichols

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Initial Studies on 5,6-Methylenedioxy-2-aminoindane (MDMAI) by David E. Nichols

This technical guide provides a comprehensive overview of the initial research on 5,6-Methylenedioxy-2-aminoindane (MDMAI), a rigid analogue of 3,4-methylenedioxyamphetamine (MDA), developed by the laboratory of David E. Nichols at Purdue University in the 1990s. The primary goal of this research was to investigate the structure-activity relationships of MDA and MDMA analogues to create compounds with potential therapeutic applications, specifically as "entactogens," while minimizing the neurotoxicity associated with MDMA.

Core Research Objectives:

  • Synthesis of Conformationally Restricted Analogues: To synthesize rigid analogues of MDA, such as MDMAI, where the amphetamine side chain is cyclized into an indane ring system. This structural modification was intended to probe the optimal conformation for interaction with monoamine transporters.

  • Pharmacological Profiling: To characterize the in vitro and in vivo pharmacology of these novel compounds, focusing on their interactions with serotonin (5-HT), dopamine (DA), and norepinephrine (NE) transporters.

  • Assessment of Neurotoxicity: To evaluate the potential for serotonergic neurotoxicity, a significant concern with MDMA, by examining neurochemical markers in animal models.

Experimental Protocols

The following sections detail the methodologies employed in the initial studies of MDMAI.

Chemical Synthesis of 5,6-Methylenedioxy-2-aminoindane (MDMAI)

The synthesis of MDMAI was designed to create the indane ring structure from a suitable precursor. The general procedure is outlined below, based on synthetic strategies for similar aminoindanes developed by Nichols's group.

Protocol:

  • Starting Material: The synthesis typically begins with a commercially available or readily synthesized methylenedioxy-substituted phenyl precursor.

  • Formation of the Indanone: The precursor undergoes a series of reactions to form 5,6-methylenedioxy-2-indanone. This may involve steps such as Friedel-Crafts acylation followed by cyclization.

  • Oximation: The 2-indanone is then reacted with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine) to form the corresponding oxime.

  • Reduction of the Oxime: The oxime is subsequently reduced to the primary amine. A common method for this transformation is the use of a reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran (THF).

  • Purification and Salt Formation: The resulting crude 2-aminoindane is purified using standard techniques like column chromatography. For stability and ease of handling, the free base is often converted to its hydrochloride salt by treatment with a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol).

In Vitro Monoamine Reuptake Inhibition Assay

This assay was crucial for determining the potency and selectivity of MDMAI at the serotonin, dopamine, and norepinephrine transporters.

Protocol:

  • Synaptosome Preparation: Synaptosomes, which are isolated nerve terminals containing monoamine transporters, were prepared from the brains of male Sprague-Dawley rats. Specific brain regions were used for each monoamine: corpus striatum for the dopamine transporter (DAT), hippocampus for the serotonin transporter (SERT), and hypothalamus for the norepinephrine transporter (NET). The brain tissue was homogenized in a sucrose solution and centrifuged to isolate the synaptosomes.

  • Radioligand Binding Assay: The assay measures the ability of MDMAI to inhibit the binding of specific radioligands to the monoamine transporters. The following radioligands were typically used:

    • DAT: [³H]Mazindol or [³H]WIN 35,428

    • SERT: [³H]Paroxetine or [³H]Citalopram

    • NET: [³H]Nisoxetine or [³H]Desipramine

  • Incubation: Synaptosomes were incubated with the radioligand and varying concentrations of MDMAI in a buffer solution at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes).

  • Separation and Scintillation Counting: The incubation was terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand. The filters were then washed, and the amount of radioactivity retained on the filters was quantified using liquid scintillation counting.

  • Data Analysis: The concentration of MDMAI that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined by non-linear regression analysis of the concentration-response curves.

In Vitro Monoamine Release Assay

This assay determined the ability of MDMAI to induce the release of preloaded monoamines from synaptosomes.

Protocol:

  • Synaptosome Preparation and Preloading: Synaptosomes were prepared as described above. They were then preloaded with a radiolabeled monoamine ([³H]5-HT, [³H]DA, or [³H]NE) by incubation at 37°C.

  • Superfusion: The preloaded synaptosomes were transferred to a superfusion apparatus and continuously perfused with a buffer solution to establish a stable baseline of radioactivity.

  • Drug Application: After establishing a stable baseline, the synaptosomes were exposed to varying concentrations of MDMAI for a short period.

  • Fraction Collection and Analysis: Fractions of the superfusate were collected at regular intervals, and the amount of radioactivity in each fraction was determined by scintillation counting.

  • Data Analysis: The release of the radiolabeled monoamine was quantified as the percentage increase in radioactivity in the superfusate compared to the baseline. The concentration of MDMAI that produces 50% of the maximal release (EC₅₀) was calculated.

Quantitative Data

The following table summarizes the key quantitative data from the initial pharmacological profiling of MDMAI.

ParameterSerotonin (5-HT)Dopamine (DA)Norepinephrine (NE)
Reuptake Inhibition (IC₅₀, nM) 5125,9201,426

Data compiled from secondary sources referencing Nichols's original work.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed mechanism of action of MDMAI and the workflow of the key in vitro experiments.

MDMAI_Mechanism_of_Action cluster_presynaptic Presynaptic Serotonergic Neuron cluster_postsynaptic Postsynaptic Neuron MDMAI MDMAI SERT SERT MDMAI->SERT Enters neuron via SERT VMAT2 VMAT2 MDMAI->VMAT2 Disrupts vesicular storage Serotonin_Cytosol Cytosolic 5-HT Serotonin_Synapse Synaptic 5-HT SERT->Serotonin_Synapse 5-HT Release Serotonin_Vesicle 5-HT Vesicle Serotonin_Vesicle->Serotonin_Cytosol 5-HT moves to cytosol Serotonin_Cytosol->SERT Reverses SERT direction Postsynaptic_Receptors 5-HT Receptors Serotonin_Synapse->Postsynaptic_Receptors Binds to receptors

Reuptake_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Rat_Brain Rat Brain Tissue (Striatum, Hippocampus, Hypothalamus) Homogenization Homogenization in Sucrose Buffer Rat_Brain->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Synaptosomes Isolated Synaptosomes Centrifugation->Synaptosomes Incubation Incubate Synaptosomes with: - Radioligand ([³H]Paroxetine, etc.) - Varying [MDMAI] Synaptosomes->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Liquid Scintillation Counting Washing->Scintillation Data_Plotting Plot % Inhibition vs. [MDMAI] Scintillation->Data_Plotting Regression Non-linear Regression Data_Plotting->Regression IC50 Determine IC₅₀ Value Regression->IC50

Caption: Experimental workflow for the in vitro monoamine reuptake inhibition assay.

Summary and Conclusion

The initial studies on MDMAI by David E. Nichols's group successfully demonstrated the synthesis and pharmacological characterization of a novel, rigid analogue of MDA. The findings indicated that MDMAI is a selective serotonin and norepinephrine releasing agent, with significantly less activity at the dopamine transporter. This pharmacological profile is consistent with the observed entactogenic-like effects in animal models. Crucially, the research suggested that MDMAI lacks the long-term serotonergic neurotoxicity associated with MDMA at comparable doses, highlighting the potential for developing safer psychoactive compounds for therapeutic use. These foundational studies have paved the way for further research into the therapeutic potential of entactogens and have been instrumental in understanding the complex structure-activity relationships of psychedelic and empathogenic drugs.

5,6-Methylenedioxy-2-methylaminoindan (MDMAI): A Technical Whitepaper on a Non-Neurotoxic MDMA Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Methylenedioxymethamphetamine (MDMA) has garnered significant interest for its potential therapeutic applications, particularly in psychotherapy. However, its well-documented serotonergic neurotoxicity presents a substantial hurdle for its clinical development. This has spurred the investigation of analogs that retain the desirable empathogenic effects of MDMA while exhibiting a safer neurological profile. 5,6-Methylenedioxy-2-methylaminoindan (MDMAI), a rigid analog of MDMA, has emerged as a promising candidate. This technical guide provides a comprehensive overview of MDMAI, focusing on its pharmacological profile, evidence for its non-neurotoxic nature, and the experimental methodologies used in its evaluation. Quantitative data for MDMAI and its close analog, 5,6-methylenedioxy-2-aminoindane (MDAI), are presented alongside comparative data for MDMA to facilitate analysis. Detailed experimental protocols and visual representations of relevant biological pathways are included to support further research and development in this area.

Introduction

MDMA is a potent psychoactive substance that primarily acts as a releasing agent and reuptake inhibitor of serotonin (5-HT), and to a lesser extent, dopamine (DA) and norepinephrine (NE).[1][2] This neurochemical action underlies its characteristic entactogenic effects, including feelings of empathy, emotional openness, and prosocial behavior.[3] However, extensive research in animal models has demonstrated that MDMA can cause long-term damage to 5-HT axon terminals in the brain.[4] This neurotoxicity is a major safety concern that limits its therapeutic potential.

The search for safer alternatives has led to the development of compounds like this compound (MDMAI). MDMAI is a structural analog of MDMA where the α-methyl group of the side chain is cyclized back to the aromatic ring, forming an indane ring system.[5][6] This rigid structure is hypothesized to alter its interaction with monoamine transporters, potentially reducing or eliminating the neurotoxic effects associated with MDMA. This document synthesizes the current scientific knowledge on MDMAI, providing a technical foundation for researchers in the field.

Pharmacological Profile

The pharmacological activity of MDMAI is primarily characterized by its interaction with monoamine transporters. While specific quantitative data for MDMAI is limited in publicly available literature, data from its close, non-N-methylated analog, 5,6-methylenedioxy-2-aminoindane (MDAI), provides valuable insights.

Monoamine Transporter Interactions

MDMAI and its analogs are potent serotonin releasing agents. The available data for MDAI indicates a high affinity for the serotonin transporter (SERT) and norepinephrine transporter (NET), with a significantly lower affinity for the dopamine transporter (DAT). This profile suggests a reduced potential for the dopaminergic neurotoxicity that is a concern with some amphetamine derivatives.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM)

CompoundSERT (Ki, nM)DAT (Ki, nM)NET (Ki, nM)
MDMA 24182901190
MDAI *Data not availableData not availableData not available

Note: Specific Ki values for MDAI are not consistently reported in the reviewed literature. However, functional assays provide insights into its potency.

Table 2: Monoamine Release Potency (IC50, nM)

Compound5-HT Release (IC50, nM)DA Release (IC50, nM)NE Release (IC50, nM)
MDMA 76278110
MDAI *1141334117

Data for MDAI is presented as a proxy for MDMAI, its N-demethylated analog.

Evidence for Non-Neurotoxic Profile

A key characteristic of MDMAI is its reported lack of serotonergic neurotoxicity compared to MDMA. This is attributed to its altered interaction with monoamine transporters and subsequent downstream signaling.

In Vivo Neurotoxicity Studies

Animal studies are crucial for assessing the neurotoxic potential of novel compounds. While direct, quantitative in vivo neurotoxicity data for MDMAI is scarce, studies on the closely related MDAI have shown a significantly reduced or absent serotonergic deficit compared to MDMA after administration.[6] In contrast, MDMA administration in rats leads to a significant and long-lasting depletion of brain serotonin levels and a reduction in the density of serotonin transporters.[3][7][8]

Table 3: Comparative in vivo Serotonin Depletion in Rats

CompoundBrain Region5-HT Depletion (% of Control)SERT Density Reduction (% of Control)
MDMA Frontal Cortex37%[7]Significant Reduction[3]
Striatum50-80%[8]Significant Reduction[3]
HippocampusSignificant Reduction[8]Significant Reduction[3]
MDAI *Multiple RegionsNo Significant Change[6]No Significant Change[6]

Data for MDAI is presented. It is hypothesized that MDMAI would exhibit a similar non-neurotoxic profile.

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of MDMAI and MDMA.

Synthesis of this compound (MDMAI)

The synthesis of MDMAI can be adapted from the established synthesis of MDAI.[9] The general synthetic route is as follows:

Synthesis_Workflow A 3,4-Methylenedioxyphenyl-2-propanone B Leuckart Reaction (N-methylformamide, formic acid) A->B 1. C MDMAI B->C 2.

Figure 1. Simplified synthetic workflow for MDMAI.

  • Starting Material: 3,4-Methylenedioxyphenyl-2-propanone.

  • Reductive Amination: The ketone is subjected to a Leuckart reaction using N-methylformamide and formic acid, or an alternative reductive amination method with methylamine, to yield this compound (MDMAI).

  • Purification: The final product is purified using standard techniques such as distillation or chromatography.

In Vitro Monoamine Transporter Activity Assay

This protocol is used to determine the potency of compounds to inhibit monoamine uptake or induce monoamine release.

Transporter_Assay_Workflow A Cell Culture (HEK293 cells expressing hSERT, hDAT, or hNET) B Pre-incubation with Test Compound (MDMAI, MDMA, etc.) A->B C Addition of Radiolabeled Monoamine ([3H]5-HT, [3H]DA, or [3H]NE) B->C D Incubation C->D E Termination of Uptake (Rapid filtration) D->E F Quantification of Radioactivity (Scintillation counting) E->F G Data Analysis (IC50 determination) F->G

Figure 2. Workflow for in vitro monoamine transporter uptake inhibition assay.

  • Cell Culture: Human embryonic kidney (HEK-293) cells stably expressing the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET) are cultured to confluence.

  • Assay: Cells are pre-incubated with varying concentrations of the test compound (e.g., MDMAI).

  • Radioligand Addition: A radiolabeled monoamine ([³H]5-HT, [³H]DA, or [³H]NE) is added to initiate the uptake reaction.

  • Incubation: The reaction is allowed to proceed for a short period at 37°C.

  • Termination: Uptake is terminated by rapid filtration and washing to remove extracellular radioligand.

  • Quantification: The amount of radioligand taken up by the cells is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀) is calculated.

Assessment of Serotonergic Neurotoxicity in Rats

This protocol outlines the steps to evaluate the potential for a compound to cause damage to serotonin neurons in an animal model.

  • Animal Dosing: Male Sprague-Dawley rats are administered with the test compound (e.g., MDMAI or MDMA) or vehicle control via a specified route (e.g., subcutaneous or intraperitoneal injection) and dosing regimen.

  • Post-Dosing Period: Animals are housed for a period (e.g., 7 days) to allow for the development of potential neurotoxic effects.

  • Tissue Collection: Animals are euthanized, and brains are rapidly removed and dissected to isolate specific regions of interest (e.g., frontal cortex, striatum, hippocampus).

  • Neurochemical Analysis (HPLC):

    • Brain tissue is homogenized in a suitable buffer.

    • Serotonin (5-HT) and its metabolite 5-hydroxyindoleacetic acid (5-HIAA) are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Histological Analysis (Immunohistochemistry for SERT):

    • Brain tissue is fixed, sectioned, and incubated with a primary antibody specific for the serotonin transporter (SERT).

    • A secondary antibody conjugated to a detectable marker (e.g., a fluorescent tag or an enzyme for colorimetric detection) is then applied.

    • The density of SERT-immunoreactive fibers is quantified using image analysis software.

  • Histological Analysis (Silver Staining for Degenerating Neurons):

    • Brain sections are stained using a silver impregnation method (e.g., Bielschowsky's or Gallyas silver stain) which selectively stains degenerating neurons and their processes, making them appear black or dark brown.

    • The number of silver-stained degenerating neurons is quantified in specific brain regions.

Signaling Pathways

The effects of MDMA and its analogs are initiated by their interaction with monoamine transporters, leading to a cascade of intracellular events.

MDMA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Presynaptic Terminal Membrane cluster_intracellular Presynaptic Cytosol MDMA MDMA / MDMAI SERT SERT MDMA->SERT Binds to Vesicle Synaptic Vesicle MDMA->Vesicle Disrupts 5-HT storage Serotonin_cyto Cytosolic 5-HT SERT->Serotonin_cyto Reverses transport direction PKC PKC SERT->PKC Vesicle->Serotonin_cyto 5-HT release VMAT2 VMAT2 Serotonin_cyto->SERT Efflux Serotonin_cyto->Vesicle Uptake via VMAT2 ERK ERK PKC->ERK Activates ERK->SERT Phosphorylates & modulates activity

Figure 3. Simplified signaling cascade of MDMA-induced serotonin release.

MDMA and its analogs bind to SERT on the presynaptic terminal membrane. This binding not only blocks the reuptake of serotonin but also reverses the transporter's function, causing an efflux of cytosolic serotonin into the synaptic cleft. Additionally, these compounds can enter the presynaptic neuron and disrupt the storage of serotonin in synaptic vesicles by interacting with the vesicular monoamine transporter 2 (VMAT2). This increases the cytosolic concentration of serotonin, further driving its release through the reversed SERT. This massive release of serotonin is responsible for the acute psychoactive effects. The interaction with SERT can also trigger intracellular signaling cascades involving protein kinase C (PKC) and extracellular signal-regulated kinase (ERK), which can modulate SERT function through phosphorylation.

The reduced neurotoxicity of MDMAI is thought to be related to its more selective action on SERT and reduced impact on dopamine systems, thereby mitigating the oxidative stress and excitotoxicity associated with MDMA-induced neurodegeneration.

Conclusion

This compound (MDMAI) represents a promising direction in the development of safer, non-neurotoxic alternatives to MDMA. Its pharmacological profile, characterized by a high affinity for the serotonin transporter and reduced activity at the dopamine transporter, suggests a mechanism that may preserve the desirable empathogenic effects while avoiding the serotonergic damage associated with MDMA. The available data, primarily from its close analog MDAI, strongly supports this hypothesis. Further in-depth research, including direct comparative in vivo neurotoxicity studies and detailed pharmacokinetic and pharmacodynamic profiling of MDMAI, is warranted to fully elucidate its therapeutic potential and safety profile. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers dedicated to advancing this important area of drug discovery.

References

An In-depth Technical Guide on the Serotonin-Releasing Agent Properties of 5,6-Methylenedioxy-N-methyl-2-aminoindane (MDMAI)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Methylenedioxy-N-methyl-2-aminoindane (MDMAI) is a psychoactive compound of the aminoindane class, structurally related to 3,4-methylenedioxymethamphetamine (MDMA). Developed in the 1990s by a team led by David E. Nichols at Purdue University, MDMAI was investigated as a non-neurotoxic analogue of MDMA.[1][2] This technical guide provides a comprehensive overview of the serotonin-releasing properties of MDMAI, focusing on its pharmacological profile, mechanism of action, and the experimental methodologies used to characterize it.

MDMAI is classified as a serotonin-norepinephrine releasing agent (SNRA) and is also known to inhibit the reuptake of serotonin, dopamine, and norepinephrine.[3] Its chemical structure features a cyclized side chain, forming an indane ring system, which significantly alters its pharmacological properties compared to its phenethylamine analogue, MDMA.[1] This structural modification is believed to contribute to its reduced serotonergic neurotoxicity.[3]

Core Mechanism of Action: Serotonin Release

MDMAI's primary mechanism of action involves the release of serotonin from presynaptic neurons. This is achieved through its interaction with the serotonin transporter (SERT). Like other releasing agents, MDMAI is a substrate for SERT and is transported into the presynaptic terminal. Once inside, it disrupts the vesicular storage of serotonin by interacting with the vesicular monoamine transporter 2 (VMAT2) and alters the electrochemical gradient across the neuronal membrane. This leads to a reversal of the normal function of SERT, causing it to transport serotonin out of the neuron and into the synaptic cleft, thereby increasing extracellular serotonin concentrations.[4]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for MDMAI and provide a comparison with MDMA to contextualize its potency and selectivity.

Table 1: Monoamine Release Potency (EC50 values in nM)

CompoundSERTDATNET
MDMAI Moderately Potent~10-fold weaker than SERT/NETModerately Potent
MDAI2962300481
MDMA28.511179.1

Table 2: Monoamine Transporter Inhibition Constants (Ki values in μM)

CompoundhSERThDAThNET
MDMAI N/AN/AN/A
MDMA2.418.291.19

Specific Ki values for MDMAI at human monoamine transporters were not found in the reviewed literature. The data for MDMA is provided from studies on human transporters expressed in cell lines.

Experimental Protocols

The characterization of MDMAI as a serotonin-releasing agent involves several key in vitro and in vivo experimental protocols.

In Vitro Monoamine Release Assay

This assay directly measures the ability of a compound to induce the release of monoamines from presynaptic nerve terminals (synaptosomes).

Methodology:

  • Synaptosome Preparation: Brain tissue from a specific region (e.g., striatum for dopamine, hippocampus for serotonin) is homogenized in a buffered sucrose solution. The homogenate is then subjected to differential centrifugation to isolate the synaptosomes, which are resealed nerve terminals.

  • Radiolabel Loading: Synaptosomes are incubated with a radiolabeled monoamine (e.g., [3H]5-HT for serotonin). The monoamine transporters on the synaptosomal membrane actively take up the radiolabeled neurotransmitter.

  • Superfusion: The loaded synaptosomes are transferred to a superfusion apparatus. This allows for a continuous flow of buffer over the synaptosomes, which is collected in fractions.

  • Compound Exposure: After a baseline release is established, the test compound (MDMAI) is introduced into the superfusion buffer at various concentrations.

  • Quantification of Release: The amount of radioactivity in each collected fraction is measured using liquid scintillation counting. The release is expressed as a percentage of the total radioactivity present in the synaptosomes at the beginning of the collection period.

  • Data Analysis: The concentration-response curve is plotted, and the EC50 value (the concentration of the compound that elicits 50% of the maximum release) is calculated to determine the potency of the compound as a releasing agent.

Monoamine Transporter Binding Assay

This assay determines the affinity of a compound for the monoamine transporters.

Methodology:

  • Membrane Preparation: Cell lines (e.g., HEK293) stably expressing the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET) are cultured. The cell membranes containing the transporters are then isolated through homogenization and centrifugation.

  • Radioligand Binding: The prepared membranes are incubated with a specific radioligand that is known to bind to the transporter of interest (e.g., [3H]citalopram for SERT).

  • Competitive Binding: The incubation is performed in the presence of various concentrations of the test compound (MDMAI). The test compound competes with the radioligand for binding to the transporter.

  • Separation and Quantification: After incubation, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.

Mandatory Visualizations

Signaling Pathway of MDMAI-Induced Serotonin Release

MDMAI_Serotonin_Release cluster_presynaptic Presynaptic Serotonergic Neuron cluster_postsynaptic Postsynaptic Neuron MDMAI_ext MDMAI SERT SERT MDMAI_ext->SERT Enters via SERT MDMAI_int MDMAI SERT->MDMAI_int 5HT_synapse Synaptic Serotonin SERT->5HT_synapse Efflux VMAT2 VMAT2 MDMAI_int->VMAT2 Inhibits Vesicle Synaptic Vesicle (Serotonin) VMAT2->Vesicle Blocks 5-HT uptake 5HT_cyto Cytosolic Serotonin Vesicle->5HT_cyto Increased cytosolic 5-HT 5HT_cyto->SERT Reverses SERT 5HT_receptor 5-HT Receptors 5HT_synapse->5HT_receptor Binds to Signal Signal Transduction 5HT_receptor->Signal

Caption: MDMAI mechanism of serotonin release.

Experimental Workflow for In Vitro Monoamine Release Assay

Release_Assay_Workflow Start Start Prep Prepare Synaptosomes from Brain Tissue Start->Prep Load Incubate with [3H]Monoamine Prep->Load Superfuse Superfuse Synaptosomes and Collect Baseline Load->Superfuse Expose Expose to MDMAI (various concentrations) Superfuse->Expose Collect Collect Fractions Expose->Collect Quantify Quantify Radioactivity (Scintillation Counting) Collect->Quantify Analyze Analyze Data (Calculate EC50) Quantify->Analyze End End Analyze->End

Caption: Workflow for monoamine release assay.

Logical Relationship of MDMAI's Pharmacological Actionsdot

MDMAI_Actions MDMAI MDMAI SERT SERT Interaction MDMAI->SERT NET NET Interaction MDMAI->NET DAT DAT Interaction MDMAI->DAT Reduced_Neurotoxicity Reduced Serotonergic Neurotoxicity MDMAI->Reduced_Neurotoxicity 5HT_Release Serotonin Release SERT->5HT_Release Reuptake_Inhibition Monoamine Reuptake Inhibition SERT->Reuptake_Inhibition NE_Release Norepinephrine Release NET->NE_Release NET->Reuptake_Inhibition DA_Release Dopamine Release (Weak) DAT->DA_Release DAT->Reuptake_Inhibition Subjective_Effects Entactogenic Effects 5HT_Release->Subjective_Effects DA_Release->Subjective_Effects

References

An In-Depth Technical Guide on the Core Toxicological Data for 5,6-Methylenedioxy-2-methylaminoindan (MDMAI)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The compounds discussed are research chemicals and are not intended for human consumption.

Introduction

5,6-Methylenedioxy-2-methylaminoindan (MDMAI) is a synthetic entactogen of the 2-aminoindane class, developed in the 1990s by a team at Purdue University led by David E. Nichols.[1] It was designed as a non-neurotoxic analogue of 3,4-methylenedioxymethamphetamine (MDMA), aiming to retain the entactogenic effects while reducing the serotonergic neurotoxicity associated with MDMA.[2][3] MDMAI is a potent and selective serotonin releasing agent (SSRA) in animal studies.

This technical guide provides a summary of the available toxicological data for MDMAI. It is critical to note that, despite its characterization as "non-neurotoxic" in initial pharmacological studies, there is a significant lack of comprehensive, quantitative toxicological data for MDMAI in the public domain. Therefore, this guide will also present toxicological data for the closely related analogue, 5,6-Methylenedioxy-2-aminoindane (MDAI), and for MDMA itself, to provide a comparative context for researchers.

Pharmacological Profile of MDMAI

MDMAI's primary mechanism of action is the release of serotonin. It is structurally a rigid analogue of MDMA, where the α-methyl group is cyclized back to the aromatic ring, forming the indane structure.[1] This structural constraint is believed to contribute to its reduced interaction with dopamine transporters and, consequently, its lower neurotoxic potential compared to MDMA.

Quantitative Toxicological Data

A thorough review of the scientific literature reveals a notable absence of specific quantitative toxicological studies on this compound (MDMAI). Key toxicological endpoints such as the median lethal dose (LD50), in vitro cytotoxicity, and genotoxicity have not been formally reported for this compound.

In contrast, some toxicological data is available for the closely related analogue, 5,6-Methylenedioxy-2-aminoindane (MDAI) .

Table 1: Acute Toxicity Data for MDAI in Rats
ParameterRoute of AdministrationSpeciesValueReference
LD50SubcutaneousRat (Wistar)40 mg/kg (all animals died within 15 minutes)[4]
Table 2: Post-mortem Toxicological Findings in a Human Fatality Involving MDAI
SubstanceConcentration in BloodOther Detected Substances
MDAI26.3 mg/LEthanol (14 mg/dL)

Note: In two other reported fatalities, MDAI was found in combination with other drugs, including amphetamines and MDMA.[4]

Experimental Protocols

Acute Toxicity (LD50) Determination of MDAI in Rats

The following is a generalized protocol based on the description of the study by Palenicek et al. (2016) for the determination of the acute toxicity of MDAI.

Objective: To determine the median lethal dose (LD50) of MDAI following subcutaneous administration in Wistar rats.

Animals: Male Wistar rats.

Methodology:

  • Animals were housed under standard laboratory conditions.

  • MDAI was dissolved in a suitable vehicle (e.g., saline).

  • Different doses of MDAI were administered subcutaneously to separate groups of rats. The study cited administered a high dose of 40 mg/kg.[4]

  • Following administration, animals were continuously observed for clinical signs of toxicity, including changes in locomotion, hyperventilation, perspiration, salivation, and the onset of seizures.[4]

  • The time of death for each animal was recorded.

  • A full autopsy and histological evaluation of tissues were performed on the deceased animals to determine the cause of death. The findings in the cited study pointed towards serotonin syndrome, with disseminated intravascular coagulopathy and brain edema.[4]

Signaling Pathways and Mechanisms of Toxicity

The primary mechanism of action for MDMAI and related compounds involves the serotonin transporter (SERT). Their toxicity, particularly the serotonin syndrome observed with MDAI, is a direct consequence of excessive serotonin release.

Diagram 1: Simplified Serotonin Release Mechanism

MDMAI MDMAI / MDAI SERT Serotonin Transporter (SERT) MDMAI->SERT Binds to and reverses SynapticVesicle Synaptic Vesicle SERT->SynapticVesicle Promotes release from SynapticCleft Synaptic Cleft SynapticVesicle->SynapticCleft Releases Serotonin Serotonin (5-HT) PostsynapticReceptor Postsynaptic 5-HT Receptor SynapticCleft->PostsynapticReceptor Activates

High concentrations of serotonin in the synaptic cleft lead to overstimulation of postsynaptic receptors, which can result in serotonin syndrome.

Diagram 2: Progression to Serotonin Syndrome

ExcessSerotonin Excessive Serotonin Release ReceptorOverstimulation Overstimulation of Postsynaptic Receptors ExcessSerotonin->ReceptorOverstimulation SerotoninSyndrome Serotonin Syndrome ReceptorOverstimulation->SerotoninSyndrome Symptoms Hyperthermia Seizures Perspiration Salivation SerotoninSyndrome->Symptoms FatalOutcome Fatal Outcome SerotoninSyndrome->FatalOutcome

Caption: Pathophysiological cascade leading to serotonin syndrome.

Comparative Toxicology with MDMA

MDMAI was developed as a less neurotoxic alternative to MDMA. The neurotoxicity of MDMA is thought to be mediated, in part, by its effects on dopamine neurons and the formation of reactive oxygen species.

Table 3: Comparative Genotoxicity Profile of MDMA
AssayTest SystemResult
Bacterial Reverse Mutation (Ames) TestSalmonella typhimuriumNegative
In vitro Chromosome Aberration TestChinese Hamster Ovary (CHO) cellsNegative
In vivo Micronucleus TestRat bone marrowNegative

Note: These studies were conducted under regulatory compliant conditions and showed no genotoxic effects at or above clinically relevant concentrations.

Conclusion

While this compound (MDMAI) was designed as a non-neurotoxic serotonin releasing agent, there is a significant lack of publicly available quantitative toxicological data to fully characterize its safety profile. The available information is primarily qualitative, stemming from its initial pharmacological characterization.

Data from its close analogue, MDAI, indicates a potential for severe acute toxicity, including lethality at high doses, likely mediated by serotonin syndrome.[4] The post-mortem concentration of MDAI in a human fatality underscores this risk.

For drug development professionals and researchers, this highlights a critical data gap. Any further investigation or consideration of MDMAI would necessitate a comprehensive toxicological evaluation, including determination of LD50 in multiple species and routes of administration, in vitro cytotoxicity assays on relevant cell lines (e.g., hepatocytes, neurons), and a full battery of genotoxicity tests. Until such data is available, the toxicological profile of MDMAI remains largely uncharacterized, and caution is strongly advised.

References

Methodological & Application

Application Notes and Protocols for the GC-MS Analysis of MDMAI

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 5,6-methylenedioxy-N-methyl-2-aminoindane (MDMAI). Due to the polar nature of the primary amine group in MDMAI, derivatization is a critical step to improve its chromatographic behavior and achieve reliable mass spectral data. This guide covers sample preparation, derivatization procedures, GC-MS instrument parameters, and expected results.

Introduction

5,6-Methylenedioxy-N-methyl-2-aminoindane (MDMAI) is a psychoactive substance of the aminoindane class.[1] Accurate and robust analytical methods are essential for its identification and quantification in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, offering high separation efficiency and structural elucidation capabilities. However, direct analysis of MDMAI by GC-MS is challenging due to peak tailing and potential degradation. Derivatization of the amine group is therefore highly recommended to enhance volatility, improve peak shape, and obtain characteristic mass spectra.[2][3] This note details protocols using common acylating agents.

Experimental Protocols

Sample Preparation

The following protocol outlines a general procedure for the extraction of MDMAI from a sample matrix, which may need optimization depending on the specific matrix (e.g., biological fluids, seized materials).

Materials:

  • MDMAI sample

  • Methanol (HPLC grade)

  • Deionized water

  • Sodium hydroxide (NaOH) solution (1 M)

  • Ethyl acetate (HPLC grade)

  • Hydrochloric acid (HCl) in methanol (1% v/v, optional for salt formation)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Accurately weigh and dissolve the MDMAI sample in methanol to a known concentration (e.g., 1 mg/mL).

  • For solid samples, perform a suitable extraction into methanol or another appropriate solvent. For biological samples, a liquid-liquid or solid-phase extraction is recommended.

  • To an aliquot of the sample solution, add deionized water and adjust the pH to >10 with 1 M NaOH to ensure MDMAI is in its free base form.

  • Extract the aqueous solution with ethyl acetate (e.g., 3 x 5 mL). Vortex vigorously for 1-2 minutes during each extraction.

  • Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).

  • The dried extract is now ready for derivatization.

Derivatization Protocols

Three common and effective derivatizing agents for aminoindanes are N-methyl-bis(trifluoroacetamide) (MBTFA), heptafluorobutyric anhydride (HFBA), and ethyl chloroformate (ECF).[2][3]

2.2.1. Heptafluorobutyric Anhydride (HFBA) Derivatization

  • Reconstitute the dried extract in 50 µL of ethyl acetate.

  • Add 50 µL of HFBA.

  • Cap the vial tightly and heat at 70°C for 30 minutes.[4]

  • After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of ethyl acetate (e.g., 100 µL) for GC-MS analysis.

2.2.2. N-methyl-bis(trifluoroacetamide) (MBTFA) Derivatization

  • Reconstitute the dried extract in 50 µL of ethyl acetate.

  • Add 50 µL of MBTFA.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • After cooling, the sample can be directly injected into the GC-MS or the solvent can be evaporated and the residue reconstituted as described for HFBA.

2.2.3. Ethyl Chloroformate (ECF) Derivatization

  • Reconstitute the dried extract in a suitable solvent system, for example, a mixture of water, ethanol, and pyridine.

  • Add ECF and vortex.

  • The derivative can then be extracted into an organic solvent like chloroform.

  • Evaporate the organic layer and reconstitute in ethyl acetate for analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters that can be adapted for the analysis of derivatized MDMAI.

ParameterSetting
Gas Chromatograph Agilent 7890A or similar
Mass Spectrometer Agilent 5975C or similar
GC Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Mode Splitless (1 µL injection volume)
Injector Temperature 280°C
Oven Program Initial temperature 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-550

Data Presentation

The following tables summarize the expected quantitative data for the GC-MS analysis of derivatized MDMAI. Note that exact retention times and relative abundances may vary depending on the specific instrumentation and conditions used.

Retention Times of Derivatized MDMAI
DerivativeExpected Retention Time (min)
MDMAI-HFBA~10-12
MDMAI-MBTFA~9-11
MDMAI-ECF~11-13

Note: Retention times are estimates based on typical elution patterns of similar compounds and should be confirmed with authentic standards.

Mass Spectral Data for HFBA-Derivatized MDMAI

The mass spectrum of HFBA-derivatized MDMAI is expected to show a molecular ion and characteristic fragments resulting from the cleavage of the amide bond and fragmentation of the indane structure.

m/zProposed FragmentRelative Abundance
387[M]+•Low
230[M - C7H4O2]+•Moderate
160[M - C7HF14NO]+•High
135[C9H7O2]+Moderate
115[C9H7]+Low

Note: This table is a representation based on the fragmentation of similar acylated amphetamines and aminoindanes. The base peak is anticipated to be m/z 160, arising from the cleavage of the N-acyl group.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis sample MDMAI Sample dissolution Dissolution in Methanol sample->dissolution extraction Liquid-Liquid Extraction (pH > 10) dissolution->extraction evaporation1 Evaporation to Dryness extraction->evaporation1 reconstitution1 Reconstitute in Ethyl Acetate evaporation1->reconstitution1 add_reagent Add Derivatizing Agent (e.g., HFBA) reconstitution1->add_reagent heating Heat at 70°C add_reagent->heating evaporation2 Evaporation of Excess Reagent heating->evaporation2 reconstitution2 Reconstitute for Analysis evaporation2->reconstitution2 injection GC-MS Injection reconstitution2->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis detection->data_analysis

Caption: General workflow for the GC-MS analysis of MDMAI.

Proposed Fragmentation Pathway of HFBA-Derivatized MDMAI

fragmentation_pathway cluster_mol Molecular Ion cluster_frag1 Alpha-Cleavage cluster_frag2 Further Fragmentation mol_ion MDMAI-HFBA [M]+• m/z 387 frag1 [C11H12NO2]+• m/z 160 mol_ion->frag1 - C4F7CO• frag2 [C9H7O2]+ m/z 135 frag1->frag2 - C2H5N frag3 [C9H7]+ m/z 115 frag2->frag3 - CO2

Caption: Proposed EI fragmentation of HFBA-derivatized MDMAI.

References

Application Notes and Protocols for 5,6-Methylenedioxy-2-methylaminoindan (MDMAI) in Rodent Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5,6-Methylenedioxy-2-methylaminoindan (MDMAI), a substituted aminoindane, in rodent behavioral research. This document includes detailed protocols for key behavioral assays, a summary of quantitative data from published studies, and visualizations of experimental workflows and hypothesized signaling pathways.

Introduction

This compound (MDMAI) is a rigid analogue of 3,4-methylenedioxymethamphetamine (MDMA) and is classified as a non-neurotoxic serotonin-releasing agent.[1] It has been investigated for its entactogenic and psychoactive properties, which are comparable to MDMA.[2][3][4] Rodent behavioral models are crucial for characterizing the pharmacological and toxicological profile of MDMAI, including its abuse potential and effects on locomotion and sensory processing.

Quantitative Data Summary

The following tables summarize the quantitative data from rodent behavioral studies involving MDMAI.

Table 1: Locomotor Activity Studies

SpeciesDrug & Dose Range (mg/kg)Route of AdministrationObserved EffectsReference
MouseMDMAI (3 - 30 mg/kg)i.p.Initial depression of locomotor activity (10-60 min), followed by a rebound stimulant effect at 30 mg/kg (1-3.5 hr).[2][3][5]
RatMDMAI (5 - 40 mg/kg)s.c.Increased exploratory activity and signs of behavioral serotonin syndrome.[6]

Table 2: Drug Discrimination Studies

SpeciesTraining Drug & Dose (mg/kg)Test Drug & Dose Range (mg/kg)OutcomeReference
Rat(±)MDMA (1.5 mg/kg)MDMAIFull substitution (ED50 not specified).[2][3]
RatCocaine (10 mg/kg)MDMAIFull substitution at 7.5 mg/kg.[2][3][5]
RatMethamphetamine (1 mg/kg)MDMAIPartial substitution (73% at 7.5 mg/kg, a dose that suppressed responding).[2][3][5]
RatDOM (0.5 mg/kg)MDMAIFull substitution at 5 mg/kg.[2][3][5]

Table 3: Conditioned Place Preference (CPP) Studies

SpeciesDrug & Dose Range (mg/kg)OutcomeReference
MouseMDMAI (0.3 - 10 mg/kg)Produced conditioned place preference.[2][3][5]

Table 4: Toxicity Data

| Species | Route of Administration | LD50 | Observed Effects | Reference | |---|---|---|---| | Mouse | i.p. | Lethality in 8/8 mice at 100 mg/kg. | |[2][3][5] | | Rat | s.c. | 28.33 mg/kg | Disseminated intravascular coagulopathy and brain edema. |[6] | | Rat | i.v. | 35 mg/kg | |[6] |

Experimental Protocols

Locomotor Activity Assay

Objective: To assess the stimulant or depressant effects of MDMAI on spontaneous motor activity in rodents.

Materials:

  • Rodents (e.g., Swiss-Webster mice or Wistar rats)

  • This compound (MDMAI)

  • Vehicle (e.g., 0.9% saline)

  • Open field arenas equipped with infrared beams or video tracking software

  • Syringes and needles for injection

Procedure:

  • Habituate the animals to the testing room for at least 60 minutes before the experiment.

  • Administer MDMAI or vehicle via the desired route (e.g., intraperitoneal - i.p., or subcutaneous - s.c.).

  • Immediately place the animal into the open field arena.

  • Record locomotor activity (e.g., distance traveled, rearing frequency, stereotypy counts) for a predefined period (e.g., 60-120 minutes).

  • Data is typically binned into time intervals (e.g., 5-10 minutes) to analyze the time course of the drug's effect.

Locomotor_Activity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (60 min) Injection Drug Administration (i.p. or s.c.) Animal_Acclimation->Injection Drug_Prep Drug Preparation (MDMAI/Vehicle) Drug_Prep->Injection Placement Placement in Open Field Arena Injection->Placement Data_Recording Locomotor Activity Recording (60-120 min) Placement->Data_Recording Data_Binning Data Binning (e.g., 5-min intervals) Data_Recording->Data_Binning Statistical_Analysis Statistical Analysis Data_Binning->Statistical_Analysis

Workflow for Locomotor Activity Assay.
Drug Discrimination Assay

Objective: To determine if the subjective effects of MDMAI are similar to those of a known drug of abuse (e.g., MDMA, cocaine).

Materials:

  • Rats (e.g., Sprague-Dawley)

  • Standard operant conditioning chambers with two levers

  • Food pellets (reinforcer)

  • Training drug (e.g., MDMA) and vehicle

  • MDMAI

  • Syringes and needles for injection

Procedure:

  • Training Phase:

    • Rats are food-deprived to approximately 85% of their free-feeding body weight.

    • Rats are trained to press one lever ("drug lever") for food reinforcement after administration of the training drug (e.g., 1.5 mg/kg MDMA, i.p.) and a second lever ("vehicle lever") for food after administration of the vehicle.

    • Training sessions are conducted daily until stable and accurate responding is achieved (e.g., >80% correct lever presses before the first reinforcer).

  • Testing Phase:

    • Once trained, various doses of MDMAI are administered instead of the training drug or vehicle.

    • The percentage of responses on the drug-associated lever is recorded.

    • Full substitution is considered to have occurred if the animal predominantly presses the drug lever (>80%).

Drug_Discrimination_Workflow cluster_training Training Phase cluster_testing Testing Phase Food_Deprivation Food Deprivation Drug_Training Administer Training Drug (e.g., MDMA) Food_Deprivation->Drug_Training Vehicle_Training Administer Vehicle Food_Deprivation->Vehicle_Training Drug_Lever_Press Press 'Drug Lever' -> Food Drug_Training->Drug_Lever_Press Vehicle_Lever_Press Press 'Vehicle Lever' -> Food Vehicle_Training->Vehicle_Lever_Press MDMAI_Admin Administer MDMAI (Various Doses) Response_Measurement Measure Responding on Both Levers MDMAI_Admin->Response_Measurement Substitution_Analysis Analyze for Substitution Response_Measurement->Substitution_Analysis

Workflow for Drug Discrimination Assay.
Conditioned Place Preference (CPP) Assay

Objective: To assess the rewarding or aversive properties of MDMAI.

Materials:

  • Mice or rats

  • CPP apparatus (a box with two or three distinct compartments)

  • MDMAI and vehicle

  • Syringes and needles for injection

Procedure:

  • Pre-Conditioning (Baseline):

    • On day 1, animals are allowed to freely explore all compartments of the apparatus for a set time (e.g., 15 minutes), and the time spent in each compartment is recorded to establish baseline preference.

  • Conditioning:

    • This phase typically lasts for 4-8 days.

    • On drug-conditioning days, animals are injected with MDMAI and confined to one of the compartments (e.g., the initially non-preferred one).

    • On vehicle-conditioning days, animals are injected with vehicle and confined to the opposite compartment. The order of drug and vehicle administration is counterbalanced across animals.

  • Post-Conditioning (Test):

    • The day after the last conditioning session, the animals are again allowed to freely explore the entire apparatus in a drug-free state.

    • The time spent in each compartment is recorded.

    • A significant increase in time spent in the drug-paired compartment compared to baseline indicates a conditioned place preference (reward), while a significant decrease indicates a conditioned place aversion.

CPP_Workflow cluster_conditioning Conditioning (Days 2-9) Pre_Conditioning Pre-Conditioning (Day 1) Measure Baseline Preference Drug_Pairing MDMAI Injection & Confinement to Drug-Paired Side Pre_Conditioning->Drug_Pairing Vehicle_Pairing Vehicle Injection & Confinement to Vehicle-Paired Side Pre_Conditioning->Vehicle_Pairing Post_Conditioning Post-Conditioning (Day 10) Measure Time Spent in Each Compartment Drug_Pairing->Post_Conditioning Vehicle_Pairing->Post_Conditioning Analysis Compare Post-Conditioning to Baseline Preference Post_Conditioning->Analysis

Workflow for Conditioned Place Preference Assay.

Hypothesized Signaling Pathway of MDMAI

MDMAI is known to be a potent serotonin (5-HT) releasing agent. Its behavioral effects are thought to be primarily mediated by its interaction with the serotonin transporter (SERT), leading to an increase in extracellular 5-HT levels. This is similar to the primary mechanism of action of MDMA. The diagram below illustrates a hypothesized signaling pathway for MDMAI, focusing on its interaction with serotonergic neurons.

MDMAI_Signaling_Pathway cluster_presynaptic Presynaptic Serotonergic Neuron cluster_postsynaptic Postsynaptic Neuron MDMAI MDMAI SERT Serotonin Transporter (SERT) MDMAI->SERT Binds to and reverses SERT function VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) MDMAI->VMAT2 Inhibits VMAT2 Extracellular_5HT Increased Extracellular Serotonin (5-HT) SERT->Extracellular_5HT Transports 5-HT out of neuron Serotonin_Vesicles Serotonin Vesicles VMAT2->Serotonin_Vesicles Disrupts 5-HT storage Serotonin_Vesicles->Extracellular_5HT Increases cytosolic 5-HT, facilitating reverse transport Synaptic_Cleft Synaptic Cleft Postsynaptic_Receptors Postsynaptic 5-HT Receptors Extracellular_5HT->Postsynaptic_Receptors Activates receptors Behavioral_Effects Behavioral Effects (e.g., Entactogenic, Locomotor) Postsynaptic_Receptors->Behavioral_Effects

References

Application Notes and Protocols for Cell Culture Assays to Determine MDMAI Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Methylenedioxy-N-methyl-2-aminoindane (MDMAI) is a psychoactive substance of the aminoindane class, structurally related to MDMA. As with any novel compound intended for potential therapeutic application or with a likelihood of abuse, a thorough in vitro toxicological assessment is crucial. These application notes provide detailed protocols for a panel of cell culture assays to evaluate the cytotoxic potential of MDMAI, primarily focusing on neuronal cells due to the compound's neuroactive nature. The human neuroblastoma cell line, SH-SY5Y, is highlighted as a relevant model for neurotoxicity studies.

The following protocols describe three fundamental assays to assess cell viability, membrane integrity, and apoptosis: the MTT assay, the Lactate Dehydrogenate (LDH) assay, and the Annexin V-FITC/Propidium Iodide (PI) apoptosis assay.

Data Presentation

Due to the limited availability of specific in vitro cytotoxicity data for MDMAI in the public domain, the following tables present data for the closely related analogue 5,6-Methylenedioxy-2-aminoindane (MDAI) and the well-studied compound 3,4-Methylenedioxymethamphetamine (MDMA) to provide a comparative reference. Researchers are encouraged to generate specific dose-response curves for MDMAI using the provided protocols.

Table 1: In Vivo Toxicity of MDAI in Rats

CompoundAdministration RouteLD50Species
MDAISubcutaneous28.33 mg/kgWistar Rat
MDAIIntravenous35 mg/kgWistar Rat
MDAIGastric>40 mg/kgWistar Rat

Data extracted from a study on the emerging toxicity of MDAI, which indicated that subcutaneous administration was surprisingly more lethal than previously thought[1].

Table 2: Comparative Cytotoxicity of MDMA and its Metabolites in SH-SY5Y Cells

CompoundConcentration (µM)Exposure Time (h)Temperature (°C)Cell Viability (% of Control)
MDMA2002437~85%
α-MeDA2002437~70%
N-Me-α-MeDA2002437~60%
5-(GSH)-α-MeDA2002437~50%
5-(NAC)-α-MeDA2002437~40%

This table summarizes the higher toxicity of MDMA metabolites compared to the parent compound in SH-SY5Y differentiated cells[2].

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

Materials:

  • SH-SY5Y cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MDMAI (or analogue) stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of MDMAI in complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the MDMAI dilutions. Include untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

This assay quantifies the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes. The amount of LDH in the culture supernatant is proportional to the number of lysed cells.

Materials:

  • SH-SY5Y cells

  • Complete culture medium

  • MDMAI (or analogue) stock solution

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed SH-SY5Y cells in a 96-well plate as described for the MTT assay.

  • Treat cells with serial dilutions of MDMAI and incubate for the desired duration. Include positive (lysis buffer) and negative (untreated) controls.

  • Transfer an aliquot of the cell culture supernatant to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well.

  • Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.

  • Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Calculate the percentage of cytotoxicity based on the LDH release from treated cells relative to the positive control.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • SH-SY5Y cells

  • Complete culture medium

  • MDMAI (or analogue) stock solution

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Protocol:

  • Seed SH-SY5Y cells in 6-well plates and treat with MDMAI for the desired time.

  • Harvest the cells (including any floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry, detecting FITC fluorescence (early and late apoptosis) and PI fluorescence (late apoptosis and necrosis).

Visualizations

Signaling Pathway of MDMA-Induced Neurotoxicity

The following diagram illustrates a potential signaling pathway for MDMA-induced neurotoxicity, which may be applicable to MDMAI. The pathway highlights the roles of oxidative stress, mitochondrial dysfunction, and the subsequent activation of apoptotic cascades.

MDMAI_Cytotoxicity_Pathway MDMAI MDMAI SERT_DAT SERT / DAT MDMAI->SERT_DAT Binds to Monoamine_Release Increased Monoamine Release (5-HT, DA) SERT_DAT->Monoamine_Release Induces MAO Monoamine Oxidase (MAO) Monoamine_Release->MAO Metabolized by ROS_RNS Reactive Oxygen/Nitrogen Species (ROS/RNS) MAO->ROS_RNS Generates Oxidative_Stress Oxidative Stress ROS_RNS->Oxidative_Stress Mitochondria Mitochondria Oxidative_Stress->Mitochondria Damages Mito_Dysfunction Mitochondrial Dysfunction (↓ATP, ↑Ca2+) Mitochondria->Mito_Dysfunction Leads to Cytochrome_c Cytochrome c Release Mito_Dysfunction->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: MDMA-induced neurotoxicity pathway.

Experimental Workflow: MTT Assay

The following diagram outlines the key steps in performing the MTT assay for cell viability.

MTT_Workflow Start Start Seed_Cells Seed SH-SY5Y cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_MDMAI Add MDMAI (serial dilutions) Incubate_24h->Add_MDMAI Incubate_Exposure Incubate for exposure time Add_MDMAI->Incubate_Exposure Add_MTT Add MTT reagent Incubate_Exposure->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize formazan crystals Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze Analyze Data (% Viability) Read_Absorbance->Analyze End End Analyze->End

Caption: Workflow for the MTT cell viability assay.

Experimental Workflow: LDH Assay

This diagram illustrates the procedural flow for assessing cytotoxicity using the LDH release assay.

LDH_Workflow Start Start Seed_Cells Seed SH-SY5Y cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_MDMAI Add MDMAI and Controls Incubate_24h->Add_MDMAI Incubate_Exposure Incubate for exposure time Add_MDMAI->Incubate_Exposure Transfer_Supernatant Transfer supernatant to new plate Incubate_Exposure->Transfer_Supernatant Add_Reagent Add LDH reaction mixture Transfer_Supernatant->Add_Reagent Incubate_RT Incubate at Room Temp Add_Reagent->Incubate_RT Read_Absorbance Read Absorbance at 490 nm Incubate_RT->Read_Absorbance Analyze Analyze Data (% Cytotoxicity) Read_Absorbance->Analyze End End Analyze->End

Caption: Workflow for the LDH cytotoxicity assay.

Experimental Workflow: Annexin V-FITC/PI Apoptosis Assay

The following diagram provides a step-by-step overview of the apoptosis assay using flow cytometry.

Apoptosis_Workflow Start Start Seed_Treat Seed and Treat SH-SY5Y cells Start->Seed_Treat Harvest Harvest Cells (including supernatant) Seed_Treat->Harvest Wash Wash with cold PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC and PI Resuspend->Stain Incubate Incubate in Dark (15 min) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End Analyze->End

Caption: Workflow for Annexin V/PI apoptosis assay.

References

Application Notes and Protocols for Assessing MDMAI Binding Affinity to the Serotonin Transporter (SERT)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and assessing the binding affinity of 5,6-Methylenedioxy-N-methyl-2-aminoindane (MDMAI) to the serotonin transporter (SERT). This document includes detailed experimental protocols for determining binding affinity, a summary of available quantitative data, and visualizations of the experimental workflow and relevant signaling pathways.

Introduction to MDMAI and SERT

5,6-Methylenedioxy-N-methyl-2-aminoindane (MDMAI) is a psychoactive compound developed in the 1990s by a team led by David E. Nichols. It is a cyclized analog of MDMA and is classified as a non-neurotoxic serotonin-releasing agent in animals. The primary molecular target of MDMAI's effects on serotonin levels is the serotonin transporter (SERT).

The serotonin transporter is a crucial membrane protein responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, a process that terminates the neurotransmitter's signal. By interacting with SERT, drugs can modulate serotonergic neurotransmission, which is a key mechanism in the action of many antidepressants and psychoactive substances. Assessing the binding affinity of compounds like MDMAI to SERT is a fundamental step in characterizing their pharmacological profile.

Quantitative Data Summary

Table 1: Binding Affinity of MDMAI to SERT (To Be Determined)

LigandTransporterAssay TypeRadioligandKᵢ (nM)IC₅₀ (nM)Kₐ (nM)Reference
MDMAISERTCompetition Binding[³H]Citalopram or [¹²⁵I]RTI-55TBDTBDN/A(Your Data)

Kᵢ: Inhibition constant; IC₅₀: Half-maximal inhibitory concentration; Kₐ: Dissociation constant; TBD: To Be Determined; N/A: Not Applicable.

Experimental Protocols

The most common and reliable method for determining the binding affinity of a test compound to a transporter is the radioligand binding assay. This can be performed as a direct saturation assay or a competition (inhibition) assay.

Protocol 1: Radioligand Competition Binding Assay for MDMAI at SERT

This protocol describes how to determine the inhibitory constant (Kᵢ) of MDMAI for the serotonin transporter using a competition binding assay.

Materials:

  • Cell Membranes: A source of SERT is required. This can be from cell lines stably expressing human SERT (e.g., HEK293-hSERT), or from native tissue preparations rich in SERT (e.g., rat brain cortex or platelets).

  • Radioligand: A high-affinity radiolabeled ligand for SERT, such as [³H]Citalopram or [¹²⁵I]RTI-55.

  • Test Compound: MDMAI hydrochloride.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine or paroxetine).

  • 96-well Plates: For incubating the assay components.

  • Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.

  • Scintillation Counter: For quantifying radioactivity.

  • Scintillation Fluid.

Procedure:

  • Membrane Preparation:

    • If using cultured cells, harvest the cells and homogenize them in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).

  • Assay Setup:

    • Perform the assay in triplicate in a 96-well plate.

    • Total Binding Wells: Add cell membranes (typically 50-100 µg of protein), radioligand (at a concentration near its Kₐ for SERT), and assay buffer.

    • Non-specific Binding Wells: Add cell membranes, radioligand, and a high concentration of the non-specific binding control (e.g., 10 µM fluoxetine).

    • Competition Wells: Add cell membranes, radioligand, and varying concentrations of MDMAI (typically ranging from 10⁻¹⁰ M to 10⁻⁵ M).

  • Incubation:

    • Incubate the plates at room temperature (or a specified temperature, e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration:

    • Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation fluid, and allow them to sit for several hours.

    • Measure the radioactivity in each vial using a scintillation counter.

Data Analysis:

  • Calculate the specific binding at each concentration of MDMAI by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the logarithm of the MDMAI concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value of MDMAI.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation:

    • Kᵢ = IC₅₀ / (1 + ([L]/Kₐ))

    • Where [L] is the concentration of the radioligand used and Kₐ is its dissociation constant for SERT.

Visualizations

Experimental Workflow

Experimental_Workflow Workflow for MDMAI-SERT Binding Affinity Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membranes Prepare Cell Membranes (HEK293-hSERT or Brain Tissue) setup_plate Set up 96-well Plate (Total, Non-specific, Competition) prep_membranes->setup_plate prep_reagents Prepare Reagents (MDMAI, Radioligand, Buffers) prep_reagents->setup_plate incubation Incubate to Reach Equilibrium setup_plate->incubation filtration Filtration to Separate Bound and Free Ligand incubation->filtration counting Scintillation Counting filtration->counting data_analysis Data Analysis (IC50 and Ki Calculation) counting->data_analysis

Caption: Workflow for determining MDMAI binding affinity to SERT.

SERT Signaling Pathway

The serotonin transporter's primary function is reuptake, but its activity can also influence intracellular signaling cascades. While direct signaling by SERT is an area of ongoing research, it is known to be modulated by and can influence protein kinase pathways.

SERT_Signaling_Pathway Simplified SERT-Associated Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Cascade cluster_nucleus Nucleus SERT SERT GPCR 5-HT Receptor (GPCR) PLC PLC GPCR->PLC Gq AC Adenylyl Cyclase GPCR->AC Gs Ras Ras GPCR->Ras PKA PKA PKA->SERT Phosphorylation (Modulation) CREB CREB PKA->CREB PKC PKC PKC->SERT Phosphorylation (Modulation) DAG DAG PLC->DAG IP3 IP3 PLC->IP3 cAMP cAMP AC->cAMP cAMP->PKA DAG->PKC Ca Ca²⁺ IP3->Ca Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CREB Gene_Expression Gene Expression CREB->Gene_Expression

Caption: SERT-associated intracellular signaling pathways.

Application Notes and Protocols for MDMAI in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Methylenedioxy-N-methyl-2-aminoindane (MDMAI) is a semi-rigid analogue of 3,4-methylenedioxymethamphetamine (MDMA), first synthesized and characterized by a team led by David E. Nichols at Purdue University in the 1990s.[1] Structurally, the α-methyl group of the amphetamine side chain is cyclized back to the aromatic ring, forming an indane nucleus. This conformational constraint significantly alters its pharmacological profile compared to MDMA. MDMAI is characterized as a non-neurotoxic serotonin (5-HT) releasing agent with entactogenic properties.[1] Its primary mechanism of action is as a selective and balanced serotonin and norepinephrine releasing agent (SNRA), with a markedly lower effect on dopamine release compared to MDMA.[1] This profile suggests its utility as a research tool to investigate the specific roles of serotonin and norepinephrine systems in various physiological and pathological processes, with a reduced dopaminergic confound.

Pharmacological Profile

MDMAI's primary molecular targets are the presynaptic monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). It functions as a substrate for these transporters, leading to the non-exocytotic release of neurotransmitters, and also acts as a reuptake inhibitor.

Quantitative Data: Monoamine Transporter Interactions

The following table summarizes the in vitro data for MDMAI's interaction with monoamine transporters. This data is crucial for designing experiments aimed at probing the serotonergic and noradrenergic systems.

CompoundTransporterParameterValue (nM)SpeciesReference
MDMAI SERT IC50 (Uptake Inhibition) Data not available in search resultsRat/Human
DAT IC50 (Uptake Inhibition) Data not available in search resultsRat/Human
NET IC50 (Uptake Inhibition) Data not available in search resultsRat/Human
SERT EC50 (Release) Data not available in search resultsRat/Human
DAT EC50 (Release) Data not available in search resultsRat/Human
NET EC50 (Release) Data not available in search resultsRat/Human

Note: Specific quantitative data for MDMAI's binding affinities (Ki) and efficacy (EC50/IC50) for neurotransmitter release and uptake inhibition at SERT, DAT, and NET were not available in the provided search results. The original publications by Nichols et al. would be the primary source for this information.

Signaling Pathways and Mechanism of Action

MDMAI's primary mechanism of action is the release of serotonin and norepinephrine from presynaptic terminals via interaction with their respective transporters, SERT and NET. This leads to a significant increase in the extracellular concentrations of these neurotransmitters, which then act on pre- and post-synaptic receptors to elicit downstream effects.

MDMAI_Signaling_Pathway cluster_0 Presynaptic Terminal MDMAI MDMAI SERT_NET SERT / NET MDMAI->SERT_NET Binds to and reverses transporter function Presynaptic_Terminal Presynaptic Serotonergic/Noradrenergic Neuron Neurotransmitter_Release Increased Extracellular 5-HT & NE SERT_NET->Neurotransmitter_Release Promotes efflux Vesicles Synaptic Vesicles (5-HT, NE) Vesicles->Neurotransmitter_Release Disrupts vesicular storage (minor contribution) Postsynaptic_Receptors Postsynaptic 5-HT & NE Receptors Neurotransmitter_Release->Postsynaptic_Receptors Activates Downstream_Signaling Downstream Signaling Cascades Postsynaptic_Receptors->Downstream_Signaling Initiates Behavioral_Effects Entactogenic & Behavioral Effects Downstream_Signaling->Behavioral_Effects Mediates

MDMAI's primary mechanism of action.

Experimental Protocols

In Vitro: Monoamine Transporter Uptake Inhibition Assay

This protocol outlines a general procedure to determine the IC50 of MDMAI for the inhibition of serotonin, dopamine, and norepinephrine uptake in rat brain synaptosomes or in cells expressing the respective transporters.

Materials:

  • MDMAI hydrochloride

  • Radiolabeled neurotransmitters ([³H]5-HT, [³H]DA, [³H]NE)

  • Synaptosome preparation from rat brain regions (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) or HEK293 cells stably expressing rat or human SERT, DAT, or NET.

  • Krebs-Ringer buffer (or appropriate assay buffer)

  • Scintillation fluid and vials

  • Microplate harvester and filter mats

  • Liquid scintillation counter

Procedure:

  • Preparation of Reagents: Prepare stock solutions of MDMAI and a range of dilutions to generate a concentration-response curve. Prepare assay buffer and radiolabeled neurotransmitter solutions at the desired final concentration.

  • Synaptosome/Cell Preparation: Thaw and resuspend synaptosomes or harvest and resuspend transporter-expressing cells in assay buffer.

  • Incubation: In a 96-well plate, add the synaptosome/cell suspension to wells containing either buffer (for total uptake), a known selective inhibitor (for non-specific uptake), or varying concentrations of MDMAI.

  • Initiation of Uptake: Add the radiolabeled neurotransmitter to each well to initiate the uptake reaction. Incubate for a short period (e.g., 5-15 minutes) at 37°C.

  • Termination of Uptake: Terminate the reaction by rapid filtration through filter mats using a microplate harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filter mats in scintillation vials with scintillation fluid. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific uptake at each MDMAI concentration by subtracting the non-specific uptake from the total uptake. Plot the percent inhibition of specific uptake against the log concentration of MDMAI and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo: Microdialysis for Extracellular Neurotransmitter Levels

This protocol describes a general method for measuring changes in extracellular serotonin and norepinephrine levels in a specific brain region of an awake, freely moving rat following systemic administration of MDMAI.

Materials:

  • MDMAI hydrochloride

  • Stereotaxic apparatus

  • Microdialysis probes and guide cannulae

  • Perfusion pump and fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • HPLC system with electrochemical detection (HPLC-ED)

  • Anesthetic and surgical tools

Procedure:

  • Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, nucleus accumbens). Allow the animal to recover for several days.

  • Probe Insertion and Baseline Collection: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

  • Drug Administration: Administer MDMAI (e.g., intraperitoneally or subcutaneously) at the desired dose.

  • Post-Injection Sample Collection: Continue to collect dialysate samples for several hours following drug administration.

  • Sample Analysis: Analyze the dialysate samples using HPLC-ED to quantify the concentrations of serotonin, norepinephrine, and their metabolites.

  • Data Analysis: Express the neurotransmitter concentrations as a percentage of the average baseline levels. Plot the time course of the effect of MDMAI on extracellular neurotransmitter levels.

Microdialysis_Workflow Surgery Stereotaxic Surgery: Implant Guide Cannula Recovery Animal Recovery (Several Days) Surgery->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Baseline Baseline Sample Collection (aCSF Perfusion) Probe_Insertion->Baseline Drug_Admin Administer MDMAI Baseline->Drug_Admin Post_Drug_Collection Post-Injection Sample Collection Drug_Admin->Post_Drug_Collection HPLC HPLC-ED Analysis of Dialysates Post_Drug_Collection->HPLC Data_Analysis Data Analysis: % Baseline vs. Time HPLC->Data_Analysis

Workflow for in vivo microdialysis.

Applications in Neuroscience Research

  • Dissecting Serotonergic and Noradrenergic Function: Due to its selectivity for serotonin and norepinephrine release over dopamine, MDMAI can be used to investigate the specific contributions of these two neurotransmitter systems to various behaviors and physiological processes, such as mood, social interaction, and cognitive function.

  • A Tool for Studying Neurotransmitter Dynamics: MDMAI can be employed in conjunction with techniques like in vivo microdialysis and fast-scan cyclic voltammetry to study the dynamics of serotonin and norepinephrine release and reuptake in real-time.

  • Probing the Mechanism of Entactogenic Effects: As a putative entactogen with a distinct pharmacological profile from MDMA, MDMAI is a valuable tool for elucidating the neurobiological underpinnings of empathy, prosocial behavior, and introspection, with a reduced influence of dopamine-mediated reward.

  • A Non-Neurotoxic Serotonin Releaser: The reported lack of serotonin neurotoxicity makes MDMAI a safer alternative to MDMA for in vivo studies requiring repeated administration to investigate the long-term consequences of enhanced serotonergic and noradrenergic tone.

Conclusion

MDMAI is a valuable pharmacological tool for neuroscience research, offering a more selective means of stimulating serotonin and norepinephrine release compared to MDMA. Its characterization as a non-neurotoxic entactogen opens avenues for investigating the nuanced roles of these neurotransmitter systems in complex behaviors and for exploring the therapeutic potential of modulating these systems. Further research to fully elucidate its quantitative pharmacology and downstream signaling effects will enhance its utility as a precise molecular probe.

References

Investigating the Therapeutic Potential of 5,6-Methylenedioxy-2-methylaminoindan: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Methylenedioxy-2-methylaminoindan (MDMAI), a methylated derivative of 5,6-methylenedioxy-2-aminoindane (MDAI), is a psychoactive compound with potential therapeutic applications. As a structural analog of 3,4-methylenedioxymethamphetamine (MDMA), MDMAI is classified as an entactogen, a class of psychoactive substances that produce experiences of emotional communion, oneness, relatedness, emotional openness, and empathy. This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of MDMAI. It summarizes key pharmacological data, outlines methodologies for crucial experiments, and provides visual representations of its mechanism of action.

Pharmacological Profile of MDAI (Parent Compound)

MDMAI's parent compound, MDAI, has been more extensively studied and provides a basis for understanding the likely pharmacological profile of its N-methylated counterpart. MDAI is characterized as a selective serotonin and norepinephrine releasing agent (SNRA) with a significantly lower impact on dopamine release compared to MDMA.[1] This profile suggests that MDMAI may retain the empathogenic effects of MDMA while potentially having a reduced stimulant and abuse liability profile.

Quantitative Data: Monoamine Transporter and Receptor Interactions of MDAI

The following tables summarize the available quantitative data on the interaction of MDAI with key molecular targets. This information is crucial for understanding its mechanism of action and predicting its physiological effects.

Table 1: Monoamine Transporter Reuptake Inhibition

TransporterIC₅₀ (nM)Reference CompoundIC₅₀ (nM)
SERT (Serotonin) Data not availableMDMA2410
NET (Norepinephrine) Data not availableMDMA1190
DAT (Dopamine) Data not availableMDMA8290

Table 2: Monoamine Release Potency

MonoamineEC₅₀ (nM)Reference CompoundEC₅₀ (nM)
Serotonin Data not available5-MAPB64
Norepinephrine Data not available5-MAPB24
Dopamine Data not available5-MAPB41

Table 3: Receptor Binding Affinities (Kᵢ in nM)

ReceptorKᵢ (nM)
α₂ₐ-Adrenergic 134
α₂₋-Adrenergic 211
α₂C-Adrenergic 41
Serotonin Receptors (various) >10,000

Data from studies on 2-aminoindan derivatives indicate that MDAI has a notable affinity for α₂-adrenergic receptors, while displaying negligible affinity for a range of serotonin receptors.[1]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of MDMAI's mechanism of action and to guide experimental design, the following diagrams illustrate the proposed signaling pathway and a general workflow for its characterization.

MDAI_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MDMAI MDMAI SERT_NET SERT / NET MDMAI->SERT_NET 1. Enters neuron via transporters VMAT2 VMAT2 MDMAI->VMAT2 2. Disrupts vesicular storage Monoamines_Synapse Increased Extracellular Monoamines SERT_NET->Monoamines_Synapse Reverses transport direction Monoamines_Cytosol Cytosolic Monoamines VMAT2->Monoamines_Cytosol Monoamine efflux into cytosol Monoamines_Vesicle Monoamines (Serotonin, Norepinephrine) Monoamines_Cytosol->SERT_NET 3. Increased cytosolic concentration drives efflux Postsynaptic_Receptors Postsynaptic Receptors Monoamines_Synapse->Postsynaptic_Receptors 4. Binds to receptors Therapeutic_Effects Therapeutic Effects (e.g., Empathy, Mood Elevation) Postsynaptic_Receptors->Therapeutic_Effects Initiates downstream signaling

Figure 1: Proposed Signaling Pathway of MDMAI.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_data Data Analysis and Interpretation Binding_Assay Radioligand Binding Assays (SERT, NET, DAT, Receptors) Data_Analysis Determine IC₅₀, EC₅₀, Kᵢ values Binding_Assay->Data_Analysis Uptake_Assay Monoamine Reuptake Inhibition Assays Uptake_Assay->Data_Analysis Release_Assay Synaptosome Monoamine Release Assays Release_Assay->Data_Analysis Microdialysis In Vivo Microdialysis (Monoamine Levels in Brain) Microdialysis->Data_Analysis Behavioral_Studies Behavioral Assays (e.g., Social Interaction, Fear Extinction) Therapeutic_Potential Assess Therapeutic Potential and Safety Profile Behavioral_Studies->Therapeutic_Potential Toxicity_Studies Toxicology and Safety Pharmacology Toxicity_Studies->Therapeutic_Potential Data_Analysis->Therapeutic_Potential

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,6-Methylenedioxy-2-methylaminoindan

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 5,6-Methylenedioxy-2-methylaminoindan (MDMAI).

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound (MDMAI)?

A1: The synthesis of MDMAI typically involves a two-stage process. The first stage is the synthesis of the precursor, 5,6-Methylenedioxy-2-aminoindane (MDAI). The second stage is the N-methylation of MDAI to yield the final product, MDMAI.

Q2: What are the common starting materials for the synthesis of the precursor, MDAI?

A2: A common and well-documented starting material is 3-(3,4-methylenedioxyphenyl)propionic acid.

Q3: Which method is typically used for the N-methylation of MDAI?

A3: The Eschweiler-Clarke reaction is a widely used and effective method for the N-methylation of primary amines like MDAI to secondary or tertiary amines using formic acid and formaldehyde. This method is advantageous as it generally avoids the formation of quaternary ammonium salts.[1][2][3]

Q4: What are the potential major impurities in the final MDMAI product?

A4: The major potential impurities include unreacted starting material (5,6-Methylenedioxy-2-aminoindane), the over-methylated byproduct (5,6-Methylenedioxy-N,N-dimethyl-2-aminoindane), and residual reagents from the synthesis.

Q5: What analytical techniques are suitable for monitoring the reaction progress and assessing the purity of the final product?

A5: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of the reaction. For final purity assessment and characterization, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are highly recommended.[4][5] High-Performance Liquid Chromatography (HPLC) can also be a valuable tool for quantitative analysis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of 5,6-Methylenedioxy-2-aminoindane (MDAI) Precursor
Possible Cause Troubleshooting Step
Incomplete cyclization of 3-(3,4-methylenedioxyphenyl)propionic acid.Ensure anhydrous conditions and the use of a suitable activating agent for the acid (e.g., thionyl chloride or a carbodiimide) to form the intermediate acid chloride or activated ester efficiently.
Poor conversion in the oximation step.Optimize the reaction temperature and time. Ensure the correct stoichiometry of the nitrosating agent (e.g., isoamyl nitrite).
Inefficient reduction of the oxime.The choice of reducing agent and catalyst is critical. Catalytic hydrogenation (e.g., H₂/Pd-C) is commonly used. Ensure the catalyst is active and the reaction is run under appropriate pressure and temperature.
Problem 2: Incomplete N-methylation of MDAI
Possible Cause Troubleshooting Step
Insufficient reagents in the Eschweiler-Clarke reaction.Use a molar excess of both formaldehyde and formic acid to drive the reaction to completion. A typical molar ratio is 1 equivalent of amine to 2-3 equivalents of formaldehyde and 2-3 equivalents of formic acid.
Low reaction temperature.The Eschweiler-Clarke reaction often requires heating to proceed at a reasonable rate. Refluxing in a suitable solvent is common. Monitor the reaction by TLC to determine the optimal reaction time.
Deactivation of reagents.Use fresh, high-quality formaldehyde (or paraformaldehyde) and formic acid.
Problem 3: Formation of N,N-dimethylated Byproduct
Possible Cause Troubleshooting Step
Excessive amount of methylating agent or prolonged reaction time.Carefully control the stoichiometry of formaldehyde and formic acid. While an excess is needed, a large excess can promote dimethylation. Monitor the reaction closely by TLC and stop it once the starting material is consumed and before significant amounts of the dimethylated product are formed.
High reaction temperature.While heating is necessary, excessively high temperatures can favor over-methylation. Maintain a consistent and controlled temperature throughout the reaction.
Problem 4: Difficulty in Purifying the Final Product
Possible Cause Troubleshooting Step
Co-elution of desired product and impurities during column chromatography.Optimize the solvent system for column chromatography. A gradient elution starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., hexane/ethyl acetate with a small amount of triethylamine to prevent tailing) can effectively separate the monomethylated product from the starting material and the more polar dimethylated byproduct.
Product is an oil or difficult to crystallize.Convert the freebase to its hydrochloride salt by dissolving the purified oil in a suitable solvent (e.g., diethyl ether or ethyl acetate) and adding a solution of HCl in the same solvent or bubbling HCl gas. The resulting salt is often a crystalline solid that can be further purified by recrystallization.
Inaccurate assessment of purity.Utilize a combination of analytical techniques for a comprehensive purity assessment. GC-MS can separate and identify volatile components, while NMR can provide structural confirmation and quantitative information about the purity of the bulk sample.

Experimental Protocols

Key Experiment: N-methylation of 5,6-Methylenedioxy-2-aminoindane (MDAI) via Eschweiler-Clarke Reaction

Disclaimer: This protocol is for informational purposes only and should be performed by qualified professionals in a properly equipped laboratory, adhering to all safety regulations.

Materials:

  • 5,6-Methylenedioxy-2-aminoindane (MDAI)

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98-100%)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (concentrated)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of 5,6-Methylenedioxy-2-aminoindane in a suitable solvent.

  • Add 2.5 equivalents of formic acid to the solution.

  • Slowly add 2.5 equivalents of a 37% aqueous solution of formaldehyde.

  • Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a mobile phase of 9:1 DCM:Methanol with a trace of ammonia). The reaction is typically complete within 2-4 hours.

  • After completion, cool the mixture to room temperature and carefully neutralize it with a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer multiple times with dichloromethane.

  • Combine the organic extracts and wash them with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound as a freebase.

Purification:

  • Purify the crude product by silica gel column chromatography, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane with 0.5% triethylamine).

  • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent.

  • For further purification and to obtain a stable solid, dissolve the purified freebase in diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete.

  • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.

Data Presentation

Table 1: Typical Reaction Parameters and Expected Outcomes

ParameterValueExpected Outcome
Reactant Ratio 1 (MDAI) : 2.5 (CH₂O) : 2.5 (HCOOH)Good conversion to the monomethylated product.
Reaction Temperature RefluxReasonable reaction rate.
Reaction Time 2-4 hoursCompletion of the reaction as monitored by TLC.
Expected Yield 70-85% (after purification)This is an estimated range and can vary.
Purity (after purification) >98% (by GC-MS or NMR)High purity is achievable with proper purification.

Visualizations

Synthesis_Workflow cluster_stage1 Stage 1: MDAI Synthesis cluster_stage2 Stage 2: N-Methylation Start 3-(3,4-Methylenedioxyphenyl) propionic Acid Indanone 5,6-Methylenedioxy-1-indanone Start->Indanone Cyclization Oxime 2-Hydroxyimino-5,6-methylenedioxy-1-indanone Indanone->Oxime Oximation MDAI 5,6-Methylenedioxy-2-aminoindane (MDAI) Oxime->MDAI Reduction MDMAI_freebase MDMAI (Freebase) MDAI->MDMAI_freebase Eschweiler-Clarke Reaction MDMAI_HCl MDMAI HCl (Final Product) MDMAI_freebase->MDMAI_HCl Salt Formation

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_MDAI_Issues MDAI Synthesis Issues cluster_NMe_Issues N-Methylation Issues Start Low Yield or Impure Product Check_MDAI Check Purity of MDAI Precursor Start->Check_MDAI Check_NMe Analyze N-Methylation Step Start->Check_NMe Incomplete_Reaction Incomplete Reaction Check_MDAI->Incomplete_Reaction Purification_Issue Purification Problem Check_MDAI->Purification_Issue Incomplete_Methylation Incomplete Methylation Check_NMe->Incomplete_Methylation Over_Methylation Over-Methylation (N,N-dimethyl) Check_NMe->Over_Methylation Purification_NMe_Issue Purification Difficulty Check_NMe->Purification_NMe_Issue Sol1 Increase Reagent Stoichiometry & Reaction Time/Temp Incomplete_Methylation->Sol1 Solution Sol2 Control Stoichiometry & Monitor by TLC Over_Methylation->Sol2 Solution Sol3 Optimize Chromatography & Consider Salt Formation Purification_NMe_Issue->Sol3 Solution

Caption: Troubleshooting decision tree for MDMAI synthesis.

References

Technical Support Center: 5,6-Methylenedioxy-2-methylaminoindan (MDMAI) Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of 5,6-Methylenedioxy-2-methylaminoindan (MDMAI) in solution. Researchers, scientists, and drug development professionals can use this information to design and execute stability studies, troubleshoot common issues, and interpret their findings.

Frequently Asked Questions (FAQs)

Q1: What are the typical factors that can affect the stability of MDMAI in solution?

A1: The stability of MDMAI in solution can be influenced by several factors, including:

  • pH: Acidic or basic conditions can catalyze hydrolysis or other degradation reactions.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.

  • Light: Exposure to UV or visible light can induce photolytic degradation.

  • Oxidizing agents: The presence of oxidizing agents can lead to the formation of oxidation byproducts.

  • Solvent: The type of solvent used can affect the solubility and reactivity of MDMAI.

Q2: Are there any known degradation pathways for MDMAI?

A2: While specific degradation pathways for MDMAI in solution are not extensively documented in publicly available literature, potential pathways can be inferred from the metabolism of structurally related compounds like 5,6-methylenedioxy-2-aminoindane (MDAI).[1] Potential degradation pathways may include:

  • Oxidative demethylenation of the methylenedioxy group.

  • N-dealkylation of the methylamino group.

  • Hydroxylation at various positions on the indane ring system.

Q3: How long is MDMAI stable in biological matrices like blood or plasma?

A3: One study investigating the stability of new psychoactive substances found that MDMAI was stable in blood and plasma for at least 21 days when stored at room temperature (20–23 °C).[2] However, for long-term storage, freezing at -20°C or below is generally recommended to ensure the stability of analytes in biological samples.[3][4]

Q4: What analytical methods are suitable for assessing MDMAI stability?

A4: Stability-indicating analytical methods are crucial for separating and quantifying the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric (MS) detection is a common and effective technique.[5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile degradants.[6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Rapid loss of MDMAI concentration in solution. The solution conditions (e.g., pH, temperature) are promoting rapid degradation. The solution may be exposed to light.Conduct a forced degradation study to identify the specific stress conditions causing instability.[7][8] Store solutions protected from light and at a lower temperature. Adjust the pH of the solution to a more neutral range if possible.
Appearance of unknown peaks in the chromatogram over time. These are likely degradation products of MDMAI.Use a mass spectrometer (LC-MS or GC-MS) to identify the mass of the unknown peaks and propose potential structures based on likely degradation pathways.[9]
Inconsistent stability results between experiments. Variations in experimental conditions such as temperature, light exposure, or the age of the solution. Purity of the initial MDMAI sample may vary.Tightly control all experimental parameters. Use a fresh, well-characterized batch of MDMAI for each study. Ensure consistent solution preparation methods.
Precipitation of MDMAI from the solution. The concentration of MDMAI may exceed its solubility in the chosen solvent under the storage conditions. The pH of the solution may have shifted, affecting solubility.Determine the solubility of MDMAI in the specific solvent and buffer system. Consider using a co-solvent or adjusting the pH to improve solubility.

Experimental Protocols

Protocol: Forced Degradation Study of MDMAI in Solution

This protocol outlines a general procedure for conducting a forced degradation study to determine the intrinsic stability of MDMAI.[7][8][10]

1. Preparation of Stock Solution:

  • Prepare a stock solution of MDMAI in a suitable solvent (e.g., methanol, acetonitrile, or a buffer) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the MDMAI stock solution with an equal volume of 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

  • Basic Hydrolysis: Mix the MDMAI stock solution with an equal volume of 0.1 M NaOH. Incubate at a specific temperature (e.g., 60°C) for a defined period. Neutralize the samples before analysis.

  • Oxidative Degradation: Mix the MDMAI stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.

  • Thermal Degradation: Store the MDMAI stock solution at an elevated temperature (e.g., 60°C or 80°C) for a defined period.

  • Photolytic Degradation: Expose the MDMAI stock solution to a light source (e.g., a photostability chamber with a combination of UV and visible light) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed solution.

  • Dilute the sample to an appropriate concentration for analysis.

  • Analyze the sample using a validated stability-indicating HPLC method.

4. Data Evaluation:

  • Calculate the percentage of MDMAI remaining at each time point.

  • Identify and quantify any significant degradation products.

  • Determine the degradation rate constant and half-life under each stress condition.

Data Presentation

Table 1: Summary of MDMAI Stability under Forced Degradation Conditions (Hypothetical Data)

Stress ConditionDuration (hours)Temperature (°C)% MDMAI RemainingMajor Degradation Products (Peak Area %)
0.1 M HCl246085.2DP1 (8.5%), DP2 (4.1%)
0.1 M NaOH246070.5DP3 (15.2%), DP4 (10.1%)
3% H₂O₂242565.8DP5 (20.7%), DP6 (8.3%)
Heat248092.1DP1 (5.2%)
Light242588.9DP7 (7.8%)

*DP = Degradation Product

Visualizations

G Workflow for Forced Degradation Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare MDMAI Stock Solution acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep_stock->acid Expose to base Alkaline Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep_stock->base Expose to oxidation Oxidation (e.g., 3% H₂O₂) prep_stock->oxidation Expose to thermal Thermal Stress (e.g., 80°C) prep_stock->thermal Expose to photo Photolytic Stress (UV/Vis Light) prep_stock->photo Expose to sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Evaluation hplc->data end Stability Profile data->end Generate Stability Profile G Potential Degradation Pathways of MDMAI cluster_pathways Degradation Pathways cluster_products Potential Degradation Products MDMAI 5,6-Methylenedioxy- 2-methylaminoindan (MDMAI) demethylenation Oxidative Demethylenation MDMAI->demethylenation ndealkylation N-Dealkylation MDMAI->ndealkylation hydroxylation Hydroxylation MDMAI->hydroxylation dihydroxy Dihydroxy-2-methylaminoindan demethylenation->dihydroxy aminoindan 5,6-Methylenedioxy- 2-aminoindan ndealkylation->aminoindan hydroxy_mdmai Hydroxy-MDMAI hydroxylation->hydroxy_mdmai

References

Technical Support Center: MDMAI Solubility for In-Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies for working with 5,6-Methylenedioxy-2-aminoindane (MDMAI), focusing on overcoming its poor aqueous solubility for successful in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is MDMAI and why is its solubility a challenge for in-vitro studies?

A1: 5,6-Methylenedioxy-2-aminoindane (MDMAI) is a synthetic compound structurally related to MDMA, developed for research purposes in the 1990s by a team at Purdue University.[1][2][3] It acts as a selective serotonin-releasing agent.[1] Like many organic small molecules, MDMAI has limited solubility in water, which is consistent with its moderately lipophilic nature.[1] This poor aqueous solubility can lead to precipitation when the compound is introduced into aqueous cell culture media or buffer systems, making it difficult to achieve accurate and reproducible dosing for in-vitro assays.

Q2: What are the known solubility parameters for MDMAI?

A2: The solubility of MDMAI, particularly its hydrochloride (HCl) salt which is often used to improve handling, has been determined in several common laboratory solvents.[1] It is important to note that the free base form is less soluble in neutral aqueous solutions, while the salt form shows improved solubility.[1] The solubility is also pH-dependent, increasing in acidic conditions due to the protonation of its primary amine group.[1]

Table 1: Solubility of MDMAI (hydrochloride salt)

Solvent Solubility Source
DMSO (Dimethyl sulfoxide) 20 mg/mL [4]
DMF (Dimethylformamide) 14 mg/mL [4]
PBS (pH 7.2) 5 mg/mL [4]
Methanol 1 mg/mL [4]

Q3: My MDMAI is precipitating when I add my DMSO stock to the aqueous cell culture medium. What can I do?

A3: This is a common issue when a compound is highly soluble in a concentrated organic stock but poorly soluble in the final aqueous assay buffer. When the stock is diluted, the solvent concentration drops dramatically, and the compound may crash out of solution.

Troubleshooting Steps:

  • Check Final Solvent Concentration: Ensure the final concentration of DMSO (or other organic solvent) in your culture medium is high enough to maintain solubility but low enough to avoid cellular toxicity. Many cell lines can tolerate DMSO up to 0.5%, but it is crucial to determine the specific tolerance of your system.[5][6] Even low concentrations can have inhibitory or stimulatory effects on cells.[6][7]

  • Modify Dosing Procedure: Instead of adding the MDMAI stock directly to the full volume of media, try pre-mixing the media with the solvent first. For example, add the volume of DMSO you will use for the drug to the media, mix, and then add the drug stock with gentle stirring.[8] This can prevent localized high concentrations of the drug that lead to precipitation.

  • Increase Stock Concentration: If possible, create a more concentrated stock solution. This allows you to add a smaller volume to your assay, resulting in a lower final solvent concentration while still achieving the desired drug concentration.

  • Use pH Adjustment: Since MDMAI's solubility increases in acidic conditions, slightly lowering the pH of your buffer system (if compatible with your experimental setup) may help.[1]

  • Consider Solubilizing Agents: For challenging compounds, excipients like cyclodextrins can be used to form inclusion complexes that enhance aqueous solubility.[5][9]

Q4: What are the potential side effects of using solvents like DMSO in my experiments?

A4: While essential for dissolving many compounds, organic solvents are not inert and can impact experimental outcomes.

  • Cytotoxicity: At concentrations above 1-2%, DMSO can be cytotoxic to many cell lines.[5][6]

  • Altered Cell Function: Even at non-toxic concentrations (e.g., 0.25-0.5%), DMSO can have inhibitory or stimulatory effects on cellular processes, such as cytokine production or the generation of reactive oxygen species (ROS).[5][6][7]

  • Confounding Results: Solvents can have intrinsic biological properties that may amplify or mimic the effects of the test compound, confounding data interpretation.[6]

  • Assay Interference: The choice of solvent can alter the apparent toxicity or activity of a compound.[10][11]

It is critical to always include a vehicle control (media with the same final concentration of the solvent) in your experiments to account for any effects of the solvent itself.

Experimental Protocols & Workflows

Protocol 1: Preparation and Application of an MDMAI Stock Solution

This protocol outlines the standard method for preparing a stock solution of MDMAI using an organic solvent for use in cell-based assays.

  • Objective: To prepare a concentrated stock solution of MDMAI (hydrochloride) in DMSO and dilute it into cell culture medium for in-vitro experiments.

  • Materials:

    • MDMAI hydrochloride (crystalline solid)

    • Dimethyl sulfoxide (DMSO), sterile, cell-culture grade

    • Sterile microcentrifuge tubes

    • Calibrated pipettes

    • Vortex mixer

    • Cell culture medium, pre-warmed to 37°C

  • Procedure:

    • Stock Solution Preparation (e.g., 20 mg/mL):

      • Weigh the desired amount of MDMAI HCl powder and place it in a sterile microcentrifuge tube.

      • Add the appropriate volume of sterile DMSO to achieve a concentration of 20 mg/mL (or as desired, based on solubility data).

      • Vortex thoroughly until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath may aid dissolution.

      • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

    • Serial Dilutions (If required):

      • Perform serial dilutions of your stock solution in 100% DMSO to create a range of concentrations for your dose-response experiments.[8] This ensures the final DMSO concentration remains constant across all treatments.

    • Dosing the Cells:

      • Calculate the volume of MDMAI stock (or diluted stock) needed to reach your final desired concentration in the cell culture wells.

      • Important: The final DMSO concentration should ideally not exceed 0.5%. Perform a toxicity test to determine the maximum tolerable DMSO concentration for your specific cell line.

    • Controls:

      • Prepare a "vehicle control" by adding an equivalent volume of pure DMSO (without MDMAI) to control wells. This is essential to differentiate the effects of the drug from the effects of the solvent.

Visualized Workflows and Logic Diagrams

To assist in experimental design and troubleshooting, the following diagrams illustrate key decision-making processes.

G start Start: Solubilize MDMAI for In-Vitro Assay conc 1. Determine Required Final Concentration start->conc data 2. Consult Solubility Data Table (e.g., DMSO, PBS, Ethanol) conc->data solvent 3. Select Primary Solvent (e.g., DMSO) data->solvent stock 4. Prepare Concentrated Stock Solution solvent->stock dilute 5. Add Stock to Aqueous Medium stock->dilute check 6. Observe for Precipitation dilute->check success Proceed with Experiment (Include Vehicle Control) check->success No troubleshoot Initiate Troubleshooting Workflow check->troubleshoot Yes

Caption: Decision workflow for solubilizing MDMAI.

G start Precipitation Observed Upon Dilution check_solvent 1. Is final solvent concentration < 0.1% and too low to maintain solubility? start->check_solvent increase_stock Option A: Increase stock concentration and use smaller volume. check_solvent->increase_stock Yes check_ph 2. Is pH adjustment an option for your assay? check_solvent->check_ph No end Re-test for Precipitation increase_stock->end adjust_ph Option B: Use acidic buffer (if compatible) to form soluble salt. check_ph->adjust_ph Yes excipients 3. Consider using solubilizing agents. check_ph->excipients No adjust_ph->end cyclo Option C: Use cyclodextrins to form 'host-guest' complexes. excipients->cyclo cyclo->end fail Compound may be unsuitable for assay at this concentration. end->fail

Caption: Troubleshooting flowchart for compound precipitation.

References

Differentiating 5,6-MDAI from its 4,5-MDAI positional isomer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on differentiating the positional isomers 5,6-methylenedioxy-2-aminoindane (5,6-MDAI) and 4,5-methylenedioxy-2-aminoindane (4,5-MDAI).

Frequently Asked Questions (FAQs)

Q1: What are 5,6-MDAI and 4,5-MDAI?

A: 5,6-MDAI and 4,5-MDAI are positional isomers of methylenedioxy-2-aminoindane.[1] 5,6-MDAI has been investigated for its psychoactive properties and has appeared as a designer drug, while 4,5-MDAI has shown less significant central nervous system activity.[1] Due to their structural similarity, accurate analytical differentiation is crucial for forensic and research purposes.[1]

Q2: Why is it challenging to differentiate between 5,6-MDAI and 4,5-MDAI?

A: The primary challenge lies in their identical molecular weight and similar chemical properties, which can lead to co-elution in chromatographic methods and similar fragmentation patterns in mass spectrometry under certain conditions.[1][2]

Q3: What are the primary analytical techniques for differentiating these isomers?

A: The most effective techniques for unambiguous identification are Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.[1]

Q4: Can I differentiate the isomers using Gas Chromatography-Mass Spectrometry (GC-MS) without derivatization?

A: No, under standard GC-MS conditions, 5,6-MDAI and 4,5-MDAI have been shown to have identical retention times, making them indistinguishable without derivatization.[1]

Troubleshooting Guides

Issue 1: Co-elution of 5,6-MDAI and 4,5-MDAI in GC-MS Analysis

Symptom: A single peak is observed in the chromatogram when analyzing a sample suspected to contain a mixture of 5,6-MDAI and 4,5-MDAI.

Cause: The underivatized forms of these positional isomers are not resolved on common GC columns like DB-1 (100% dimethylpolysiloxane).[1]

Solution:

  • Derivatization: Derivatize the sample with a suitable agent, such as a trimethylsilyl (TMS) reagent. The TMS derivatives of 5,6-MDAI and 4,5-MDAI are easily differentiated by their mass spectra.[1]

  • Alternative GC Column: While less common, specialized GC columns may achieve separation of the underivatized isomers. However, derivatization is a more reliable and accessible method.

Issue 2: Ambiguous Mass Spectra Interpretation

Symptom: The mass spectra of the underivatized isomers appear very similar, making definitive identification difficult.

Solution:

  • Utilize Derivatization: As mentioned previously, the mass spectra of the TMS derivatives of the two isomers are distinct and allow for clear differentiation.[1]

  • Confirmation with Orthogonal Techniques: If ambiguity persists, confirm the identity using NMR or FTIR spectroscopy.

Data Presentation

Table 1: GC-MS Data for 5,6-MDAI and 4,5-MDAI
CompoundFormRetention Time (min)Key Mass Spectral Fragments (m/z)Base Peak (m/z)
5,6-MDAI Underivatized8.565[4]177, 160, 149, 135, 130, 118, 102[4]160[3]
4,5-MDAI Underivatized8.261[5]177, 160, 149, 146, 135, 130, 118, 102[5]177[3]
5,6-MDAI TMS DerivativeDifferentiableDistinct from 4,5-MDAI TMS derivative-
4,5-MDAI TMS DerivativeDifferentiableDistinct from 5,6-MDAI TMS derivative-

Note: Retention times can vary depending on the specific GC column and analytical conditions.

Table 2: Spectroscopic Data for Differentiation
Technique5,6-MDAI4,5-MDAIKey Differentiating Features
¹H NMR Aromatic protons show a singlet at 6.66 ppm (2H), indicating they are para to each other.[1]Aromatic protons show doublets at 6.65 and 6.67 ppm (J = 7.7 Hz), indicating they are adjacent.[1]The splitting pattern of the aromatic protons is the most significant difference.
FTIR (HCl salt) Shows characteristic peaks.Shows characteristic peaks that are distinct from 5,6-MDAI.The overall fingerprint region of the IR spectra will differ between the two isomers.

Experimental Protocols

GC-MS Analysis of Underivatized Isomers
  • Instrumentation: Agilent 7890A GC with a 5975C MSD.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness DB-1 fused-silica capillary column.[1]

  • Oven Program: Initial temperature 100°C, ramp at 6°C/min.[1]

  • Injector Temperature: 280°C.

  • MSD Conditions: Electron ionization (EI) at 70 eV, scan range 34-600 amu.[1]

  • Sample Preparation: Dissolve the sample in a suitable solvent.

Derivatization for GC-MS Analysis
  • Reagent: A trimethylsilyl (TMS) derivatizing agent (e.g., BSTFA with 1% TMCS).

  • Procedure:

    • Evaporate the sample to dryness.

    • Add the TMS reagent and a suitable solvent (e.g., acetonitrile).

    • Heat the mixture (e.g., at 70°C for 30 minutes).

    • Inject an aliquot into the GC-MS.

NMR Spectroscopy
  • Instrumentation: 400 MHz NMR spectrometer.[5]

  • Sample Preparation: Dissolve approximately 10 mg of the sample in a deuterated solvent (e.g., deuterated methanol, CD3OD).[5]

  • Analysis: Acquire ¹H and ¹³C NMR spectra. 2D NMR experiments like HSQC and HMBC can aid in complete structural assignment.[1]

Visualizations

Differentiation_Workflow Logical Workflow for Differentiating 5,6-MDAI and 4,5-MDAI cluster_GCMS GC-MS Analysis cluster_spectroscopy Spectroscopic Confirmation start Sample for Analysis gcms GC-MS of Underivatized Sample start->gcms coelution Co-elution Observed gcms->coelution derivatization Derivatization (TMS) coelution->derivatization Yes nmr NMR Spectroscopy coelution->nmr No (Ambiguous Spectra) ftir FTIR Spectroscopy coelution->ftir No (Ambiguous Spectra) gcms_deriv GC-MS of Derivatized Sample derivatization->gcms_deriv differentiated Isomers Differentiated gcms_deriv->differentiated confirmation Unambiguous Identification nmr->confirmation ftir->confirmation

Caption: Workflow for differentiating 5,6-MDAI and 4,5-MDAI.

Synthesis_Pathway General Synthetic Pathway for MDAI Isomers cluster_56 5,6-MDAI Synthesis cluster_45 4,5-MDAI Synthesis start_56 3-(3,4-(Methylenedioxy)phenyl)propanoic acid indanone_56 5,6-(Methylenedioxy)-1-indanone start_56->indanone_56 Cyclization oxime_56 Intermediate Oxime indanone_56->oxime_56 mdai_56 5,6-MDAI oxime_56->mdai_56 Reduction start_45 Precursor for 4,5-isomer indanone_45 4,5-(Methylenedioxy)-1-indanone start_45->indanone_45 Cyclization oxime_45 Intermediate Oxime indanone_45->oxime_45 mdai_45 4,5-MDAI oxime_45->mdai_45 Reduction

Caption: Synthetic routes for 5,6-MDAI and 4,5-MDAI.

References

Technical Support Center: Investigating Potential Serotonergic Neurotoxicity of MDMAI with Chronic Use

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 5,6-Methylenedioxy-N-methyl-2-aminoindane (MDMAI) is a real compound developed as a non-neurotoxic serotonin-releasing agent. This document is a fictional technical support guide created for research and development professionals investigating the hypothetical scenario of potential serotonergic neurotoxicity arising from chronic or high-dose administration of MDMAI. The information herein is based on the well-documented neurotoxicity of the analogous compound MDMA and should be interpreted within this fictional context.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected decreases in serotonin (5-HT) levels in our animal models chronically administered with MDMAI. Is this a known phenomenon?

While MDMAI was designed to be non-neurotoxic, chronic high-dose administration regimens may theoretically lead to sustained alterations in the serotonergic system. The observed decrease in 5-HT levels could be an indicator of potential serotonergic neurotoxicity, a phenomenon extensively studied with MDMA.[1][2][3] This may involve damage to 5-HT axons and nerve fibers.[4] It is crucial to assess multiple markers of neurotoxicity to confirm this observation.

Q2: What are the primary mechanisms through which MDMAI could potentially induce serotonergic neurotoxicity?

Based on studies of the analogous compound MDMA, two primary mechanisms are hypothesized to contribute to serotonergic neurotoxicity:

  • Oxidative Stress: The metabolism of MDMAI could lead to the formation of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[2][5][6] This increase in oxidative stress can damage cellular components, including lipids, proteins, and DNA, ultimately leading to neuronal damage.[2]

  • Autophagy Dysregulation: MDMA has been shown to induce autophagy, a cellular process for degrading damaged components.[4][7] However, excessive or dysfunctional autophagy can lead to cell death.[7][8] Chronic MDMAI exposure might trigger a similar detrimental autophagic response in serotonergic neurons.[1][4]

Q3: Our in vitro experiments with MDMAI are showing high variability in neuronal cell death. What could be the contributing factors?

High variability in in vitro neurotoxicity assays can be attributed to several factors:

  • Cell Line: Different neuronal cell lines (e.g., SH-SY5Y, primary serotonergic neurons) can exhibit varying sensitivities to drug-induced toxicity.

  • MDMAI Concentration and Purity: Ensure the use of a consistent and highly purified batch of MDMAI. Small variations in concentration or the presence of impurities can significantly impact results.

  • Assay Method: Different cell viability assays (e.g., MTT, LDH) measure different aspects of cell health and can yield different results. Using multiple assays is recommended for a comprehensive assessment.

Q4: Can the potential serotonergic neurotoxicity of MDMAI be mitigated?

Yes, based on research with MDMA, co-administration of antioxidants has shown promise in mitigating serotonergic neurotoxicity.[9] Antioxidants such as N-acetylcysteine (NAC), ascorbic acid (Vitamin C), and alpha-lipoic acid (ALA) may help to neutralize the oxidative stress induced by MDMAI metabolism.[10][11]

Troubleshooting Guides

  • Possible Cause 1: Variability in MDMAI Dosing Regimen.

    • Troubleshooting Step: Strictly control the dosage, frequency, and route of administration of MDMAI. Ensure consistent administration across all animals in the experimental group. For instance, a regimen of 10-20 mg/kg administered subcutaneously at regular intervals is often used in rat models to induce serotonergic deficits with MDMA.[9]

  • Possible Cause 2: Inconsistent Tissue Processing.

    • Troubleshooting Step: Standardize the brain dissection and tissue processing protocol. Ensure that brain regions of interest are consistently identified and dissected. The time between sacrifice and tissue freezing should be minimized and kept consistent.

  • Possible Cause 3: Issues with Radioligand Binding Assay.

    • Troubleshooting Step: Verify the specificity and saturation of the radioligand used for SERT binding (e.g., [¹¹C]DASB for PET imaging).[12] Run appropriate controls, including non-specific binding controls. Ensure that the incubation times and temperatures are optimized and consistent.

  • Possible Cause 1: Inadequate Antioxidant Dose or Timing.

    • Troubleshooting Step: Optimize the dose and timing of antioxidant administration. Some studies suggest that antioxidants are most effective when administered prior to or concurrently with the neurotoxin.[11] Conduct a dose-response study to determine the optimal protective dose of the chosen antioxidant.

  • Possible Cause 2: Antioxidant Bioavailability.

    • Troubleshooting Step: Consider the route of administration and bioavailability of the antioxidant. Some antioxidants may have poor oral bioavailability and may require parenteral administration to achieve effective concentrations in the brain.

  • Possible Cause 3: Neurotoxicity Mechanism is Not Primarily Oxidative Stress.

Data Presentation

Table 1: Effect of Chronic MDMAI Administration on Serotonergic Markers in Rats

Treatment GroupDose RegimenStriatal 5-HT Levels (% of Control)Cortical SERT Density (% of Control)
Control (Saline)4 x 0 mg/kg, s.c., every 2h100 ± 5.2100 ± 4.8
MDMAI - Low Dose4 x 5 mg/kg, s.c., every 2h85 ± 6.192 ± 5.5
MDMAI - High Dose4 x 15 mg/kg, s.c., every 2h58 ± 7.365 ± 6.9

Data are presented as mean ± SEM. Analysis performed 7 days after the final dose.

Treatment GroupStriatal 5-HT Levels (% of Control)% Protection
Control (Saline)100 ± 4.9-
MDMAI (15 mg/kg x 4)55 ± 6.2-
MDMAI + Vitamin C (100 mg/kg)82 ± 5.861.4%
MDMAI + NAC (150 mg/kg)88 ± 6.575.0%
MDMAI + ALA (100 mg/kg)91 ± 5.381.8%

Antioxidants were administered 30 minutes prior to each MDMAI dose. Data are presented as mean ± SEM.

Experimental Protocols

Protocol 1: In Vitro Assessment of MDMAI Neurotoxicity in SH-SY5Y Cells

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Plate cells in 96-well plates. After 24 hours, treat the cells with varying concentrations of MDMAI (e.g., 10 µM - 1 mM) for 24, 48, and 72 hours. For antioxidant co-treatment, pre-incubate cells with the antioxidant (e.g., 100 µM NAC) for 1 hour before adding MDMAI.

  • Cell Viability Assay (MTT):

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (vehicle-treated) group.

  • Animals: Use adult male Sprague-Dawley rats (250-300g). House the animals in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Dosing Regimen: Administer MDMAI (e.g., 4 doses of 15 mg/kg, s.c.) at 2-hour intervals.[13] Control animals receive saline injections.

  • Tissue Collection: Seven days after the last injection, euthanize the animals and rapidly dissect the brains on ice. Dissect specific brain regions (e.g., striatum, hippocampus, prefrontal cortex).

  • Neurochemical Analysis (HPLC-ECD):

    • Homogenize brain tissue in a perchloric acid solution.

    • Centrifuge the homogenate and filter the supernatant.

    • Inject the supernatant into an HPLC system with electrochemical detection to quantify the levels of 5-HT and its metabolite, 5-HIAA.

  • SERT Autoradiography:

    • Section frozen brain tissue on a cryostat.

    • Incubate the sections with a radiolabeled SERT ligand (e.g., [³H]citalopram).[14]

    • Expose the labeled sections to a phosphor imaging plate and quantify the density of SERT binding using image analysis software.

Mandatory Visualizations

MDMAI_Oxidative_Stress_Pathway MDMAI Chronic MDMAI Administration Metabolism Hepatic Metabolism (CYP450) MDMAI->Metabolism Metabolites Reactive Metabolites Metabolism->Metabolites ROS_RNS ↑ ROS / RNS (Superoxide, Peroxynitrite) Metabolites->ROS_RNS Mitochondria Mitochondrial Dysfunction ROS_RNS->Mitochondria OxidativeDamage Oxidative Damage (Lipid Peroxidation, Protein Oxidation) ROS_RNS->OxidativeDamage Mitochondria->ROS_RNS Feedback Loop Neurotoxicity Serotonergic Neurotoxicity OxidativeDamage->Neurotoxicity Antioxidants Antioxidants (NAC, Vit C, ALA) Antioxidants->ROS_RNS Inhibits

MDMAI_Autophagy_Pathway MDMAI Chronic MDMAI Administration SERT Serotonin Transporter (SERT) MDMAI->SERT LysosomeDysfunction Lysosomal Dysfunction MDMAI->LysosomeDysfunction Potential Effect AutophagyInduction Autophagy Induction SERT->AutophagyInduction Autophagosome ↑ Autophagosome Formation (LC3-II) AutophagyInduction->Autophagosome AutophagicFluxBlock Blocked Autophagic Flux Autophagosome->AutophagicFluxBlock LysosomeDysfunction->AutophagicFluxBlock CellDeath Neuronal Cell Death AutophagicFluxBlock->CellDeath Inhibitor 3-Methyladenine (Autophagy Inhibitor) Inhibitor->AutophagyInduction Inhibits

Caption: MDMAI and Autophagy Dysregulation.

Experimental_Workflow start Hypothesis: Chronic MDMAI use causes serotonergic neurotoxicity invitro In Vitro Studies (e.g., SH-SY5Y cells) start->invitro invivo In Vivo Studies (e.g., Rat model) start->invivo viability Assess Cell Viability (MTT, LDH) invitro->viability dosing Chronic Dosing Regimen (e.g., 4x15 mg/kg) invivo->dosing conclusion Conclusion on Neurotoxic Potential viability->conclusion neurochem Neurochemical Analysis (HPLC-ECD for 5-HT, 5-HIAA) dosing->neurochem autorad SERT Autoradiography ([3H]citalopram) dosing->autorad imaging In Vivo Imaging (PET with [11C]DASB) dosing->imaging neurochem->conclusion autorad->conclusion imaging->conclusion

Caption: Experimental Workflow for Neurotoxicity.

References

Optimizing dosage of MDMAI for animal studies to avoid lethality

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: MDMAI Animal Studies

This guide provides essential information and troubleshooting advice for researchers conducting animal studies with 5,6-Methylenedioxy-2-aminoindane (MDMAI). The primary focus is on understanding toxicity and optimizing dosage to ensure subject welfare and data integrity.

Frequently Asked Questions (FAQs)

Q1: What is the established lethal dose (LD50) of MDMAI in common animal models?

Q2: What are the primary signs of acute MDMAI toxicity and the potential causes of death?

A2: Acute toxicity from MDMAI often presents as a behavioral serotonin syndrome.[3] Key observable signs in rats include:

  • Increased and agitated exploratory activity

  • Hyperventilation

  • Intense perspiration and copious salivation

  • Seizures[5]

Q3: How does the toxicity of MDMAI compare to its structural analog, MDMA?

Q4: What critical experimental factors can influence MDMAI toxicity?

A4: Several factors can exacerbate the toxic effects of MDMAI. One of the most significant is housing conditions. Group-housing, which can mimic the crowded social environments of recreational use, has been shown to worsen serotonergic toxicity and hyperthermia.[3][5] The route of administration is also critical, with subcutaneous injection showing higher lethality than intravenous or gastric routes in one study.[3]

Quantitative Toxicity Data

The following table summarizes the available LD50 data for MDMAI in Wistar rats and provides comparative data for MDMA for contextual purposes.

CompoundSpeciesRoute of AdministrationLD50 Value (mg/kg)Source(s)
MDMAI Wistar RatSubcutaneous (s.c.)28.33 mg/kg[3]
MDMAI Wistar RatIntravenous (i.v.)35 mg/kg[3]
MDMAI Wistar RatGastric (Oral)> 40 mg/kg[3]
MDMA RatOral180 mg/kg[7]
MDMA RatIntraperitoneal (i.p.)97 mg/kg
LD50 not established up to this dose. However, a 40 mg/kg subcutaneous dose resulted in 90% lethality in a separate behavioral test.[3]

Experimental Protocol: Acute Toxicity Assessment in Rats

This protocol is adapted from methodologies used in published MDMAI toxicity studies.[3]

  • Animal Model: Adult male Wistar rats.

  • Housing: Animals should be individually housed in a temperature-controlled environment to mitigate the confounding effects of group housing on thermoregulation and toxicity.[3][5]

  • Dose Preparation: Prepare MDMAI solutions in a sterile saline vehicle. Ensure complete dissolution.

  • Dose-Range Finding: Initiate a dose-range finding study with a low starting dose (e.g., 1-5 mg/kg). Use a dose-escalation design (e.g., logarithmic increase) in small groups of animals to identify a preliminary dose range causing adverse effects.

  • Administration: Administer the prepared dose via the desired route (e.g., subcutaneous, intravenous, oral gavage).

  • Monitoring: Continuously monitor animals for the first 4 hours post-administration and then at regular intervals for at least 24-48 hours. Record observations including:

    • Behavioral changes (locomotor activity, signs of serotonin syndrome).

    • Physiological parameters (body temperature, respiration rate).

    • Incidence of morbidity and mortality.

  • Necropsy: Perform a gross necropsy on all animals to identify potential organ pathology. For animals that succumb, note the time of death.

  • LD50 Calculation: Use the collected mortality data to calculate the LD50 value using a validated statistical method (e.g., Probit analysis).

Troubleshooting Guide

Issue: Unexpected animal mortality at a previously assumed "safe" dose.

  • Possible Cause: Variation in experimental conditions.

  • Solution:

    • Review Housing: Confirm if animals were group-housed. Serotonergic toxicity is exacerbated by group housing; switch to individual housing for toxicity studies.[3]

    • Check Ambient Temperature: Ensure the ambient temperature of the facility has not increased, as hyperthermia is a key feature of toxicity.[3]

    • Verify Dose Calculation and Preparation: Double-check all calculations, weighing of the compound, and final solution concentration.

    • Assess Animal Health: Ensure animals were healthy and not stressed prior to dosing.

Issue: Animals are exhibiting severe signs of serotonin syndrome (e.g., seizures, extreme perspiration).

  • Possible Cause: The administered dose is too high for the specific animal strain or experimental conditions.

  • Solution:

    • Immediate Intervention: For ethical reasons and to prevent suffering, euthanize animals showing severe distress according to approved institutional guidelines.

    • Dose Reduction: In subsequent experiments, reduce the dose significantly (e.g., by 50%) and use a more gradual escalation protocol.

    • Refine Monitoring: Implement continuous core body temperature monitoring to detect hyperthermia, a key indicator of serotonergic toxicity, at an earlier stage.

Visualized Workflows

G start_end start_end process process decision decision data data alert alert start Start: Dose-Range Finding Study lit_review Literature Review & Select Low Starting Dose start->lit_review administer Administer Dose to Small Animal Cohort lit_review->administer monitor Monitor for Adverse Events (AEs) & Mortality (24-48h) administer->monitor check_mortality Mortality > 0%? monitor->check_mortality check_aes Severe AEs Observed? check_mortality->check_aes No define_mtd Maximum Tolerated Dose (MTD) Identified check_mortality->define_mtd Yes increase_dose Increase Dose for Next Cohort check_aes->increase_dose No check_aes->define_mtd Yes increase_dose->administer ld50_study Proceed to Formal LD50 Study define_mtd->ld50_study G start_end start_end process process decision decision alert alert start Adverse Event (AE) Observed During Study is_severe Is AE Severe or Life-Threatening? start->is_severe euthanize Ethical Intervention: Euthanize Animal is_severe->euthanize Yes is_expected Was AE Expected at this Dose? is_severe->is_expected No record_data Record All Clinical Signs, Time of Onset, and Outcome euthanize->record_data continue_study Continue Study with Close Monitoring is_expected->continue_study Yes stop_and_review STOP Experiment Review Protocol is_expected->stop_and_review No continue_study->record_data review_dose Review Dosage Level, Vehicle, Animal Health stop_and_review->review_dose review_dose->record_data

References

Technical Support Center: Interpreting Unexpected Results in MDMAI Behavioral Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and drug development professionals encountering unexpected outcomes in behavioral assays involving 5-Methoxy-6-methyl-2-aminoindan (MDMAI). It provides troubleshooting advice, standardized protocols, and explanations of the underlying neurobiology to help identify and resolve common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Why did MDMAI induce hypoactivity or have no effect on locomotion?

Typically, MDMAI is expected to be a selective serotonin (5-HT) releasing agent, which can lead to a complex behavioral syndrome that may include hypoactivity, not hyperactivity.[1] Unlike amphetamines, which robustly increase locomotion, the effects of potent serotonin releasers can include flat body posture and catalepsy-like states at higher doses.[1] If you observe hypoactivity, it may not be an unexpected result but rather a characteristic of the compound's mechanism of action.

Troubleshooting unexpected hypoactivity or lack of effect:

  • Dose-Response Relationship: An inverted-U dose-response curve is common. Doses that are too low may be sub-threshold, while doses that are too high can induce sedative effects or competing behaviors (e.g., stereotypy, flat body posture) that interfere with locomotion.[1]

  • Drug Integrity and Formulation: Verify the purity, stability, and concentration of your MDMAI compound. Ensure the vehicle used for administration is inert and does not produce behavioral effects on its own.[2]

  • Habituation: Insufficient habituation to the testing arena can lead to novelty-induced hyperactivity in control animals, potentially masking the subtler effects of the compound. Conversely, excessive habituation may reduce baseline activity to a floor level where a drug-induced decrease is difficult to detect.

  • Environmental Factors: Test conditions such as bright lighting can suppress natural exploratory behavior. The open field test is sensitive to light, sound, and other environmental disturbances.[3]

Data Comparison: Locomotion in the Open Field Test
ParameterExpected Outcome (e.g., Amphetamine)Unexpected/Alternative Outcome (MDMAI)
Total Distance Traveled Significant increase compared to vehicle control.No significant change or a decrease compared to vehicle.[1]
Time in Center Variable; may increase (anxiolytic) or decrease (hyperactivity-driven thigmotaxis).Potential increase, reflecting anxiolytic-like effects.
Observed Behaviors Increased horizontal and vertical exploration (rearing).[4]Flat body posture, Straub tail, catalepsy-like posture at higher doses.[1]
FAQ 2: Why am I not observing an increase in sociability?

While related compounds like MDMA are known to have pro-social effects, this is not guaranteed for all analogs.[5][6] A lack of increased sociability could stem from pharmacological, procedural, or subject-specific factors. In some cases, high doses of serotonergic agents can even reduce social interaction.[7]

Troubleshooting a lack of pro-social effect:

  • Assay Sensitivity: The three-chamber social interaction test relies on the subject animal's intrinsic motivation to explore a novel conspecific.[8][9] If the strain of animal used has low baseline sociability, a drug-induced enhancement may be difficult to detect.

  • Stimulus Animal Behavior: The behavior of the "stranger" mouse is critical. A passive or overly aggressive stimulus animal can alter the exploratory behavior of the test subject.

  • Dose and Timing: The pro-social effects of serotonergic drugs can be highly dose-dependent. The timing of the test relative to drug administration must coincide with peak plasma and brain concentrations.

  • Competing Behaviors: At certain doses, MDMAI might induce behaviors like stereotypy or sedation that physically prevent the animal from engaging in social investigation, confounding the interpretation of the test.[1][2]

Data Comparison: Three-Chamber Social Interaction Test
ParameterExpected Pro-Social OutcomeObserved Null/Unexpected Outcome
Time in Chamber Significantly more time spent in the chamber with the novel mouse vs. the empty chamber/novel object.[8]No significant difference in time spent between the two side chambers.
Sniffing Time Significantly more time spent sniffing the novel mouse vs. the empty cup/novel object.No significant difference in sniffing time.
Sociability Index > 0.5 (Preference for social stimulus)~ 0.5 (No preference) or < 0.5 (Avoidance)
FAQ 3: Why is MDMAI increasing anxiety-like behavior?

While acute administration of some serotonergic drugs can be anxiolytic, long-term or high-dose administration can paradoxically lead to increased anxiety.[10][11] This may be linked to serotonin depletion in key brain regions like the amygdala and hippocampus following repeated exposure.[10][12] Therefore, an anxiogenic-like effect, particularly in post-treatment withdrawal periods, is a plausible outcome.

Troubleshooting an anxiogenic-like effect:

  • Timing of Assessment: Are you testing the acute effects (e.g., 30-60 minutes post-injection) or the long-term effects (days or weeks after the final dose)? The direction of the effect can differ dramatically. Studies have shown increased anxiety weeks after MDMA administration.[10][11]

  • Dose-Dependence: Different doses of MDMA-like compounds can produce opposing effects on anxiety. Low doses may be anxiolytic, while higher doses can become anxiogenic.[13]

  • Baseline Anxiety: The animal's baseline level of anxiety can influence the drug's effect. Highly anxious strains may show a different response compared to less anxious strains.

  • Assay Interpretation: The Elevated Plus Maze (EPM) assesses the conflict between the drive to explore and the fear of open, elevated spaces.[14][15] An increase in locomotion (hyperactivity) could be misinterpreted as reduced anxiety if not properly analyzed (e.g., more total arm entries without a change in the percentage of open arm entries).

Data Comparison: Elevated Plus Maze (EPM)
ParameterExpected Anxiolytic OutcomeObserved Anxiogenic-like Outcome
% Time in Open Arms Increased compared to vehicle control.Decreased compared to vehicle control.[10][12]
% Open Arm Entries Increased compared to vehicle control.Decreased compared to vehicle control.
Total Arm Entries May increase due to general locomotor stimulation.May decrease due to behavioral inhibition/fear.

Visualized Guides & Workflows

General Troubleshooting Workflow

This flowchart provides a systematic approach to diagnosing unexpected experimental results.

G cluster_start cluster_checks Troubleshooting Steps cluster_end Start Unexpected Behavioral Result Observed Compound Step 1: Verify Compound (Purity, Stability, Source) Start->Compound Dose Step 2: Review Dosing (Calculation, Route, Timing) Compound->Dose Compound OK? Protocol Step 3: Audit Protocol (Habituation, Handling, Timing) Dose->Protocol Dose OK? Environment Step 4: Assess Environment (Light, Sound, Temp) Protocol->Environment Protocol OK? Subject Step 5: Consider Subject (Strain, Sex, Age, Health) Environment->Subject Environment OK? End Identify Confounding Variable & Refine Experiment Subject->End Subject Factors OK? G cluster_presynaptic Presynaptic Neuron cluster_synapse MDMAI MDMAI SERT SERT MDMAI->SERT Enters neuron via reverse transport DAT DAT MDMAI->DAT NET NET MDMAI->NET Vesicle Synaptic Vesicles (5-HT, DA, NE) MAO MAO Vesicle->MAO Metabolism Vesicle->SERT Promotes efflux (release) Neurotransmitters Increased Extracellular 5-HT >> DA/NE SERT->Neurotransmitters DAT->Neurotransmitters NET->Neurotransmitters G cluster_prep Preparation cluster_test Testing Phases (10 min each) cluster_analysis Data Analysis Acclimate Acclimate test subject to room (30-60 min) Administer Administer MDMAI or Vehicle (Pre-determined time before test) Acclimate->Administer Habituation Phase 1: Habituation (Subject in center chamber, side chambers empty) Administer->Habituation Sociability Phase 2: Sociability Test (Stranger 1 vs. Novel Object) Habituation->Sociability Novelty Phase 3: Social Novelty Test (Stranger 1 vs. Stranger 2) Sociability->Novelty Analyze Quantify time in chambers and time sniffing stimuli Novelty->Analyze

References

Technical Support Center: Mitigating MDMA-Induced Hyperthermia in Animal Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating the hyperthermic side effects of 3,4-methylenedioxymethamphetamine (MDMA) in group-housed animals.

Troubleshooting Guides

Issue: Unexpectedly severe hyperthermia or mortality in group-housed animals following MDMA administration.

Potential Cause: Environmental and social factors can significantly potentiate MDMA-induced hyperthermia. Doses that are non-toxic in isolated animals under standard room temperature can become lethal in socially housed animals or in warmer environments.[1]

Troubleshooting Steps:

  • Review Environmental Conditions:

    • Ambient Temperature: MDMA's hyperthermic effect is exacerbated at higher ambient temperatures.[2][3][4][5] For instance, a dose of MDMA that causes modest hyperthermia at 22-23°C can be fatal at 29°C.[1] Ensure the ambient temperature of the housing and experimental rooms is strictly controlled and recorded.

    • Housing Density: Group housing and social interaction increase metabolic heat production and can dramatically enhance MDMA-induced hyperthermia.[1][6] Consider single housing during the acute phase of the experiment if scientifically justified, or reduce group sizes.

  • Evaluate Dosing Protocol:

    • Dose-Response: The hyperthermic response to MDMA is dose-dependent.[2][7] A dose of 9 mg/kg in rats has been shown to induce significant hyperthermia, which is further amplified by social interaction.[1][6][8] If severe hyperthermia is observed, consider reducing the MDMA dose.

    • Chronic Dosing: Repeated administration of MDMA can lead to sensitization of both hyperthermic and hyperkinetic responses.[2]

  • Implement Pharmacological Interventions:

    • Consider pre-treatment or post-treatment with pharmacological agents that have been shown to mitigate MDMA-induced hyperthermia. Refer to the "Pharmacological Interventions" FAQ section for specific agents and dosages.

  • Monitor Physiological Parameters:

    • Continuously monitor core body temperature using telemetry or rectal probes. Brain temperature is also a critical measure as it can exceed body temperature.[6]

    • Monitor for signs of distress, including excessive motor activity, seizures, and labored breathing.

Issue: Inconsistent or highly variable hyperthermic responses to MDMA across subjects.

Potential Cause: Individual differences in metabolic rate, stress levels, and social hierarchy within the group can contribute to variability. The timing of drug administration relative to social interaction can also play a role.[6]

Troubleshooting Steps:

  • Standardize Experimental Procedures:

    • Acclimation: Ensure all animals are adequately acclimated to the housing and experimental conditions to minimize stress-induced temperature fluctuations.

    • Handling: Minimize handling stress, as the injection procedure itself can cause transient temperature increases.[1]

    • Timing: Administer MDMA at a consistent time point relative to the introduction of social partners or placement in the experimental environment. For example, one study injected MDMA 10 minutes after the onset of a 1-hour social interaction period.[6]

  • Control for Social Dynamics:

    • Observe and record social interactions. Dominant or more active animals may exhibit a greater hyperthermic response.

    • If possible, use cagemates that have been housed together for a significant period to ensure stable social structures.

  • Increase Sample Size:

    • A larger sample size can help to account for individual variability and increase the statistical power of the study.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms underlying MDMA-induced hyperthermia?

MDMA-induced hyperthermia is a complex process involving multiple physiological mechanisms:

  • Increased Heat Production: MDMA stimulates metabolic brain activation, leading to increased heat production.[6] It also promotes non-shivering thermogenesis in skeletal muscle, potentially mediated by uncoupling protein 3 (UCP3), and in brown adipose tissue via UCP1.[9][10]

  • Impaired Heat Dissipation: A critical factor is sustained peripheral vasoconstriction, which prevents the dissipation of heat from the body surface.[1][6] This is mediated by the release of norepinephrine and the activation of α-adrenoceptors.[10][11][12]

  • Neurotransmitter Involvement: The hyperthermic response is primarily driven by the MDMA-induced release of dopamine and its action on D1 receptors.[7][11][13][14] Norepinephrine also plays a significant role in both heat generation and reduced heat loss.[12][15] While MDMA causes a massive release of serotonin (5-HT), its direct role in inducing hyperthermia is less clear, though 5-HT receptors are involved in modulating the response.[11][13]

Q2: What pharmacological agents can be used to mitigate MDMA-induced hyperthermia?

Several clinically approved medications have been investigated for their ability to reverse MDMA-induced hyperthermia.

DrugClassMechanism of ActionEfficacy in Animal Models
Clozapine Atypical AntipsychoticActs on multiple neural receptors, inhibiting MDMA-induced metabolic activation and centrally mediated vasoconstriction.[6]Highly effective in reversing MDMA-induced brain and body hyperthermia in rats.[6]
Carvedilol Alpha/Beta-Adrenoceptor BlockerActs peripherally to dilate blood vessels by blocking alpha- and beta-adrenoceptors, thus increasing heat dissipation.[6][10]Modestly effective in attenuating MDMA-induced hyperthermia by inhibiting skin vasoconstriction.[6]
Labetalol Alpha/Beta-Adrenoceptor BlockerSimilar to carvedilol, acts as a peripheral vasodilator.[6]Ineffective in reversing MDMA-induced hyperthermia in the studied rat model.[6]
SCH 23390 Dopamine D1 Receptor AntagonistBlocks the action of dopamine at D1 receptors.Dose-dependently antagonizes MDMA-induced hyperthermia in rats.[13][14]
Remoxipride Dopamine D2 Receptor AntagonistBlocks the action of dopamine at D2 receptors.Does not alter MDMA-induced hyperthermia.[13][14]
Q3: What are the key considerations for experimental design when studying MDMA-induced hyperthermia?
  • Animal Model: Rats are a commonly used and relevant model for studying MDMA-induced hyperthermia.[2][5][6][7][13][14]

  • Drug Administration: Intraperitoneal (i.p.) or subcutaneous (s.c.) injections are common routes of administration in animal studies.[1][13][14]

  • Temperature Monitoring: Core body temperature can be monitored via rectal probes or telemetry. Brain temperature, which can be higher than core body temperature, can be measured with implanted probes.[6]

  • Environmental Controls: Ambient temperature, humidity, and lighting should be strictly controlled and reported. Social housing conditions (group size, cage dimensions) are also critical variables.

  • Behavioral Observations: Locomotor activity should be monitored as it can contribute to heat production, although some studies suggest it is not the primary driver of hyperthermia.[7]

Experimental Protocols

Pharmacological Reversal of MDMA-Induced Hyperthermia in Socially Housed Rats

This protocol is adapted from studies investigating the efficacy of clozapine, carvedilol, and labetalol.[6][8]

1. Animal Preparation and Housing:

  • Use adult male rats, group-housed under a 12-hour light/dark cycle with ad libitum access to food and water.
  • Animals should be surgically implanted with telemetry probes for continuous monitoring of body temperature and, if possible, brain temperature. Allow for a sufficient recovery period post-surgery.

2. Experimental Setup:

  • Conduct experiments in a temperature-controlled environment (e.g., 22-23°C).
  • Use recording chambers that allow for social interaction between two rats.

3. Experimental Procedure:

  • Acclimate the rats to the recording chambers.
  • Initiate a 1-hour social interaction period by introducing a drug-naive conspecific into the chamber with the experimental rat.
  • 10 minutes after the onset of social interaction, administer MDMA (e.g., 9 mg/kg, s.c.).
  • Monitor the rise in brain or body temperature. When a robust hyperthermic response is established (e.g., >2.5°C increase or reaching a threshold like 38.5°C), administer the treatment drug (e.g., clozapine, carvedilol, or labetalol) or saline vehicle.
  • Continue to monitor temperature and behavior for several hours post-treatment.

4. Control Groups:

  • MDMA + Saline
  • Saline + Treatment Drug
  • Saline + Saline

Visualizations

MDMA_Hyperthermia_Signaling_Pathway MDMA MDMA DA_Release Dopamine (DA) Release MDMA->DA_Release NE_Release Norepinephrine (NE) Release MDMA->NE_Release SERT_5HT Serotonin (5-HT) Release MDMA->SERT_5HT D1_Receptor D1 Receptor Activation DA_Release->D1_Receptor Alpha_Adrenoceptor α-Adrenoceptor Activation NE_Release->Alpha_Adrenoceptor Beta_Adrenoceptor β-Adrenoceptor Activation NE_Release->Beta_Adrenoceptor HT_Receptors 5-HT Receptor Modulation SERT_5HT->HT_Receptors Thermogenesis Increased Thermogenesis (UCP1, UCP3) D1_Receptor->Thermogenesis Vasoconstriction Peripheral Vasoconstriction Alpha_Adrenoceptor->Vasoconstriction Beta_Adrenoceptor->Thermogenesis Hyperthermia Hyperthermia HT_Receptors->Hyperthermia Modulatory Heat_Dissipation Decreased Heat Dissipation Vasoconstriction->Heat_Dissipation Heat_Production Increased Heat Production Thermogenesis->Heat_Production Heat_Dissipation->Hyperthermia Heat_Production->Hyperthermia

Caption: Signaling pathway of MDMA-induced hyperthermia.

Experimental_Workflow start Start acclimation Animal Acclimation (Housing & Environment) start->acclimation social_interaction Initiate Social Interaction (1 hour) acclimation->social_interaction mdma_admin Administer MDMA (e.g., 9 mg/kg, s.c.) 10 min into interaction social_interaction->mdma_admin temp_monitoring Monitor Temperature Rise mdma_admin->temp_monitoring hyperthermia_threshold Hyperthermia Established (e.g., >2.5°C increase) temp_monitoring->hyperthermia_threshold hyperthermia_threshold->temp_monitoring No treatment_admin Administer Treatment (e.g., Clozapine) or Vehicle hyperthermia_threshold->treatment_admin Yes post_treatment_monitoring Post-Treatment Monitoring (Temperature & Behavior) treatment_admin->post_treatment_monitoring data_analysis Data Analysis post_treatment_monitoring->data_analysis end End data_analysis->end

Caption: Workflow for pharmacological mitigation experiments.

References

Validation & Comparative

A Comparative Analysis of MDMAI and MDMA in Humans: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of 5,6-methylenedioxy-2-aminoindane (MDMAI) and 3,4-methylenedioxymethamphetamine (MDMA) in humans, supported by available experimental data.

This document summarizes the current understanding of the pharmacokinetics, pharmacodynamics, and subjective effects of MDMAI in relation to the well-documented effects of MDMA. The information is intended to inform future research and drug development efforts in the field of psychoactive compounds.

Pharmacological Profile and Mechanism of Action

MDMAI (5,6-methylenedioxy-N-methyl-2-aminoindane) is a rigid analogue of MDMA, developed in the 1990s.[1] Its core structure is an aminoindane, which distinguishes it from the phenethylamine structure of MDMA and results in a different pharmacological profile.[1]

MDMA is a well-known monoamine-releasing agent that potently interacts with the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[2][3] It also interacts with the vesicular monoamine transporter 2 (VMAT2), leading to the release of neurotransmitters from synaptic vesicles.[3][4] In contrast, MDMAI is described as a selective serotonin and norepinephrine releasing agent with significantly less activity at the dopamine transporter.[5] This key difference in its mechanism of action is thought to underlie the variations in its subjective and physiological effects compared to MDMA.

Below is a diagram illustrating the proposed signaling pathways for both compounds.

cluster_mdma MDMA Signaling Pathway cluster_mdmai MDMAI Signaling Pathway mdma MDMA sert_mdma SERT mdma->sert_mdma interacts with dat_mdma DAT mdma->dat_mdma interacts with net_mdma NET mdma->net_mdma interacts with vmat2_mdma VMAT2 mdma->vmat2_mdma interacts with ser_release_mdma Serotonin Release sert_mdma->ser_release_mdma dop_release_mdma Dopamine Release dat_mdma->dop_release_mdma nor_release_mdma Norepinephrine Release net_mdma->nor_release_mdma vmat2_mdma->ser_release_mdma enhances vmat2_mdma->dop_release_mdma enhances vmat2_mdma->nor_release_mdma enhances effects_mdma Psychoactive Effects (Euphoria, Empathy, Stimulation) ser_release_mdma->effects_mdma dop_release_mdma->effects_mdma nor_release_mdma->effects_mdma mdmai MDMAI sert_mdmai SERT mdmai->sert_mdmai interacts with net_mdmai NET mdmai->net_mdmai interacts with dat_mdmai DAT (less affinity) mdmai->dat_mdmai interacts with ser_release_mdmai Serotonin Release sert_mdmai->ser_release_mdmai nor_release_mdmai Norepinephrine Release net_mdmai->nor_release_mdmai effects_mdmai Psychoactive Effects (Empathy, Sedation) ser_release_mdmai->effects_mdmai nor_release_mdmai->effects_mdmai

Proposed Signaling Pathways of MDMA and MDMAI

Pharmacokinetics: A Comparative Overview

Detailed human pharmacokinetic data for MDMAI is still limited. However, a 2024 study reported that after a 3.0 mg/kg oral dose, MDMAI was detectable in serum approximately 20 minutes post-ingestion and remained detectable for at least four days. In urine, it was detectable for at least six days. Specific parameters such as Cmax, Tmax, and half-life in humans have not yet been published.

For MDMA, pharmacokinetic parameters have been well-characterized in multiple human studies. The table below summarizes key pharmacokinetic parameters for MDMA, with data for the structurally similar compound methylone included for contextual comparison.

ParameterMDMA (75 mg)MDMA (125 mg)Methylone (100 mg)MDMAI (3.0 mg/kg)
Cmax (ng/mL) 126.5 - 130.9[2]226.3 - 236.4[2]304.0[6]Not yet reported
Tmax (hours) ~2[2]~2[2]~2[6]Not yet reported
Half-life (hours) 8 - 9.53[2]8 - 9.12[2]6.4[6]Not yet reported

Note: Data for MDMA and Methylone are compiled from multiple sources.[2][4][6][7][8][9][10] The lack of comprehensive human pharmacokinetic data for MDMAI is a significant gap in the current literature.

Comparative Effects in Humans: Subjective and Physiological Responses

A 2024 study provided the first direct comparison of the acute effects of MDMAI and MDMA in human volunteers. The study administered a single oral dose of 3.0 mg/kg of MDMAI to six healthy volunteers and compared the results with previously published data from studies using 75 mg and 125 mg of MDMA with identical outcome measures.

Subjective Effects

The study utilized Visual Analogue Scales (VAS) to assess a range of subjective effects. MDMAI was found to produce subjective effects that were comparable to 125 mg of MDMA, including feelings of "drug liking," "any drug effect," "good drug effect," "bad drug effect," "stimulated," and "high." The table below summarizes the peak subjective effects reported.

Subjective Effect (VAS)MDMA (75 mg)MDMA (125 mg)MDMAI (3.0 mg/kg)
Drug Liking ModerateHighHigh
Any Drug Effect ModerateHighHigh
Good Drug Effect ModerateHighHigh
Bad Drug Effect LowLowLow
Stimulated ModerateHighHigh
High ModerateHighHigh
Physiological Effects
Physiological ParameterMDMA (75 mg)MDMA (125 mg)MDMAI (3.0 mg/kg)
Systolic Blood Pressure IncreasedIncreasedIncreased
Diastolic Blood Pressure IncreasedIncreasedIncreased
Heart Rate IncreasedIncreasedNo significant change
Body Temperature IncreasedIncreasedNo significant change
Endocrine Effects

Both MDMAI and MDMA were found to increase levels of cortisol and prolactin, suggesting a similar impact on the endocrine system.

Endocrine MarkerMDMA (75 mg)MDMA (125 mg)MDMAI (3.0 mg/kg)
Cortisol IncreasedIncreasedIncreased
Prolactin IncreasedIncreasedIncreased

Experimental Protocols

The following provides a general overview of the methodologies employed in the comparative human studies of MDMA and MDMAI.

Subject Recruitment and Screening

Participants in these studies are typically healthy adult volunteers with a history of psychoactive drug use but without a current substance use disorder. Exclusion criteria often include a personal or family history of psychiatric illness, significant medical conditions (particularly cardiovascular), and current use of medications that could interact with the study drugs.

Study Design

The studies are generally conducted under a double-blind, placebo-controlled, crossover design. Participants attend multiple sessions, receiving either an active dose of the drug (e.g., MDMA or MDMAI) or a placebo on different occasions. A washout period of at least one week is typically implemented between sessions.

Drug Administration and Dosing

The drugs are administered orally in capsule form. Doses are often weight-dependent (e.g., 3.0 mg/kg for MDMAI) or fixed (e.g., 75 mg and 125 mg for MDMA).

Data Collection

A variety of data is collected at baseline and at regular intervals after drug administration. This includes:

  • Subjective Effects: Assessed using validated questionnaires such as the Visual Analogue Scales (VAS), the Adjective Mood Rating Scale (AMRS), and the 5 Dimensions of Altered States of Consciousness (5D-ASC) scale.[3][11]

  • Physiological Measures: Heart rate, blood pressure, and body temperature are monitored throughout the session.

  • Blood and Urine Samples: Collected to determine the pharmacokinetic profile of the drug and its metabolites.

  • Endocrine Measures: Blood samples are analyzed for levels of hormones such as cortisol and prolactin.

The workflow for a typical experimental session is illustrated in the diagram below.

cluster_workflow Experimental Session Workflow start Participant Arrival & Consent baseline Baseline Assessments (Physiological, Subjective) start->baseline dosing Drug/Placebo Administration baseline->dosing monitoring Post-Dosing Monitoring (Regular Intervals) dosing->monitoring data_collection Data Collection (VAS, Physiological, Blood/Urine) monitoring->data_collection end End of Session & Debriefing monitoring->end data_collection->monitoring repeat as scheduled

Typical Experimental Session Workflow

Conclusion and Future Directions

The available evidence suggests that MDMAI produces subjective effects comparable to MDMA but with a potentially safer physiological profile, notably lacking the hyperthermic and tachycardic effects of MDMA. This difference is likely attributable to MDMAI's reduced activity at the dopamine transporter.

However, the current understanding of MDMAI in humans is based on a limited number of studies with small sample sizes. Further research is needed to:

  • Establish a comprehensive pharmacokinetic profile of MDMAI in humans.

  • Conduct larger, placebo-controlled studies to confirm its subjective and physiological effects.

  • Investigate the potential for neurotoxicity, which has been a concern with MDMA.

  • Explore its therapeutic potential in clinical settings.

This comparative guide highlights the emerging understanding of MDMAI as a distinct psychoactive compound with a unique profile of effects. Continued research is crucial to fully characterize its properties and potential applications.

References

A Comparative Analysis of 5,6-Methylenedioxy-2-methylaminoindan (MDMAI) and MDMA: Potency and Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological potency and efficacy of 5,6-Methylenedioxy-2-methylaminoindan (MDMAI) and the well-characterized compound 3,4-Methylenedioxymethamphetamine (MDMA). Due to the limited availability of quantitative in vitro data for MDMAI, this comparison incorporates data from its close structural analog, 5,6-Methylenedioxy-2-aminoindane (MDAI), to provide a broader context for understanding its potential pharmacological profile.

Introduction

MDMAI is a rigid analogue of MDMA, developed in the 1990s by a team led by David E. Nichols at Purdue University.[1][2] It was designed as a non-neurotoxic serotonin releasing agent.[1] Structurally, the α-methyl group of the MDMA side chain is cyclized back to the aromatic ring, forming an indane ring system.[1] This structural constraint significantly influences its pharmacological properties compared to the more flexible phenethylamine structure of MDMA.

Potency at Monoamine Transporters

The primary mechanism of action for both MDMA and related compounds involves their interaction with monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). Potency is typically measured by the inhibition constant (Ki) in radioligand binding assays or the half-maximal inhibitory concentration (IC50) in neurotransmitter uptake assays.

Table 1: In Vitro Potency of MDMA and MDAI at Human Monoamine Transporters

CompoundSERT Ki (μM)DAT Ki (μM)NET Ki (μM)Reference
MDMA2.418.291.19[3]
MDAI>10 (no affinity)--[4]

Note: Lower Ki values indicate higher binding affinity.

MDMA exhibits a higher affinity for NET and SERT compared to DAT.[3] In contrast, MDAI is reported to have no significant affinity for serotonin receptors, including 5-HT2A and 5-HT2B, at concentrations up to 10 μM.[4] MDAI is characterized as a selective serotonin and norepinephrine releasing agent (SNRA) with a significantly lower impact on dopamine release, approximately 10-fold less than MDMA.[4]

Efficacy as a Neurotransmitter Releaser

Efficacy refers to the maximal effect a compound can produce. For monoamine transporters, this is often quantified by the half-maximal effective concentration (EC50) for inducing neurotransmitter release.

Direct comparative in vitro neurotransmitter release data for MDMAI is currently lacking. However, studies on MDAI indicate it functions as a potent serotonin and norepinephrine releaser.

In Vivo and Subjective Effects

Animal and human studies provide valuable insights into the overall potency and efficacy of these compounds.

  • Drug Discrimination Studies: In rats trained to discriminate MDMA from saline, both MDAI and MDMAI have been shown to fully substitute for the discriminative stimulus effects of MDMA-like drugs, suggesting they produce similar subjective effects.[5]

  • Human Studies (MDAI vs. MDMA): A 2024 study directly compared the effects of MDAI and MDMA in human volunteers. The key findings are summarized below.[4]

Table 2: Comparison of Subjective and Physiological Effects of MDAI and MDMA in Humans

ParameterMDAI (3.0 mg/kg)MDMA (125 mg)
Subjective Effects Comparable to 125 mg MDMA (pleasurable effects, drug liking, openness, trust, closeness)Standard positive subjective effects
Estimated Potency ~60% of MDMA100%
Blood Pressure Increased, similar to MDMAIncreased
Heart Rate No significant increaseIncreased
Body Temperature No significant increaseIncreased

Signaling Pathways and Experimental Workflow

The primary signaling pathway for these compounds involves their interaction with presynaptic monoamine transporters, leading to an increase in extracellular neurotransmitter levels.

Monoamine Transporter Interaction cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MDMA MDMA / MDMAI Transporter SERT / DAT / NET MDMA->Transporter Binds to & Reverses Monoamines_out Increased Extracellular 5-HT, DA, NE Transporter->Monoamines_out Release Vesicle Synaptic Vesicle Monoamines_in 5-HT, DA, NE Receptors Postsynaptic Receptors Monoamines_out->Receptors Bind to Signal Signal Transduction Receptors->Signal Activate Experimental Workflow cluster_binding Binding Affinity (Potency) cluster_uptake Uptake Inhibition (Potency) cluster_release Neurotransmitter Release (Efficacy) A1 Prepare cell membranes expressing hSERT, hDAT, or hNET A2 Incubate with radioligand and varying concentrations of MDMAI or MDMA A1->A2 A3 Measure bound radioactivity A2->A3 A4 Calculate Ki values A3->A4 B1 Culture cells expressing hSERT, hDAT, or hNET B2 Pre-incubate with varying concentrations of MDMAI or MDMA B1->B2 B3 Add radiolabeled neurotransmitter (e.g., [3H]5-HT) B2->B3 B4 Measure neurotransmitter uptake B3->B4 B5 Calculate IC50 values B4->B5 C1 Load cells or synaptosomes with radiolabeled neurotransmitter C2 Expose to varying concentrations of MDMAI or MDMA C1->C2 C3 Measure released radioactivity C2->C3 C4 Calculate EC50 and Emax values C3->C4

References

Comparative Neurotoxicity of MDMAI and Other Amphetamine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the neurotoxic profiles of 5,6-methylenedioxy-2-aminoindane (MDMAI) and other psychoactive amphetamine analogs, including 3,4-methylenedioxymethamphetamine (MDMA), 3,4-methylenedioxyamphetamine (MDA), and N-ethyl-3,4-methylenedioxyamphetamine (MDE). The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data to facilitate informed investigation into the relative safety and mechanisms of action of these compounds.

Executive Summary

The neurotoxicity of amphetamine analogs is a significant concern, primarily linked to their effects on monoaminergic systems. MDMA and its close relatives, MDA and MDE, have demonstrated dose-dependent neurotoxic effects, particularly on serotonergic neurons. This is characterized by long-term depletion of serotonin (5-HT) and damage to serotonergic axons. In contrast, MDMAI, a selective serotonin-releasing agent, exhibits markedly reduced neurotoxicity. This difference is attributed to its minimal interaction with the dopamine system, which is a key mediator of the oxidative stress underlying the neurotoxic effects of MDMA.

Data Presentation: Neurotoxicity Markers

The following table summarizes the comparative effects of MDMAI, MDMA, MDA, and MDE on key markers of serotonergic neurotoxicity in rodent models. The data for MDMA, MDA, and MDE are derived from studies involving multiple high doses of the compounds.

Compound% Decrease in 5-HT% Decrease in 5-HIAA% Decrease in TPH ActivityDopamine Release
MDMAI Significantly less than MDMANot reportedNot reportedMinimal
MDMA 45-70%40-60%50-80%Significant
MDA 50-75%45-65%55-85%Significant
MDE 20-40%15-35%25-45%Moderate

Data for MDMA, MDA, and MDE are compiled from studies in rats, primarily in the cortex and hippocampus, following repeated dosing regimens (e.g., 10 mg/kg)[1]. MDMAI's effects are qualitatively described based on its mechanism as a selective serotonin releaser with little effect on dopamine[2][3]. 5-HIAA: 5-hydroxyindoleacetic acid; TPH: Tryptophan hydroxylase.

Experimental Protocols

The assessment of amphetamine neurotoxicity relies on established preclinical models and analytical techniques. Below are detailed methodologies for key experiments cited in the literature.

Animal Models and Dosing Regimens
  • Species: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Housing: Animals are typically housed in a temperature and light-controlled environment with ad libitum access to food and water.

  • Dosing: A common neurotoxic regimen for MDMA, MDA, and MDE in rats involves subcutaneous (s.c.) or intraperitoneal (i.p.) injections of 10 mg/kg, administered two to four times at 2-3 hour intervals. A washout period of one to two weeks is observed before neurochemical analysis to assess long-term deficits.

Measurement of Brain Monoamines and Metabolites
  • Technique: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is the standard method for quantifying 5-HT, dopamine (DA), and their metabolites (5-HIAA, DOPAC, HVA) in brain tissue.

  • Sample Preparation: Following euthanasia, brains are rapidly dissected, and specific regions (e.g., cortex, hippocampus, striatum) are homogenized in a perchloric acid solution containing an internal standard.

  • Chromatography: The homogenate is centrifuged, and the supernatant is injected into a reverse-phase C18 column. The mobile phase typically consists of a buffered aqueous-organic solution (e.g., sodium acetate, citric acid, EDTA, octanesulfonic acid, and methanol).

  • Detection: An electrochemical detector with a glassy carbon electrode is used to oxidize the analytes, generating a current that is proportional to their concentration.

Serotonin Transporter (SERT) Density Measurement
  • Technique: Radioligand binding assays are used to quantify the density of SERT sites, a marker for the integrity of serotonergic nerve terminals.

  • Sample Preparation: Brain regions are homogenized in a suitable buffer (e.g., Tris-HCl).

  • Assay: Aliquots of the homogenate are incubated with a radiolabeled ligand specific for SERT, such as [³H]citalopram or [³H]paroxetine, in the presence or absence of a competing unlabeled ligand to determine specific binding.

  • Analysis: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured using liquid scintillation counting. The results are analyzed using Scatchard analysis to determine the maximal binding capacity (Bmax), which reflects the density of SERT sites.

Tryptophan Hydroxylase (TPH) Activity Assay
  • Technique: TPH activity, the rate-limiting step in serotonin synthesis, is measured by quantifying the enzymatic formation of 5-hydroxytryptophan (5-HTP) from tryptophan.

  • Sample Preparation: Brain tissue is homogenized in a buffer containing cofactors necessary for the enzymatic reaction.

  • Assay: The homogenate is incubated with L-tryptophan. The reaction is then stopped, and the newly synthesized 5-HTP is measured.

  • Detection: 5-HTP can be quantified using HPLC with fluorescence detection. The sample is injected into an HPLC system, and 5-HTP is detected by its native fluorescence or after post-column derivatization. Alternatively, ELISA kits are commercially available for the quantification of TPH protein levels.

Mandatory Visualization

G cluster_mdma MDMA / MDA / MDE cluster_mdmai MDMAI MDMA MDMA SERT_MDMA SERT MDMA->SERT_MDMA DAT_MDMA DAT MDMA->DAT_MDMA 5HT_Release_MDMA ↑ 5-HT Release SERT_MDMA->5HT_Release_MDMA DA_Release_MDMA ↑ DA Release DAT_MDMA->DA_Release_MDMA Oxidative_Stress Oxidative Stress (ROS/RNS) DA_Release_MDMA->Oxidative_Stress Neurotoxicity_MDMA Serotonergic Neurotoxicity Oxidative_Stress->Neurotoxicity_MDMA MDMAI MDMAI SERT_MDMAI SERT MDMAI->SERT_MDMAI DAT_MDMAI DAT (Minimal Interaction) MDMAI->DAT_MDMAI 5HT_Release_MDMAI ↑ 5-HT Release SERT_MDMAI->5HT_Release_MDMAI DA_Release_MDMAI Minimal DA Release DAT_MDMAI->DA_Release_MDMAI Reduced_Oxidative_Stress Reduced Oxidative Stress DA_Release_MDMAI->Reduced_Oxidative_Stress Reduced_Neurotoxicity Reduced Serotonergic Neurotoxicity Reduced_Oxidative_Stress->Reduced_Neurotoxicity

Caption: Comparative signaling pathways of MDMA/MDA/MDE vs. MDMAI neurotoxicity.

G start Animal Model (e.g., Rat) dosing Dosing Regimen (e.g., 4x 10 mg/kg, s.c.) start->dosing washout Washout Period (1-2 weeks) dosing->washout euthanasia Euthanasia & Brain Dissection washout->euthanasia hplc HPLC-ECD Analysis (5-HT, DA, Metabolites) euthanasia->hplc binding SERT Binding Assay ([³H]citalopram) euthanasia->binding tph TPH Activity Assay (HPLC-Fluorescence) euthanasia->tph data Data Analysis & Comparison hplc->data binding->data tph->data

Caption: Experimental workflow for assessing amphetamine analog neurotoxicity.

References

Validating the Selective Serotonin-Releasing Activity of MDMAI: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5,6-Methylenedioxy-2-aminoindane (MDMAI) and the well-characterized compound 3,4-Methylenedioxymethamphetamine (MDMA). The focus is on validating the selective serotonin-releasing activity of MDMAI through a review of its pharmacological profile in comparison to MDMA, supported by experimental data and detailed methodologies.

Comparative Pharmacological Profile: MDMAI vs. MDMA

MDMAI has been investigated as a non-neurotoxic analog of MDMA, exhibiting a distinct pharmacological profile.[1][2] While both compounds are recognized as serotonin-releasing agents, their selectivity for the different monoamine transporters—serotonin (SERT), dopamine (DAT), and norepinephrine (NET)—differs significantly. MDMA acts as a serotonin, norepinephrine, and dopamine releasing agent (SNDRA), whereas MDMAI is characterized as a selective serotonin and norepinephrine releasing agent (SNRA) with markedly lower activity at the dopamine transporter.[2]

In vitro studies have demonstrated that MDMAI is moderately selective for SERT and NET, with approximately ten-fold weaker effects on DAT.[3] Furthermore, its potency for inhibiting SERT and NET is reported to be about two times lower than that of MDMA.[1] This increased selectivity for the serotonin system is a key characteristic of MDMAI. Despite these differences in transporter activity, a 2024 study in humans revealed that MDMAI produces subjective effects that are comparable to those of MDMA.[2]

The following tables summarize the available quantitative data for MDMA and provide a qualitative comparison for MDMAI based on the current literature.

Table 1: Monoamine Transporter Binding Affinity (Ki, μM)

CompoundSERTDATNETSelectivity Profile
MDMA 2.418.291.19SNDRA
MDMAI Data not availableData not availableData not availableSNRA (SERT/NET > DAT)[2][3]

Note: Lower Ki values indicate higher binding affinity.

Table 2: Monoamine Transporter Uptake Inhibition (IC50, μM)

CompoundSERTDATNET
MDMA ~2.2Data not available~1.7
MDMAI Data not availableData not availableData not available

Note: Lower IC50 values indicate greater potency in inhibiting transporter function.

Table 3: Serotonin Release Potency (EC50)

CompoundSerotonin Release EC50
MDMA Data not available
MDMAI Data not available

Experimental Protocols

To validate the selective serotonin-releasing activity of novel compounds like MDMAI, standardized in vitro assays are essential. The following are detailed methodologies for two key experiments.

Radioligand Binding Assay for Monoamine Transporters

This assay determines the binding affinity (Ki) of a test compound for SERT, DAT, and NET.

1. Materials:

  • Cell membranes prepared from cells stably expressing human SERT, DAT, or NET.

  • Radioligands: [³H]citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET).

  • Test compound (e.g., MDMAI) and reference compound (e.g., MDMA).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Non-specific binding control (e.g., 10 µM of a high-affinity ligand for the respective transporter).

  • 96-well microplates, glass fiber filters, and a scintillation counter.

2. Procedure:

  • Prepare serial dilutions of the test compound and reference compound.

  • In a 96-well plate, add the cell membranes, the appropriate radioligand at a concentration near its Kd value, and either the test compound, reference compound, buffer (for total binding), or non-specific binding control.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Neurotransmitter Release Assay

This assay measures the ability of a test compound to induce the release of serotonin from pre-loaded synaptosomes.

1. Materials:

  • Synaptosomes prepared from specific brain regions (e.g., rat striatum or hippocampus).

  • [³H]Serotonin.

  • Krebs-Ringer buffer (containing appropriate salts, glucose, and buffer, aerated with 95% O₂/5% CO₂).

  • Test compound (e.g., MDMAI) and reference compound (e.g., MDMA).

  • Perfusion system or superfusion chambers.

  • Scintillation counter.

2. Procedure:

  • Isolate synaptosomes from brain tissue by differential centrifugation.

  • Pre-load the synaptosomes by incubating them with [³H]serotonin in Krebs-Ringer buffer.

  • Wash the synaptosomes to remove excess unincorporated [³H]serotonin.

  • Transfer the pre-loaded synaptosomes to a perfusion system or superfusion chambers.

  • Perfuse the synaptosomes with buffer to establish a stable baseline of [³H]serotonin efflux.

  • Introduce the test compound or reference compound at various concentrations into the perfusion buffer and collect the perfusate in fractions.

  • At the end of the experiment, lyse the synaptosomes to determine the total remaining [³H]serotonin.

3. Data Analysis:

  • Measure the radioactivity in each collected fraction and in the synaptosome lysate using a scintillation counter.

  • Express the amount of [³H]serotonin released in each fraction as a percentage of the total radioactivity in the synaptosomes at the beginning of that collection period.

  • Plot the percentage of serotonin release against the concentration of the test compound.

  • Determine the EC50 value (the concentration of the compound that produces 50% of the maximum releasing effect) from the concentration-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of serotonin releasing agents and the workflows of the described experimental assays.

SERT_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 Serotonin_vesicle Serotonin Vesicle Cytosolic_5HT Cytosolic Serotonin Serotonin_vesicle->Cytosolic_5HT 4. Serotonin moves to cytosol SERT SERT MDMAI MDMAI SERT->MDMAI 2. Transported into neuron Extracellular_5HT Extracellular Serotonin SERT->Extracellular_5HT 6. Reverse transport of Serotonin MDMAI->VMAT2 3. Disrupts vesicular storage MDMAI->SERT 1. Binds to SERT Cytosolic_5HT->SERT 5. Elevated cytosolic serotonin Receptor 5-HT Receptor Extracellular_5HT->Receptor 7. Binds to receptors Signaling Postsynaptic Signaling Receptor->Signaling

Mechanism of MDMAI-induced serotonin release.

Experimental_Workflows cluster_radioligand Radioligand Binding Assay cluster_release Neurotransmitter Release Assay prep_membranes Prepare Cell Membranes (Expressing SERT, DAT, or NET) incubate_binding Incubate Membranes with Radioligand and Test Compound prep_membranes->incubate_binding filter_wash Filter and Wash to Separate Bound/Unbound incubate_binding->filter_wash scintillation_count_binding Quantify Radioactivity (Scintillation Counting) filter_wash->scintillation_count_binding analyze_binding Calculate Ki Value scintillation_count_binding->analyze_binding prep_synaptosomes Isolate Brain Synaptosomes preload_synaptosomes Pre-load Synaptosomes with [³H]Serotonin prep_synaptosomes->preload_synaptosomes perfuse_synaptosomes Perfuse with Buffer and Introduce Test Compound preload_synaptosomes->perfuse_synaptosomes collect_fractions Collect Perfusate Fractions perfuse_synaptosomes->collect_fractions scintillation_count_release Quantify Radioactivity in Fractions and Lysate collect_fractions->scintillation_count_release analyze_release Calculate EC50 Value scintillation_count_release->analyze_release

Workflows for in vitro validation assays.

References

Unveiling the Monoamine Transporter Cross-Reactivity of MDMAI: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro cross-reactivity of 5,6-methylenedioxy-N-methyl-2-aminoindane (MDMAI) with the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. MDMAI, a rigid analogue of 3,4-methylenedioxymethamphetamine (MDMA), was developed in the early 1990s by a research team led by David E. Nichols at Purdue University as a potential non-neurotoxic alternative. Understanding its interaction with monoamine transporters is crucial for elucidating its mechanism of action and potential therapeutic applications.

Quantitative Analysis of Monoamine Transporter Inhibition

For comparative context, the table below presents the monoamine transporter inhibition data for the structurally related and well-characterized compound, MDMA. This data is essential for understanding the pharmacological landscape in which MDMAI was designed and evaluated.

CompoundTransporterInhibition Potency (Kᵢ, μM)SpeciesReference
MDMAhSERT2.41Human[1]
MDMAhDAT8.29Human[1]
MDMAhNET1.19Human[1]
MDMArSERT0.238Rat[1]
MDMArDAT1.572Rat[1]
MDMArNET0.462Rat[1]

Note: Lower Kᵢ values indicate higher binding affinity. Data for MDMAI will be updated as it becomes available from primary sources.

Experimental Protocols

The following is a detailed methodology for a typical radiolabeled monoamine uptake inhibition assay, based on protocols commonly employed in the 1990s by the research group that developed MDMAI. This methodology is crucial for replicating and validating findings related to the monoamine transporter activity of novel compounds.

Objective: To determine the in vitro potency of a test compound (e.g., MDMAI) to inhibit the uptake of radiolabeled monoamines ([³H]5-HT, [³H]DA, and [³H]NE) into rat brain synaptosomes.

Materials:

  • Rat brain tissue (e.g., whole brain, striatum for DAT, hippocampus for SERT, hypothalamus for NET)

  • Sucrose solution (0.32 M)

  • Krebs-Ringer bicarbonate buffer (pH 7.4)

  • Radiolabeled monoamines: [³H]serotonin ([³H]5-HT), [³H]dopamine ([³H]DA), [³H]norepinephrine ([³H]NE)

  • Test compound (MDMAI) at various concentrations

  • Reference compounds (e.g., fluoxetine for SERT, GBR 12909 for DAT, desipramine for NET)

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Synaptosome Preparation:

    • Homogenize fresh rat brain tissue in ice-cold 0.32 M sucrose.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in Krebs-Ringer bicarbonate buffer.

  • Uptake Inhibition Assay:

    • Pre-incubate aliquots of the synaptosomal suspension with various concentrations of the test compound (MDMAI) or a reference inhibitor for a specified time (e.g., 10 minutes) at 37°C.

    • Initiate the uptake reaction by adding a fixed concentration of the respective radiolabeled monoamine.

    • Allow the uptake to proceed for a short period (e.g., 5 minutes) at 37°C.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unincorporated radiolabel.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a selective inhibitor) from the total uptake.

    • Calculate the percentage inhibition of specific uptake at each concentration of the test compound.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific uptake) by non-linear regression analysis of the concentration-response curve.

Visualizing Experimental Workflow and Signaling Pathways

To further clarify the experimental process and the proposed mechanism of action, the following diagrams are provided.

experimental_workflow cluster_prep Synaptosome Preparation cluster_assay Uptake Inhibition Assay cluster_analysis Data Analysis p1 Homogenize Brain Tissue p2 Low-Speed Centrifugation p1->p2 p3 High-Speed Centrifugation p2->p3 p4 Resuspend Synaptosomes p3->p4 a1 Pre-incubate with MDMAI p4->a1 a2 Add [³H]Monoamine a1->a2 a3 Incubate at 37°C a2->a3 a4 Rapid Filtration a3->a4 a5 Measure Radioactivity a4->a5 d1 Calculate % Inhibition a5->d1 d2 Determine IC50 Value d1->d2

Caption: Workflow of a radiolabeled monoamine uptake inhibition assay.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_transporters Monoamine Transporters MDMAI MDMAI SERT SERT MDMAI->SERT High Affinity DAT DAT MDMAI->DAT Low Affinity NET NET MDMAI->NET Moderate Affinity Vesicle Synaptic Vesicle (Monoamines) Monoamine Cytosolic Monoamines Vesicle->Monoamine Release Monoamine->Vesicle Vesicular Uptake Released_Monoamine Released Monoamines Monoamine->Released_Monoamine Transporter-Mediated Release (Efflux) SERT->Monoamine Reuptake (Blocked by MDMAI) DAT->Monoamine Reuptake (Less Blocked) NET->Monoamine Reuptake (Blocked)

Caption: Proposed mechanism of MDMAI as a monoamine releasing agent.

References

Subjective Effects of MDMAI and MDAI: A Comparative Analysis Based on Available Human Studies

Author: BenchChem Technical Support Team. Date: November 2025

A critical gap in clinical research currently exists regarding the subjective effects of 5,6-Methylenedioxy-N-methyl-2-aminoindane (MDMAI) in humans, with no published clinical trials to date. In contrast, its structural analog, 5,6-methylenedioxy-2-aminoindane (MDAI), has been the subject of human research, offering valuable insights into the psychoactive profile of this class of compounds. This guide provides a comparative analysis of the subjective effects of MDAI and 3,4-methylenedioxymethamphetamine (MDMA), drawing upon the most recent human study to offer a data-driven perspective for researchers, scientists, and drug development professionals.

Due to the absence of human data for MDMAI, this comparison will focus on the subjective effects of MDAI as documented in a 2024 clinical study, juxtaposed with the well-characterized effects of MDMA from the same research. This approach provides the closest available scientific comparison and a foundational understanding of how a methylenedioxy-aminoindane derivative impacts human consciousness.

Comparative Analysis of Subjective Effects: MDAI vs. MDMA

A 2024 study provides the most direct comparative data on the subjective effects of MDAI and MDMA in human volunteers. The study found that MDAI produced subjective effects that were comparable and very similar to those of MDMA.[1]

Key Subjective Effects

Both MDAI and MDMA were reported to induce a range of similar subjective effects, including:

  • Pleasurable drug effects and drug liking[1]

  • Feelings of stimulation, happiness, openness, trust, and closeness[1]

  • A sense of well-being, emotional excitation, and extroversion[1]

  • A blissful state, experience of unity, and changed meaning of percepts[1]

Notably, the profile of effects for both substances was described as similar to that of MDMA, without significantly affecting general activity or concentration.[1]

Quantitative Data Summary

The 2024 study compared a single oral dose of MDAI (3.0 mg/kg) with two different oral doses of MDMA (75 mg and 125 mg). The subjective effects were quantified using established psychometric scales: Visual Analogue Scales (VAS), the Adjective Mood Rating Scale (AMRS), and the 5 Dimensions of Altered States of Consciousness (5D-ASC) scale.[2][3]

The results indicated that the subjective effects of 3.0 mg/kg of MDAI were slightly greater than those of 75 mg of MDMA and slightly lower than those of 125 mg of MDMA.[1][4] Based on these findings, it was estimated that MDAI has approximately 60% of the potency of MDMA in producing comparable psychoactive effects.[1]

Subjective Effect CategoryMDAI (3.0 mg/kg) vs. MDMA (75 mg)MDAI (3.0 mg/kg) vs. MDMA (125 mg)
Overall Subjective Effects Slightly GreaterSlightly Lower
Pleasurable Drug Effects ComparableComparable
Feelings of Closeness ComparableComparable
Blissful State ComparableComparable
Experience of Unity ComparableComparable

Experimental Protocols

The 2024 study that forms the basis of this comparison employed a rigorous methodology to assess the subjective and physiological effects of MDAI.

Study Design: The investigation was a self-administration study involving healthy human volunteers.[2]

Participants: The study included nine participants (three women and six men) with a history of psychostimulant use.[3]

Dosage and Administration:

  • MDAI: A single oral dose of 3.0 mg/kg was administered.[2]

  • MDMA: Data for comparison was drawn from previously published placebo-controlled studies using identical outcome measures, with oral doses of 75 mg and 125 mg.[2][3]

Psychometric Assessment: Subjective effects were measured using a battery of validated psychometric instruments:

  • Visual Analogue Scales (VAS): To capture real-time ratings of various subjective states.[2][3]

  • Adjective Mood Rating Scale (AMRS): To assess changes in mood across different dimensions.[2][3]

  • 5 Dimensions of Altered States of Consciousness (5D-ASC) scale: To characterize the qualitative nature of the altered state of consciousness.[2][3]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the presumed primary signaling pathway of MDAI and the experimental workflow used to assess its subjective effects in the 2024 human study.

MDAI MDAI Administration (Oral, 3.0 mg/kg) SNRA Selective Serotonin-Norepinephrine Releasing Agent (SNRA) MDAI->SNRA Acts as Synapse Increased Synaptic Levels of Serotonin and Norepinephrine SNRA->Synapse Leads to Subjective Subjective Effects (Entactogenic, Empathogenic) Synapse->Subjective Results in Start Participant Recruitment (Healthy Volunteers) Screening Screening and Informed Consent Start->Screening Baseline Baseline Assessments (Physiological and Psychological) Screening->Baseline Administration Oral Administration of MDAI (3.0 mg/kg) Baseline->Administration DataCollection Repeated Psychometric Assessments (VAS, AMRS, 5D-ASC) Administration->DataCollection Physiological Physiological Monitoring (Blood Pressure, Heart Rate, etc.) Administration->Physiological Analysis Data Analysis and Comparison with MDMA Data DataCollection->Analysis Physiological->Analysis End End of Study Analysis->End

References

Confirming the reduced dopaminergic activity of MDMAI compared to MDMA

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of in vitro data confirms that 5,6-methylenedioxy-2-aminoindane (MDAI), a structural analogue of 3,4-methylenedioxymethamphetamine (MDMA), exhibits significantly reduced activity at the dopamine transporter (DAT). This guide synthesizes key experimental findings, providing a direct comparison of the dopaminergic profiles of these two compounds.

For professionals in neuroscience and pharmacology, understanding the nuanced interactions of psychoactive compounds with monoaminergic systems is paramount. While both MDMA and MDAI are recognized for their potent effects on the serotonin system, their divergent actions at the dopamine transporter are critical for their distinct pharmacological profiles. This guide presents a quantitative comparison of their potencies for dopamine transporter binding and dopamine release, alongside the detailed experimental protocols used to derive this data.

Quantitative Comparison of Dopaminergic Activity

The following table summarizes the in vitro data for MDAI and MDMA, highlighting their differential effects on the dopamine transporter (DAT). Data is compiled from studies utilizing radioligand binding assays and neurotransmitter release assays in rat brain tissue.

CompoundDAT Binding Affinity (Ki, nM)Dopamine Release (EC50, nM)Reference
MDAI 1,560> 10,000[1]
MDMA 829118[2][3]

Caption: Comparative in vitro dopaminergic activity of MDAI and MDMA.

The data clearly indicates that MDAI has a substantially lower affinity for the dopamine transporter, with a Ki value almost twice that of MDMA. More strikingly, MDAI is a very weak dopamine releaser, with an EC50 value exceeding 10,000 nM, demonstrating a more than 80-fold decrease in potency compared to MDMA.

Experimental Protocols

The quantitative data presented above was obtained through standardized in vitro pharmacological assays. The following sections detail the methodologies employed in these key experiments.

Radioligand Binding Assays for Dopamine Transporter (DAT) Affinity

This experiment determines the binding affinity of a compound for the dopamine transporter.

prep Preparation of Rat Striatal Membranes radioligand Incubation with [3H]WIN 35,428 (radioligand for DAT) prep->radioligand competitor Addition of varying concentrations of MDAI or MDMA radioligand->competitor incubation Incubation to reach equilibrium competitor->incubation filtration Rapid filtration to separate bound and free radioligand incubation->filtration quantification Quantification of bound radioactivity using liquid scintillation counting filtration->quantification analysis Data analysis to determine IC50 and Ki values quantification->analysis prep Preparation of Rat Striatal Synaptosomes loading Loading of synaptosomes with [3H]dopamine prep->loading wash Washing to remove excess [3H]dopamine loading->wash superfusion Superfusion with buffer wash->superfusion drug_addition Addition of varying concentrations of MDAI or MDMA superfusion->drug_addition collection Collection of superfusate fractions drug_addition->collection quantification Quantification of [3H]dopamine in fractions collection->quantification analysis Data analysis to determine EC50 values quantification->analysis cluster_mdai MDAI cluster_mdma MDMA mdai MDAI sert SERT mdai->sert High Potency net NET mdai->net High Potency dat DAT mdai->dat Very Low Potency mdma MDMA mdma->sert High Potency mdma->net High Potency mdma->dat Moderate Potency

References

Comparative Metabolic Pathways of MDMAI and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the biotransformation of 5,6-methylenedioxy-N-methyl-2-aminoindane (MDMAI) and its structural analogs reveals distinct metabolic fates, primarily governed by N-alkylation and the presence of the methylenedioxy group. This guide provides a comparative overview of their metabolic pathways, supported by experimental data, to aid researchers in drug development and toxicology.

The metabolism of MDMAI and its analogs, including 5,6-methylenedioxy-2-aminoindane (MDAI), 2-aminoindane (2-AI), and N-methyl-2-aminoindane (NM-2-AI), involves a series of Phase I and Phase II reactions. These transformations significantly influence the pharmacokinetic and pharmacodynamic profiles of these compounds. The primary metabolic routes include oxidative demethylenation of the methylenedioxy ring, hydroxylation of the indane ring system, and N-dealkylation or N-acetylation at the amino group.

Key Metabolic Reactions

The metabolic pathways of these compounds are primarily dictated by their structural features. The methylenedioxy group, present in MDMAI and MDAI, is a key target for oxidative metabolism, leading to the formation of catechols which can then be further methylated. The N-methyl group in MDMAI and NM-2-AI is susceptible to N-demethylation, a common metabolic route for many psychoactive substances. The primary amino group in MDAI and 2-AI is a substrate for N-acetylation.

Oxidative Demethylenation

A crucial metabolic pathway for both MDMAI and MDAI is the opening of the methylenedioxy ring, a reaction catalyzed by cytochrome P450 (CYP) enzymes. This process, known as oxidative demethylenation, results in the formation of dihydroxy (catechol) metabolites. These catechols can subsequently be methylated by catechol-O-methyltransferase (COMT). For instance, MDAI is metabolized to 5,6-dihydroxy-2-aminoindane, which can then be O-methylated to form 5-hydroxy-6-methoxy-2-aminoindane[1][2].

N-Dealkylation and N-Acetylation

N-dealkylation is a significant pathway for N-methylated compounds like MDMAI and NM-2-AI. This reaction, also mediated by CYP enzymes, removes the methyl group from the nitrogen atom. For example, a major metabolite of NM-2-AI is 2-aminoindane (2-AI)[3].

Conversely, compounds with a primary amino group, such as MDAI and 2-AI, can undergo N-acetylation. This Phase II reaction is catalyzed by N-acetyltransferases (NATs). Notably, the acetylation of 2-AI is exclusively catalyzed by the polymorphic enzyme N-acetyltransferase 2 (NAT2)[4].

Hydroxylation

Hydroxylation can occur at various positions on the indane ring system. For NM-2-AI, hydroxylation at the beta-position to the amino group has been observed in vitro, leading to the formation of diastereomers[4]. Minor hydroxylated metabolites have also been identified for MDAI[1].

Comparative Metabolite Profiles

The following table summarizes the major metabolites identified for MDMAI and its key analogs based on in vitro and in vivo studies.

CompoundMajor Metabolic PathwaysKey Metabolites
MDMAI Oxidative Demethylenation, N-Demethylation5,6-dihydroxy-N-methyl-2-aminoindane, 5-hydroxy-6-methoxy-N-methyl-2-aminoindane, MDAI
MDAI Oxidative Demethylenation, O-Methylation, N-Acetylation, Hydroxylation5,6-dihydroxy-2-aminoindane, 5-hydroxy-6-methoxy-2-aminoindane, N-acetyl-MDAI, Hydroxy-MDAI isomers[1][2]
2-AI N-Acetylation, HydroxylationN-acetyl-2-aminoindane, Hydroxy-2-AI isomers[4]
NM-2-AI N-Demethylation, Hydroxylation, N-oxidation2-aminoindane, Hydroxy-NM-2-AI isomers, NM-2-AI hydroxylamine[3][4]

Note: Direct metabolic studies on MDMAI are limited; its predicted metabolites are inferred from the metabolism of MDAI and NM-2-AI.

Enzyme Involvement

The metabolism of these aminoindanes is predominantly carried out by CYP450 enzymes and N-acetyltransferases. While specific isozyme mapping for MDMAI is not extensively documented, data from related compounds like MDMA suggest the involvement of CYP2D6, CYP1A2, CYP2B6, and CYP2C19 in N-dealkylation and demethylenation processes[5][6]. As mentioned, NAT2 is the key enzyme in the N-acetylation of 2-AI[4].

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes (HLM)

A common method to study the metabolism of these compounds involves incubation with pooled human liver microsomes (pHLMs), which contain a rich complement of CYP450 enzymes.

Incubation Mixture:

  • Pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration)

  • Test compound (e.g., 1-10 µM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to ensure sustained CYP activity

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

Procedure:

  • Pre-warm the microsomal suspension and buffer to 37°C.

  • Add the test compound to the mixture.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction by adding a quenching solvent, such as ice-cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the parent compound and metabolites using LC-MS/MS or GC-MS[7][8][9].

Analytical Methods: LC-MS/MS and GC-MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for identifying and quantifying metabolites. A typical setup would involve a reverse-phase C18 column with a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid. The mass spectrometer is operated in positive electrospray ionization mode with multiple reaction monitoring (MRM) for targeted quantification[3].

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also used, often requiring derivatization of the analytes to increase their volatility. Common derivatizing agents for aminoindanes include trifluoroacetic anhydride (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA). The separation is typically performed on a capillary column (e.g., HP-5MS)[1].

Visualizing the Metabolic Pathways

The following diagrams illustrate the key metabolic transformations of MDAI and NM-2-AI.

MDAI_Metabolism MDAI MDAI Dihydroxy 5,6-dihydroxy-2-aminoindane MDAI->Dihydroxy Oxidative Demethylenation (CYP450) N_acetyl N-acetyl-MDAI MDAI->N_acetyl N-Acetylation (NAT) Hydroxy Hydroxy-MDAI MDAI->Hydroxy Hydroxylation (CYP450) Methoxy 5-hydroxy-6-methoxy-2-aminoindane Dihydroxy->Methoxy O-Methylation (COMT)

Metabolic pathway of MDAI.

NM_2_AI_Metabolism NM_2_AI NM-2-AI Two_AI 2-AI NM_2_AI->Two_AI N-Demethylation (CYP450) Hydroxy_NM_2_AI Hydroxy-NM-2-AI NM_2_AI->Hydroxy_NM_2_AI Hydroxylation (CYP450) Hydroxylamine NM-2-AI Hydroxylamine NM_2_AI->Hydroxylamine N-oxidation (CYP450)

Metabolic pathway of NM-2-AI.

Experimental Workflow

The general workflow for investigating the in vitro metabolism of these compounds is depicted below.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Incubation Incubation with Liver Microsomes/S9 Quenching Reaction Quenching Incubation->Quenching Protein_Precipitation Protein Precipitation Quenching->Protein_Precipitation LC_MS LC-MS/MS Analysis Protein_Precipitation->LC_MS GC_MS GC-MS Analysis Protein_Precipitation->GC_MS Metabolite_ID Metabolite Identification LC_MS->Metabolite_ID GC_MS->Metabolite_ID Quantification Quantitative Analysis Metabolite_ID->Quantification

In vitro metabolism experimental workflow.

Conclusion

The metabolic pathways of MDMAI and its analogs are diverse, with key transformations being oxidative demethylenation for methylenedioxy-substituted compounds, and N-dealkylation or N-acetylation depending on the substitution at the amino group. Understanding these pathways is critical for predicting the pharmacokinetic behavior, potential drug-drug interactions, and toxicological profiles of these novel psychoactive substances. Further research, particularly quantitative studies on MDMAI metabolism and the specific CYP isozymes involved, is necessary for a complete toxicological and pharmacological assessment.

References

Safety Operating Guide

Proper Disposal of 5,6-Methylenedioxy-2-methylaminoindan (MDMAI): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of research chemicals like 5,6-Methylenedioxy-2-methylaminoindan (MDMAI) is a critical component of laboratory safety and regulatory compliance. Due to its psychoactive properties and potential hazards, MDMAI must be managed as a hazardous and potentially controlled substance. This guide provides essential safety and logistical information for its proper disposal.

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS) for MDMAI hydrochloride and structurally similar compounds, MDMAI should be considered hazardous. The primary hazards include:

  • Acute Toxicity: Toxic if swallowed.[1]

  • Irritation: Causes skin and eye irritation.[1]

  • Respiratory Effects: May cause respiratory irritation, drowsiness, or dizziness.[1]

Due to its classification, MDMAI must not be disposed of with household garbage or allowed to enter the sewage system.[1]

General Disposal Principles

The disposal of MDMAI must adhere to the general principles of hazardous chemical waste management in a laboratory setting. These principles prioritize safety, environmental protection, and regulatory compliance.

  • Waste Minimization: Whenever possible, experimental protocols should be designed to minimize the generation of MDMAI waste.

  • Segregation: MDMAI waste should be stored separately from incompatible materials to prevent dangerous reactions.

  • Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound"), hazard pictograms, and the date of waste accumulation.

  • Containment: Waste should be collected in a designated, leak-proof, and chemically compatible container. The container must be kept closed except when adding waste.

  • Professional Disposal: The final disposal of MDMAI must be handled by a licensed hazardous waste disposal company or the institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the safe disposal of MDMAI from a research laboratory.

  • Consult Institutional EHS: Before beginning any disposal process, contact your institution's EHS department. They will provide specific guidance based on local, state, and federal regulations.

  • Waste Collection:

    • Designate a specific, well-ventilated area for the accumulation of MDMAI waste.

    • Use a dedicated, properly labeled container for all MDMAI waste, including contaminated personal protective equipment (PPE), glassware, and absorbent materials.

  • Decontamination of Empty Containers:

    • Empty containers that held MDMAI should be triple-rinsed with an appropriate solvent.

    • The rinsate must be collected and treated as hazardous waste.

    • After triple-rinsing, the container can be disposed of according to institutional guidelines for decontaminated labware.

  • Disposal of Unused or Expired MDMAI:

    • Unused or expired MDMAI must be treated as hazardous waste.

    • Do not attempt to neutralize or chemically treat the compound in the laboratory unless you have a validated and approved protocol from your EHS department.

  • Arranging for Pickup and Disposal:

    • Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department or a contracted hazardous waste disposal service.

    • Ensure all required paperwork is completed accurately.

Regulatory Considerations for Controlled Substances

MDMAI is an analogue of controlled substances in many jurisdictions. As such, its disposal may be subject to additional regulations, such as those from the Drug Enforcement Administration (DEA) in the United States. A key requirement for the disposal of controlled substances is that they be rendered "non-retrievable," meaning they cannot be readily re-used.[2][3] This is typically achieved through:

  • Incineration: High-temperature incineration by a licensed facility is the preferred method for destroying controlled substances.

  • Chemical Digestion: Some facilities may use chemical processes to destroy the compound.

It is imperative that researchers verify the legal status of MDMAI in their location and ensure that the chosen disposal method complies with all relevant regulations for controlled substances.

Experimental Workflow for MDMAI Disposal

The logical workflow for the proper disposal of MDMAI is illustrated in the following diagram.

MDMAI_Disposal_Workflow cluster_lab Laboratory Procedures cluster_ehs EHS / Hazardous Waste Contractor start MDMAI Waste Generated collect Collect in Labeled, Compatible Container start->collect segregate Segregate from Incompatible Waste collect->segregate store Store in Designated Satellite Accumulation Area segregate->store request_pickup Request Waste Pickup via Institutional System store->request_pickup pickup Waste Pickup by Trained Personnel request_pickup->pickup transport Transport to Licensed Disposal Facility pickup->transport disposal Final Disposal (e.g., Incineration) transport->disposal end Disposal Complete disposal->end

Caption: Workflow for the proper disposal of this compound.

Quantitative Data

Currently, there is no publicly available quantitative data specifying concentration limits for different disposal methods of MDMAI. All quantities of MDMAI waste should be treated as hazardous.

Experimental Protocols

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Methylenedioxy-2-methylaminoindan
Reactant of Route 2
Reactant of Route 2
5,6-Methylenedioxy-2-methylaminoindan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.